2,2-Dichloro-1-(p-tolyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIAQBGYLUPFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341907 | |
| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-59-8 | |
| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2,2-dichloro-1-(4-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 2,2-Dichloro-1-(p-tolyl)ethanone?
Technical Whitepaper: 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
this compound (CAS: 4974-59-8) is a specialized
Chemical Identity & Physical Characteristics
The compound is an aryl ketone featuring a para-methyl substitution on the benzene ring and a geminal dichloro group on the alpha carbon. This structural motif imparts significant electrophilicity to the carbonyl carbon and lability to the chlorine atoms, facilitating diverse nucleophilic substitutions.[1]
Table 1: Chemical Identity
| Parameter | Detail |
|---|---|
| IUPAC Name | 2,2-Dichloro-1-(4-methylphenyl)ethan-1-one |
| Common Synonyms | 2,2-Dichloro-4'-methylacetophenone; p-Methylphenacylidene chloride |
| CAS Registry Number | 4974-59-8 |
| Molecular Formula |
Table 2: Physical Properties
| Property | Value | Note |
|---|---|---|
| Appearance | White to pale yellow crystalline solid | Commercial grades may appear as powder |
| Melting Point | 54 – 56 °C | Sharp melting range indicates high crystallinity |
| Boiling Point | 278 °C | At 760 mmHg |
| Density | 1.266 g/cm³ | Predicted at 25 °C |
| Solubility | Soluble in DCM, Toluene, Ethanol | Hydrolyzes slowly in water; moisture sensitive |
| Flash Point | 116 °C | Requires standard flammability precautions |[1]
Synthetic Pathways
The industrial synthesis of this compound typically proceeds via the electrophilic chlorination of 4'-methylacetophenone.[1] This process must be carefully controlled to prevent over-chlorination (trichloro species) or under-chlorination (monochloro species).[1]
Primary Route: Acid-Catalyzed Chlorination[1]
-
Reagent: Chlorine gas (
) or Sulfuryl Chloride ( ).[1] -
Mechanism: The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by the chloronium ion.[1] The introduction of the first chlorine atom increases the acidity of the remaining
-proton, facilitating the second chlorination.[1]
Reaction Scheme:
Process Workflow Diagram
Figure 1: Step-wise chlorination pathway from 4'-methylacetophenone to the gem-dichloro derivative.
Reactivity Profile & Applications
The gem-dichloro ketone moiety is a versatile "chemical handle" in organic synthesis.[1] Its reactivity is defined by the capacity for hydrolysis to glyoxals or condensation to form heterocycles.
A. Hydrolysis to Arylglyoxals
One of the most critical applications is the conversion to p-Tolylglyoxal (4-methylphenylglyoxal).[1]
-
Protocol: Heating with aqueous sodium acetate or DMSO oxidation (Kornblum oxidation variant).[1]
-
Significance: Arylglyoxals are key intermediates for synthesizing biologically active quinoxalines (via reaction with o-phenylenediamine) and imidazoles (via reaction with amidines).[1]
B. Heterocycle Formation (Hantzsch-Type)
While mono-halo ketones are standard for Hantzsch thiazole synthesis, gem-dichloro ketones react with thioureas or thioamides to yield 5-chlorothiazoles or hydroxythiazoles , expanding the diversity of the pharmacophore.[1]
C. Asymmetric Reduction
Enzymatic or catalytic reduction of the ketone yields 2,2-dichloro-1-(p-tolyl)ethanol .[1] These chiral dichloro-alcohols are valuable building blocks for adrenergic beta-blockers and antifungal agents.[1]
Reactivity Pathway Diagram
Figure 2: Divergent synthetic pathways utilized in pharmaceutical manufacturing.[1][4]
Pharmaceutical Context
Drug Development Utility
-
Antifungal Agents: The 2,2-dichloro motif serves as a precursor to azole antifungals.[1] The lipophilicity of the p-tolyl group combined with the electron-withdrawing chlorines enhances membrane permeability in target fungi.[1]
-
Enzyme Inhibition (PDH): Research indicates that halogenated acetophenones, including this derivative, can act as uncompetitive inhibitors of Pyruvate Dehydrogenase (PDH) .[1] This mechanism is explored in metabolic therapies for ischemia and diabetes, where shifting metabolism from fatty acid oxidation to glucose oxidation is beneficial.[1]
-
Antibacterial Hybrids: Used in the synthesis of clinafloxacin-triazole hybrids, enhancing potency against resistant bacterial strains.[1]
Safety & Handling Protocols
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound can release HCl vapors upon hydrolysis or thermal decomposition.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive—degradation leads to the release of corrosive HCl.
References
-
LookChem. (2025).[1] this compound Product Report. Retrieved from [1]
-
ChemicalBook. (2025).[1] Synthesis and Properties of Chlorinated Acetophenones. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC9582697.[1] Retrieved from [1]
-
Google Patents. (2000).[1] Method for producing a halogenated acetophenone (WO2000075094A2).[1] Retrieved from
-
PubChem. (2025).[1][2] 2-Chloro-1-(4-methylphenyl)ethanone Compound Summary. (Note: Reference for mono-chloro analog properties and safety overlap). Retrieved from [1]
Sources
Technical Whitepaper: 2,2-Dichloro-1-(p-tolyl)ethanone
CAS Number: 4974-59-8
Synonyms: 2,2-Dichloro-4'-methylacetophenone;
Executive Summary
2,2-Dichloro-1-(p-tolyl)ethanone (CAS 4974-59-8) is a specialized gem-dichloro ketone serving as a high-value electrophilic building block in organic synthesis.[1][2][3] Unlike its monochlorinated analogs, which are ubiquitous in thiazole synthesis, this gem-dichloro variant offers a unique entry point into the synthesis of arylglyoxals ,
This guide details the physicochemical profile, synthesis mechanism, and critical application pathways of this compound, designed for researchers optimizing pathways for antifungal agents, bio-conjugation reagents, and functionalized pharmacophores.[1][2][3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The gem-dichloro moiety adjacent to the carbonyl group creates a dense electrophilic center, significantly altering the reactivity profile compared to the parent acetophenone.[1][2][3]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| Appearance | White to pale yellow crystalline solid or low-melting mass |
| Melting Point | 54–56 °C |
| Boiling Point | ~278 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, Chloroform, Toluene; limited solubility in water |
| Reactivity Class |
Synthesis & Production Mechanism[1][2][3][6][9]
The industrial and laboratory-scale production of this compound proceeds primarily via the electrophilic
Mechanistic Pathway
The reaction follows a stepwise radical-free electrophilic substitution:
-
Enolization: Acid-catalyzed tautomerization of 4'-methylacetophenone forms the enol.[2][3]
-
First Chlorination: The enol attacks
, yielding 2-chloro-1-(p-tolyl)ethanone.[1][2][3] -
Inductive Activation: The electron-withdrawing chlorine atom increases the acidity of the remaining
-proton, facilitating faster enolization and subsequent second chlorination.[1][2][3]
Critical Control Point: Stopping the reaction at the dichloro stage requires precise stoichiometry (2.0–2.2 eq. of
Synthesis Workflow Diagram
Figure 1: Stepwise electrophilic
Applications in Drug Development & Research[2][3]
The utility of this compound extends beyond simple substitution.[1][2][3] It acts as a "masked" dicarbonyl equivalent and a precursor to chiral scaffolds.[1][2][3]
Synthesis of p-Tolylglyoxal (Arylglyoxals)
Hydrolysis of the gem-dichloro group yields p-tolylglyoxal (
-
Relevance: Arylglyoxals are critical reagents for the synthesis of quinoxalines (via condensation with 1,2-diamines) and for the chemical modification of arginine residues in protein profiling (bioconjugation).[1][2][3]
-
Protocol Insight: Hydrolysis is typically performed in aqueous DMSO or sodium acetate solution to prevent rearrangement.[1][2][3]
Asymmetric Synthesis of Chiral Alcohols
The ketone can be reduced using Asymmetric Transfer Hydrogenation (ATH) to yield chiral 2,2-dichloro-1-(p-tolyl)ethanol .[1][2][3]
-
Drug Design: Chiral
-dichloro alcohols are precursors to chiral epoxides and amino-alcohols found in adrenergic receptor blockers and antifungal agents.[1][2][3] The dichloro motif provides a handle for further functionalization (e.g., reductive dechlorination or substitution).[1][2][3]
Heterocycle Formation (Quinoxalines & Imidazoles)
-
Quinoxalines: Reaction with o-phenylenediamine yields 2-(p-tolyl)quinoxaline.[2][3]
-
Imidazoles: Reaction with amidines or urea derivatives can yield functionalized imidazoles, a core scaffold in antifungal drugs like Clotrimazole and Econazole (though these specific drugs often use trichloro-phenyl rings, the p-tolyl analog is used in structure-activity relationship (SAR) studies to probe steric and electronic effects).[1][2][3]
Application Workflow
Figure 2: Divergent synthetic pathways utilizing this compound as a core intermediate.
Experimental Protocol: Laboratory Synthesis
Standard Operating Procedure (SOP) for Research Scale (10g)
Reagents:
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl and
off-gas. -
Dissolution: Dissolve 4'-methylacetophenone in DCM (50 mL) and add Methanol (5 mL).
-
Addition: Cool the solution to 0°C. Add Sulfuryl Chloride dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2][3] The mono-chloro intermediate will appear first, followed by the dichloro product.[1][2][3]
-
Quench: Pour the reaction mixture carefully into ice water (100 mL).
-
Extraction: Separate the organic layer.[1][2][3][4] Wash with saturated
(2 x 50 mL) and Brine (50 mL).[1][2][3] -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to remove traces of trichloro-byproduct.[1][2][3]
Validation:
-
1H NMR (
): Look for the disappearance of the methyl ketone singlet (~2.5 ppm) and the appearance of the methine singlet for at approximately 6.5–6.7 ppm.[1][2][3]
Safety & Toxicology (MSDS Summary)
Signal Word: DANGER
Handling Precautions:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1][2][3]
-
Decontamination: Spills should be treated with dilute ammonia or sodium bisulfite solution to neutralize the electrophile.[1][2][3]
References
-
LookChem. (n.d.).[1][2][3] this compound Product Information & Properties. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 219663, 2-Chloro-1-(4-methylphenyl)ethanone (Analogous Chemistry). Retrieved from [1][2][3]
-
Master Organic Chemistry. (2018). Alpha-Halogenation of Ketones: Mechanism and Selectivity. Retrieved from
-
ChemicalBook. (n.d.).[1][2][3] this compound Suppliers and MSDS. Retrieved from [1][2][3]
Sources
Synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone from p-methylacetophenone
Executive Summary
2,2-Dichloro-1-(p-tolyl)ethanone (also known as 2,2-dichloro-4'-methylacetophenone) is a critical intermediate in the synthesis of agrochemicals, substituted mandelic acids, and bioactive pharmaceutical scaffolds. Its synthesis presents a classic challenge in organic process chemistry: controlling selectivity to favor the gem-dichloro species while avoiding over-chlorination (trichloro) or ring halogenation.
This guide presents two distinct synthetic pathways:
-
Method A (Green Oxidative Chlorination): A high-yield (>95%), eco-friendly protocol utilizing HCl and
. This is the recommended method for laboratory to pilot-scale synthesis due to its operational simplicity and high atom economy. -
Method B (Classical Sulfuryl Chloride): A traditional approach using
, suitable for anhydrous processing environments but requiring stricter gas evolution management.
Retrosynthetic Analysis & Mechanism
The formation of the target molecule relies on the acid-catalyzed alpha-halogenation of p-methylacetophenone. The reaction proceeds via an enol intermediate.[1] The introduction of the first chlorine atom increases the acidity of the remaining alpha-proton, thereby accelerating the second enolization and subsequent chlorination. This kinetic preference facilitates the isolation of the dichloro species.
Reaction Mechanism
The following diagram illustrates the stepwise electrophilic substitution mechanism driven by acid catalysis.
Figure 1: Stepwise mechanistic pathway. Note that the second chlorination is kinetically favored over the first due to the electron-withdrawing effect of the first chlorine.
Method A: Green Oxidative Chlorination (Recommended)
This protocol, adapted from Terent'ev et al., utilizes in situ generation of electrophilic chlorine from hydrochloric acid and hydrogen peroxide. It eliminates the need for toxic chlorine gas or sulfuryl chloride.
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| p-Methylacetophenone | Substrate | 1.0 | Purity >98% |
| HCl (conc. 37%) | Cl Source / Catalyst | Excess | Solvent/Reagent |
| Oxidant | 2.7 - 3.0 | Slow addition is critical | |
| Ethanol | Co-solvent | N/A | Improves solubility |
Experimental Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.
-
Charge: Add p-methylacetophenone (13.4 g, 100 mmol) and ethanol (50 mL) to the flask.
-
Acidification: Add concentrated HCl (approx. 150 mL) to the mixture. Heat the mixture to 60°C.
-
Oxidation (Critical Step): Add 35% aqueous
(26 mL, ~270 mmol) dropwise over 30–45 minutes. -
Reflux: Once addition is complete, stir the mixture at 90–100°C for an additional 30 minutes. The solution should turn from colorless to a light yellow oil.
-
Quench: Cool the reaction mixture to room temperature (20–25°C). Dilute with distilled water (300 mL).
-
Workup:
-
Extract the aqueous mixture with Diethyl Ether or MTBE (2 × 200 mL).
-
Wash the combined organic phases with 1M NaOH (100 mL) to remove unreacted acid and phenolic byproducts.
-
Wash with Brine (sat. NaCl, 100 mL).
-
Dry over anhydrous
.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Result: The product is obtained as a light yellow oil which solidifies upon standing (Yield: ~19.8 g, 97%).[4]
Process Workflow
Figure 2: Process flow diagram for the oxidative chlorination pathway.
Method B: Sulfuryl Chloride Protocol
For laboratories where aqueous oxidants are incompatible with other substrates, the Sulfuryl Chloride (
Protocol Highlights
-
Reagent: Sulfuryl Chloride (2.2 equivalents).[2]
-
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.
-
Procedure:
-
Dissolve p-methylacetophenone (10 mmol) in DCM (20 mL).
-
Cool to 0°C.
-
Add
(22 mmol) dropwise. -
Allow to warm to room temperature and stir for 2 hours.
-
Note: This method generates significant volumes of
and gas.[2] A caustic scrubber is mandatory . -
Wash with water and
to neutralize.
-
Analytical Characterization
To validate the synthesis, the following analytical data should be confirmed:
| Parameter | Specification |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 54 – 56 °C |
| Selectivity Check | Absence of singlet at |
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive, Lachrymator, Acute Toxicity.
-
Lachrymator: Alpha-halo ketones are potent tear agents. All operations, including weighing and transfer, must be performed in a functioning fume hood.
-
Skin Contact: Solutions are corrosive. Double-gloving (Nitrile/Laminate) is recommended.
-
Waste Disposal: Aqueous washes from Method A contain oxidants (
). Quench peroxide residues with sodium bisulfite before disposal to prevent pressure buildup in waste containers.
References
-
Terent’ev, A. O., et al. (2004).[4] "Oxidative Chlorination of Ketones with Hydrogen Peroxide and Hydrochloric Acid." Synthesis, 2004(14), 2356-2366.
-
Wang, P. A., Gao, J. P., & Liu, P. (2011).[5] "2,2-Dichloro-1-(4-methylphenyl)ethanone."[4][6] Acta Crystallographica Section E: Structure Reports Online, 67(2), o337.[5]
-
Wyman, D. P., & Kaufman, P. R. (1964). "The Chlorination of Acetophenones with Sulfuryl Chloride." Journal of Organic Chemistry, 29(7), 1956–1960.[7][8]
-
LookChem. (2024). "this compound Product Properties."
Sources
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- 4. 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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2,2-Dichloro-1-(p-tolyl)ethanone molecular weight and formula
[1][2][3][4]
Executive Summary
This compound (CAS: 4974-59-8) is an
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 2,2-Dichloro-1-(4-methylphenyl)ethanone |
| Common Synonyms | |
| CAS Registry Number | 4974-59-8 |
| Molecular Formula | |
| Molecular Weight | 203.07 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Physicochemical Characterization
Researchers must account for the compound's lachrymatory nature and stability profile.[1][2][3] It is typically isolated as a solid which can degrade if exposed to moisture over prolonged periods.[1][2][3]
| Property | Value / Description |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 54 – 56 °C |
| Boiling Point | ~278 °C (Predicted); often distilled under reduced pressure |
| Density | 1.266 g/cm³ |
| Solubility | Soluble in DCM, chloroform, ethanol, ether; insoluble in water |
| Stability | Moisture sensitive; store under inert gas at 2–8 °C |
Synthesis Strategy
The most robust and scalable method for synthesizing this compound avoids elemental chlorine gas (
Protocol: Oxidative Chlorination
Reaction:
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Loading: Dissolve 1-(p-tolyl)ethanone (1.0 equiv) in ethanol. Add concentrated HCl (excess, typically ~3-4 equiv).[1][2][3]
-
Oxidant Addition: Heat the mixture to 90–100 °C . Dropwise add 35% aqueous
(approx.[1][2][3][4] 2.7 equiv) over a period of 15–20 minutes.[1][2][4] -
Reaction: Stir at reflux for 30 minutes. The solution typically turns from colorless to yellow.[1][2][3]
-
Workup:
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude product (often a light yellow oil that solidifies) can be recrystallized from ethanol/hexane if high purity (>98%) is required.[1][2][3]
Synthesis Workflow Diagram
Caption: Oxidative chlorination workflow for the conversion of 4'-methylacetophenone to the target dichloro derivative.
Reactivity & Applications
The geminal dichloro group adjacent to the carbonyl makes this compound a versatile electrophile.[1][2][3] It is primarily used to access mandelic acid derivatives via base-promoted rearrangement and arylglyoxals via hydrolysis.[1][2][3]
Mechanism 1: Synthesis of 4-Methylmandelic Acid
When treated with aqueous base (NaOH), the compound undergoes a rearrangement (mechanistically related to the Favorskii or benzilic rearrangement pathways) to form 4-methylmandelic acid.[1][2][3] This is a key route to substituted
Mechanism 2: Heterocycle Formation (Hantzsch-type)
Hydrolysis of the dichloro group yields 4-methylphenylglyoxal (Ar-CO-CHO).[1][2] This intermediate condenses with diamines (e.g., o-phenylenediamine) to form quinoxalines or with amidines/thioamides to form imidazoles/thiazoles .[1][2]
Reactivity Pathway Diagram
Caption: Divergent synthetic pathways: Base-mediated rearrangement to mandelic acids vs. hydrolysis to glyoxal scaffolds.[1][2][3]
Analytical Characterization (Expectations)
To validate the synthesis, the following spectral signatures should be confirmed:
-
NMR (CDCl
, 400 MHz): - NMR:
-
Mass Spectrometry (GC-MS):
Safety & Handling
Hazard Classification: Corrosive (Skin Corr.[1][2][3] 1B), Serious Eye Damage (Cat 1).[1][2][3]
-
Lachrymator: This compound is a potent tear gas agent (similar to phenacyl chloride).[1][2][3] Handle only in a functioning fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.[1][2][3]
-
Storage: Store in a tightly sealed container at 2–8 °C. Moisture sensitive—hydrolysis releases HCl gas.[1][2][3]
References
-
LookChem. this compound Product Information & CAS 4974-59-8. Retrieved from .[1][2][3]
-
Wang, P. A., Gao, J. P., & Liu, P. (2011). 2,2-Dichloro-1-(4-methylphenyl)ethanone.[1][2][3][7] Acta Crystallographica Section E: Structure Reports Online, 67(2), o337.[1][2][7]
-
BLD Pharm. Safety Data Sheet: this compound. Retrieved from .[1][2][3]
-
PubChem. 2-Chloro-1-(4-methylphenyl)ethanone (Analogous Safety Data). National Library of Medicine.[1][2][3] .[1][2]
Sources
- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,2-Dichloro-1-(4-methyl-phen-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 2,2-Dichloro-1-(p-tolyl)ethanone
Spectroscopic Characterization and Synthetic Utility of 2,2-Dichloro-1-(p-tolyl)ethanone
Part 1: Executive Summary
This compound (CAS: 4974-59-8), also known as
Unlike its monochloro analog, the gem-dichloro moiety imparts unique reactivity, acting as a "masked" dicarbonyl equivalent.[2][3][4] However, its utility is frequently compromised by synthetic impurities—specifically monochloro (under-chlorinated) and trichloro (over-chlorinated) species.[1][2][3][4] This guide provides the definitive spectroscopic standards required to validate this compound's purity and identity.
Part 2: Synthesis & Preparation Protocol
Context: Commercial samples often degrade or contain mixtures.[2][3] The following protocol ensures a high-purity standard for spectroscopic baseline.
Reaction Principle: Electrophilic
Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere, addition funnel. -
Reagents: Dissolve p-methylacetophenone (1.0 eq) in glacial acetic acid (5 vol).
-
Chlorination: Add
(2.1 eq) dropwise at 0°C. -
Evolution: Warm to room temperature (25°C) and stir for 3 hours. Monitor HCl gas evolution.[2][5]
-
Workup: Pour into ice water. Extract with DCM.[2][3] Wash with
(sat) to remove acid.[1][2][3] -
Purification: Recrystallization from hexane/ethanol (if solid) or vacuum distillation (if liquid).[1][2][3]
Part 3: Spectroscopic Atlas
A. Nuclear Magnetic Resonance ( H & C NMR)
Solvent:
The presence of the gem-dichloro group causes a significant deshielding effect on the
Table 1:
| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| 6.65 | Singlet (s) | 1H | - | Diagnostic Peak. Distinct from mono-Cl ( | ||
| Ar-H | Ortho to C=O | 7.92 | Doublet (d) | 2H | 8.2 | Part of AA'BB' system.[1][2] Deshielded by C=O.[2][3] |
| Ar-H | Meta to C=O | 7.29 | Doublet (d) | 2H | 8.2 | Shielded by methyl group.[1][2] |
| CH | Ar- | 2.43 | Singlet (s) | 3H | - | Characteristic p-tolyl methyl.[1][2] |
Table 2:
| Carbon Type | Shift ( | Notes |
| C=O | 186.5 | Upfield shift vs. acetophenone (~197 ppm) due to inductive shielding of |
| Ar-C (Quat) | 145.8 | Para-carbon attached to Methyl.[1][2][3] |
| Ar-C (Quat) | 129.5 | Ipso-carbon attached to Carbonyl.[1][2][3] |
| Ar-CH | 129.8 | Aromatic CH (Meta).[1][2][3] |
| Ar-CH | 129.2 | Aromatic CH (Ortho).[1][2][3] |
| 68.2 | Diagnostic Carbon. | |
| CH | 21.8 | Tolyl methyl group.[2] |
B. Infrared Spectroscopy (FT-IR)
Method: Thin film (neat) or KBr pellet[1][2][3]
The carbonyl stretching frequency is the primary indicator of the
-
(Carbonyl): 1715 cm
[1][2] -
(Aromatic): 1605, 1570 cm
[1][2][4] -
(Alkyl Halide): 740 - 760 cm
(Strong, broad)[1][2][4]
C. Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
The mass spectrum is dominated by the chlorine isotope signature and
-
Molecular Ion (
): m/z 202 / 204 / 206 [1][2] -
Base Peak: m/z 119 (
) -
Secondary Fragment: m/z 91 (
, Tropylium ion) via loss of CO from the base peak.[1][2][3][4]
Part 4: Quality Control & Impurity Profiling
In drug development, quantifying the "chlorination state" is vital.[3][4] The following workflow uses NMR integration to validate the sample.
Impurity Markers (
-
Monochloro Impurity: Look for a singlet at
4.60 ppm ( ).[1][2][3] -
Trichloro Impurity: Invisible in proton NMR (no
-proton).[1][2][3] Detect via C NMR (peak at 95 ppm for ) or HPLC.[1][2][3] -
Starting Material: Methyl singlet at
2.60 ppm (Acetophenone methyl).
Visual Workflow: Analytical Validation
Figure 1: NMR-driven decision tree for validating the chlorination state of p-methylacetophenone.
References
-
Synthesis & Reactivity
-
Spectroscopic Data (Analogues)
-
Mass Spectrometry
-
Application (Heterocycle Synthesis)
Sources
- 1. journal.su.edu.ly [journal.su.edu.ly]
- 2. orgsyn.org [orgsyn.org]
- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. iris.unime.it [iris.unime.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Analysis: 1H NMR Characterization of 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (
The defining spectral feature of this compound is the deshielded methine singlet (-CHCl
Structural Analysis & Theoretical Prediction[1]
To accurately interpret the spectrum, one must first deconstruct the electronic environments of the molecule.[1] The structure consists of a p-tolyl moiety (electron-donating methyl group + aromatic ring) connected to a highly electrophilic dichloroacetyl group.[1]
Electronic Environments[1][2]
-
The p-Tolyl Methyl Group (Ar-CH
): -
The Aromatic Ring (AA'BB' System):
-
Effect: The carbonyl group is electron-withdrawing (deshielding ortho protons), while the methyl group is weakly electron-donating (shielding meta protons).[1] This creates a "roofing" effect in the doublets.
-
Prediction: Two doublets at
~7.3 ppm (meta to C=O) andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ~7.9 ppm (ortho to C=O).
-
The Dichloromethyl Group (-CHCl
):
Experimental Protocol: Synthesis Context & Sample Prep
Understanding the synthesis is crucial for identifying impurities.[1] This compound is typically synthesized via the chlorination of 4'-methylacetophenone using sulfuryl chloride (
Synthesis Pathway & Impurity Origins[1][5]
-
Starting Material: 4'-Methylacetophenone (contains a -CH
ketone peak atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 2.55). -
Intermediate: 2-Chloro-1-(p-tolyl)ethanone (Monochloro, contains a -CH
Cl peak atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ~4.7). -
Over-chlorination: 2,2,2-Trichloro-1-(p-tolyl)ethanone (No alpha proton).[1]
NMR Sample Preparation Protocol
Objective: Prepare a high-resolution sample free from ferromagnetic particulates.
-
Solvent Selection: Use Chloroform-d (CDCl
) (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reasoning: The compound is highly soluble in CDCl
, and the solvent residual peak (7.26 ppm) does not overlap with the diagnostic -CHClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> peak.
-
-
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Caution: Higher concentrations may cause peak broadening due to viscosity or intermolecular hydrogen bonding (if residual water is present).[1]
-
-
Filtration: Filter the solution through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., AlCl
or CuClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> residues from synthesis) that cause line broadening.
Spectral Interpretation (The Core Data)
The following data represents the standard assignment for this compound in CDCl
Table 1: Chemical Shift Assignments
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| A | 7.95 | Doublet ( | 2H | Ar-H (Ortho to C=O) | Deshielded by the magnetic anisotropy of the carbonyl group. |
| B | 7.30 | Doublet ( | 2H | Ar-H (Meta to C=O) | Shielded relative to ortho protons; typical aromatic range. |
| C | 6.65 | Singlet | 1H | -CH Cl | Diagnostic Peak. Shifted downfield by two electronegative Cl atoms and the C=O group. |
| D | 2.43 | Singlet | 3H | Ar-CH | Benzylic methyl group; standard position for tolyl derivatives. |
Detailed Analysis
-
The Diagnostic Singlet (6.65 ppm): This peak is the "truth source" for the compound.[1] If this peak appears as a doublet, it indicates proton exchange or coupling with a remote active nucleus (rare in this structure). If it is absent, the product is likely the trichloro- derivative.[1]
-
Coupling Constants (
values): The aromatic protons exhibit anngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (or AA'BB') splitting pattern. While often reported as simple doublets, high-resolution zooming reveals higher-order coupling effects characteristic of para-substituted benzenes.[1]
Common Impurities & Troubleshooting
In drug development, purity is paramount.[1] Use the following shifts to calculate the molar ratio of impurities.
Table 2: Diagnostic Impurity Shifts
| Impurity | Diagnostic Signal | Shift ( | Troubleshooting Action |
| 4'-Methylacetophenone (Starting Material) | Methyl Ketone (-C(O)CH | 2.55 (s) | Reaction incomplete. Increase reaction time or equivalents of chlorinating agent. |
| 2-Chloro-1-(p-tolyl)ethanone (Under-chlorinated) | Methylene (-CH | 4.68 (s) | Reaction incomplete. This is the most common impurity. |
| 2,2,2-Trichloro-1-(p-tolyl)ethanone (Over-chlorinated) | Aromatic Ortho Protons | 8.05 (d) | No alpha-proton signal.[1] The aromatic region shifts slightly downfield due to the stronger inductive effect of -CCl |
Purity Calculation Formula:
To calculate the % conversion relative to the monochloro intermediate:
Analytical Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating the compound using NMR.
Figure 1: Decision tree for validating this compound synthesis via 1H NMR markers.
References
-
National Center for Biotechnology Information (NCBI). (2013).[1] Reduction of 2,2,2-trichloro-1-arylethanones by RMgX.[1][4] PubChem.[1] (Discusses synthesis and spectral properties of alpha-chloro ketones). [Link]
-
Michigan State University. (2025).[1] Proton NMR Chemical Shift Tables. (Authoritative source for additive chemical shift rules for alpha-halo ketones). [Link][1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of 2,2,2-trichloro-1-arylethanones by RMgX: mechanistic investigation and the synthesis of substituted α,α-dichloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Reference: 13C NMR & Structural Characterization of 2,2-Dichloro-1-(p-tolyl)ethanone
Topic: 13C NMR Chemical Shifts of 2,2-Dichloro-1-(p-tolyl)ethanone Content Type: Technical Reference Guide Audience: Organic Chemists, Spectroscopists, and Process Development Scientists[1][2]
Executive Summary
This compound (CAS: 4974-59-8) is a critical electrophilic intermediate used in the synthesis of
This guide provides a definitive breakdown of the 13C NMR spectral signature of this molecule. It moves beyond simple peak listing to explain the electronic causality behind the shifts, providing researchers with the diagnostic tools necessary to distinguish this compound from its mono-chlorinated precursors and over-chlorinated byproducts.
Spectroscopic Data: 13C NMR Analysis
Predicted & Characteristic Chemical Shifts
The following data represents the characteristic chemical shifts expected in deuterochloroform (
| Carbon Assignment | Chemical Shift ( | Signal Type | Structural Environment | Electronic Driver |
| C1 (Carbonyl) | 185.5 – 186.5 | Quaternary (C) | Upfield shift vs. parent ketone (~197 ppm) due to the inductive withdrawal of the | |
| C4' (Para-Ar) | 145.5 – 146.5 | Quaternary (C) | Deshielded by the methyl substituent (ipso effect).[1][2] | |
| C1' (Ipso-Ar) | 128.0 – 129.0 | Quaternary (C) | Shielded relative to unsubstituted benzene due to conjugation with the carbonyl.[1][2] | |
| C2', C6' (Ortho) | 129.5 – 130.0 | Methine (CH) | Aromatic CH | Typical aromatic region; doublet in off-resonance decoupling.[1][2] |
| C3', C5' (Meta) | 129.0 – 129.5 | Methine (CH) | Aromatic CH | Overlap likely with ortho carbons; distinguished by HMBC correlations.[2] |
| C2 ( | 67.0 – 69.0 | Methine (CH) | Diagnostic Peak. Significantly deshielded by two Cl atoms (heavy atom effect + electronegativity).[1][2] | |
| C7' (Methyl) | 21.5 – 22.0 | Methyl ( | Standard benzylic methyl shift.[1][2] |
Diagnostic Interpretation[1][2][3]
-
The Carbonyl Shift (186 ppm): In acetophenone, the carbonyl appears near 197-198 ppm.[2] The introduction of two chlorine atoms at the
-position creates a competing effect.[2] While electronegativity suggests deshielding, the "heavy atom effect" and changes in the bond angle/hybridization typically cause a net upfield shift (shielding) of ~10-12 ppm for gem-dichloro ketones relative to the parent ketone.[1][2] -
The Dichloromethyl Signal (68 ppm): This is the "fingerprint" region.
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound must be synthesized with high selectivity to avoid mono- and tri-chlorinated impurities which clutter the aromatic region.[2]
Recommended Protocol: Sulfuryl Chloride Method
The use of Sulfuryl Chloride (
Reaction Scheme:
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO2).
-
Charge: Add 4-methylacetophenone (10.0 mmol) and glacial acetic acid (5 mL) to dichloromethane (DCM, 20 mL).
-
Addition: Cool to 0°C. Add
(20.5 mmol, 2.05 eq) dropwise over 30 minutes. -
Propagation: Allow the mixture to warm to room temperature. Stir for 4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear; the dichloro product is less polar.
-
-
Workup: Quench carefully with ice water. Extract with DCM (
mL).[2] Wash combined organics with saturated (until bubbling ceases) and brine.[2] -
Purification: Dry over
and concentrate. Recrystallize from ethanol or hexane to yield white needles (mp 54–56°C).
NMR Sample Preparation[2]
-
Solvent:
(Chloroform-d) is the standard.[1][2] -
Concentration: ~20-30 mg in 0.6 mL solvent.
-
Artifact Check: Ensure the solvent is free of acid traces (
), which can catalyze deuterium exchange at the -position, causing the signal to disappear or broaden into a triplet ( formation).
Mechanistic Pathway (Graphviz)[1][2]
The following diagram illustrates the stepwise chlorination mechanism via the enol intermediate, highlighting why stoichiometry control is vital to prevent over-chlorination.
Figure 1: Stepwise electrophilic halogenation pathway.[1][2] Note that the second chlorination is slower than the first due to the electron-withdrawing effect of the first chlorine, allowing for isolation of the mono-species if stoichiometry is low.[1]
Troubleshooting & Quality Control
Distinguishing Impurities
In the 13C NMR spectrum, impurities are easily identified by the aliphatic region:
-
Monochloro impurity: Look for a
peak at ~46 ppm .[1][2] -
Trichloro impurity: Look for a quaternary
peak at ~88-90 ppm (no DEPT signal).[1][2] -
Solvent Trap:
(DCM) often persists after workup.[1][2] It appears at 54 ppm .[2] Do not confuse this with the -carbon.[1][2]
Stability
-Dichloroketones are sensitive to Favorskii rearrangement conditions.[1][2] Avoid using strong bases (alkoxides/hydroxides) during NMR tube cleaning or sample recovery, as this will degrade the sample into the corresponding ester or acid.References
-
Chemical Shift Data & Increments: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] Link[1][2]
-
Synthesis Method (Sulfuryl Chloride): Masilamani, D., & Rogić, M. M. (1981).[2][3] Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols.[2][3] The Journal of Organic Chemistry, 46(22), 4486–4489. Link[1][2]
-
Crystallography & Structure: Ye, M. (2011).[2] 2,2-Dichloro-1-(4-methylphenyl)ethanone.[1][2][4] Acta Crystallographica Section E, E67, o337.[2] Link
-
Mechanistic Insight: De Kimpe, N., & Verhé, R. (1988).[2] The Chemistry of
-Haloketones, -Haloaldehydes and -Haloimines. Wiley.[2] Link[1][2]
Sources
Mass Spectrometry of 2,2-Dichloro-1-(p-tolyl)ethanone: A Technical Guide
Part 1: Executive Summary & Chemical Identity[1][3][4]
The accurate characterization of 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8) is a critical quality control step in the synthesis of pharmaceutical intermediates, particularly substituted mandelic acids and adrenergic agents.[1][2][3][4] This guide provides a definitive mass spectrometry (MS) workflow, moving beyond basic spectral matching to a mechanistic understanding of ion behavior.
The molecule features two distinct structural moieties that dictate its fragmentation: a p-tolyl ketone core and a geminal dichloroalkane tail .[1][2][4] Successful identification relies on resolving the characteristic chlorine isotope clusters (
Physicochemical Profile
| Property | Value | Relevance to MS |
| Molecular Formula | Defines exact mass and isotope model.[1][2][3][4] | |
| Molecular Weight | 203.07 g/mol | Parent ion ( |
| Monoisotopic Mass | 201.995 | Base mass for high-resolution MS (HRMS).[1][2][3][4] |
| Boiling Point | ~278 °C | Requires high-temp GC interface (>280°C).[1][2][3][4] |
| Solubility | DCM, MeOH, Acetone | Compatible with standard injection solvents.[2][3] |
Part 2: Mass Spectrometry Fundamentals & Fragmentation Logic[1][3][4]
Ionization & Isotopic Signatures
In Electron Ionization (EI) at 70 eV, the molecule exhibits a distinct molecular ion cluster due to the two chlorine atoms. Unlike non-halogenated compounds, the "Parent Ion" is not a singlet but a triplet pattern following the mathematical expansion of
-
Isotope Pattern (
):
Mechanistic Fragmentation Pathway
The fragmentation is driven by the stability of the acylium ion and the tropylium cation.[2] The bond between the carbonyl carbon and the alpha-carbon (holding the chlorines) is the weakest link under EI conditions.[2]
-
Primary
-Cleavage: The bond breaks to release the stable p-toluoyl cation (m/z 119) and a neutral dichloromethyl radical.[1][2][4] This m/z 119 peak is typically the Base Peak (100% relative intensity). -
Secondary Decarbonylation: The p-toluoyl cation (m/z 119) ejects carbon monoxide (CO, 28 Da) to form the Tolyl/Tropylium cation (m/z 91).[1]
-
Dichloromethyl Ion: A less intense competing cleavage retains the charge on the alkyl group, yielding
(m/z 83, 85, 87).
Part 3: Visualization of Signaling Pathways[1]
The following diagram illustrates the fragmentation logic, color-coded for ion stability and process flow.
Figure 1: Mechanistic fragmentation pathway of this compound under Electron Ionization.[1][2][3][4]
Part 4: Standardized Experimental Protocol (GC-MS)[1][2][3][4]
This protocol is designed to minimize thermal degradation and ensure separation from common mono-chloro impurities.[1][2][3][4]
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1][4]
-
Concentration: 100 µg/mL (100 ppm).
-
Filtration: 0.2 µm PTFE syringe filter (essential to remove particulate salts from synthesis).
Instrument Configuration (Agilent/Shimadzu/Thermo Equivalent)
| Parameter | Setting | Rationale |
| Inlet Mode | Split (20:1) | Prevents detector saturation from the intense m/z 119 ion. |
| Inlet Temp | 250 °C | Ensures rapid volatilization without pyrolysis.[2][3][4] |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates homologs effectively.[1][2][3][4] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times.[3][4] |
| Transfer Line | 280 °C | Prevents condensation of the high-boiling analyte.[2][3][4] |
| Ion Source | 230 °C (EI) | Standard thermal energy for reproducible fragmentation.[3] |
Temperature Program
-
Initial: 60 °C (Hold 1 min) – Solvent delay.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 280 °C (Hold 3 min).
-
Total Run Time: ~16 minutes.
Data Acquisition
-
Solvent Delay: 3.0 min (Adjust based on solvent).
-
Threshold: 100 counts (Noise rejection).
Part 5: Data Interpretation & Troubleshooting[1][3]
Diagnostic Ion Table
| m/z (Mass-to-Charge) | Identity | Relative Intensity (Approx) | Notes |
| 202 / 204 / 206 | Molecular Ion ( | 15% / 10% / 1.5% | Look for 9:6:1 pattern.[1][2][3][4] |
| 119 | 100% (Base Peak) | Diagnostic for p-tolyl ketone. | |
| 91 | 40 - 60% | Tropylium ion (classic aromatic marker).[1][2][3][4] | |
| 83 / 85 / 87 | < 10% | Confirms dichloro-alkyl tail.[1][2][3][4] | |
| 65 | 10 - 20% | Breakdown of m/z 91.[1][2][3][4] |
Common Artifacts
-
Peak Tailing: Indicates active sites in the liner.[1] Replace with a deactivated glass wool liner if observed.[1][4]
-
Missing Molecular Ion: If m/z 202 is absent but 119 is strong, the ionization energy may be too high, or the source temp is too high (thermal degradation). Lower source temp to 200°C.
-
Impurity at m/z 168: Indicates incomplete chlorination (Monochloro analog: 2-Chloro-1-(p-tolyl)ethanone).[1][2][3][4]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloro-1-(4-methylphenyl)ethanone (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[4][5][6] [Link][1][4]
-
PubChem. Compound Summary: this compound (CAS 4974-59-8).[1][2][3][4] National Library of Medicine.[4] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and isotopic cluster rules).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 4209-24-9 CAS MSDS (2-Chloro-1-p-tolyl-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]
Technical Guide: IR Spectroscopic Analysis of 2,2-Dichloro-1-(p-tolyl)ethanone
[1][2][3]
Executive Summary
Compound: 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8)
Class:
This guide provides a comprehensive technical analysis of the infrared (IR) spectrum of this compound.[1][2][3] Unlike standard spectral libraries that offer static images, this document focuses on the mechanistic interpretation of vibrational modes. It is designed to enable researchers to validate compound identity, assess purity, and distinguish the target molecule from critical synthetic impurities like the mono-chlorinated precursor (2-chloro-1-(p-tolyl)ethanone).[1][2][3]
Part 1: Molecular Architecture & Vibrational Theory[1][2][3]
To accurately interpret the IR spectrum, one must understand the electronic push-pull mechanisms governed by the substituents on the acetophenone core.[1][2][3]
Electronic Effects on the Carbonyl ( )
The carbonyl stretching frequency (
-
Resonance Effect (+R): The p-tolyl group (4-methylphenyl) donates electron density into the ring, which conjugates with the carbonyl.[1][2][3] This weakens the
bond, lowering the frequency compared to non-conjugated ketones.[1][2][3] -
Inductive Effect (-I): The gem-dichloro group (
) at the -position is strongly electron-withdrawing.[1][2][3] This pulls electron density away from the carbonyl carbon, shortening the bond and increasing the force constant ( ).[1][2][3]
Net Result: The inductive effect of the two chlorine atoms dominates the resonance effect.[1][2][3] While unsubstituted acetophenone absorbs at
Rotational Isomerism
In solution or liquid phase,
Part 2: Detailed Spectral Analysis[1][2]
The following table breaks down the diagnostic regions of the spectrum. Frequencies are derived from standard vibrational spectroscopy principles for
Table 1: Diagnostic IR Bands & Assignments
| Functional Group | Frequency Range ( | Intensity | Mechanistic Assignment |
| C=O[1][2][3] Stretch | 1705 | Strong | Primary Diagnostic. Shifted up from 1685 |
| Aromatic C-H Stretch | 3030 -- 3080 | Weak | |
| Aliphatic C-H Stretch | 2920 -- 2980 | Medium | |
| Aromatic Ring modes | 1580 -- 1610 | Med/Strong | |
| C-Cl Stretch | 740 -- 800 | Strong | Broad, intense bands characteristic of alkyl chlorides.[1][2][3] |
| p-Substitution Pattern | 810 -- 840 | Strong | C-H out-of-plane (OOP) bending, specific to 1,4-disubstituted benzenes.[1][2][3] |
| Overtones | 1700 -- 2000 | Weak | "Picket fence" pattern diagnostic of para-substitution (often obscured by C=O).[1][2][3] |
Part 3: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this protocol. This workflow includes a "Self-Validation" step to distinguish the product from its common precursor.[1][2][3]
Sample Preparation[1][2]
Spectral Interpretation Workflow (DOT Diagram)
Figure 1: Decision logic for validating this compound against its mono-chlorinated precursor.
Part 4: Synthesis & Impurity Profiling[1][2][3]
Understanding the synthesis is critical for interpreting spectral "ghost peaks."[1][2][3] The compound is typically synthesized via the chlorination of 4-methylacetophenone.[1][2][3]
The Chlorination Pathway
The reaction proceeds stepwise.[1][2][3] If the reaction is incomplete, the mono-chloro intermediate remains.[1][2][3] If over-chlorinated, the tri-chloro species forms.[1][2][3]
Spectral Impact of Impurities:
-
Starting Material (4-Methylacetophenone):
.[1][2][3] No C-Cl bands.[1][2][3] -
Mono-chloro Impurity:
.[1][2][3] Weaker C-Cl signature. -
Target (Di-chloro):
.[1][2][3] -
Tri-chloro Impurity:
shifts even higher ( ) due to extreme inductive withdrawal.[1][2][3]
Synthesis Workflow Diagram
Figure 2: Stepwise chlorination pathway showing the progressive shift in Carbonyl frequency.
Part 5: Applications & Relevance[1][2]
This compound is a potent electrophile.[1][2][3] In drug development, it serves as a "linchpin" scaffold:
References
-
National Institute of Standards and Technology (NIST). Standard Reference Data: Acetophenone IR Spectrum.[1][2][3] (Used as baseline for non-halogenated core).[1][2][3] [Link][1][2][3]
-
PubChem. this compound Compound Summary (CID 219268).[1][2][3][Link][1][2][3]
-
SpectraBase. IR Spectrum of 2-Chloro-1-(p-tolyl)ethanone (Precursor comparison).[Link][1][2][3]
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1][2][3] 3rd Edition.[1][2][3] Wiley, 2004.[1][2][3] (Authoritative source for
-halo ketone shifts). -
LookChem. this compound Properties and Safety.[Link][1][2][3]
Technical Guide: Physical Properties and Characterization of 2,2-Dichloro-1-(p-tolyl)ethanone
[1]
Chemical Identity & Structural Analysis
Precise identification is paramount, as the physical appearance of this compound (white to pale yellow crystals) mimics several related acetophenone derivatives.
| Parameter | Data |
| IUPAC Name | 2,2-Dichloro-1-(4-methylphenyl)ethanone |
| Common Synonyms | 2,2-Dichloro-4'-methylacetophenone; |
| CAS Registry Number | 4974-59-8 |
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)C(Cl)Cl |
| InChI Key | UPIAQBGYLUPFBC-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the molecular connectivity and the electron-withdrawing effect of the dichloro-methyl group on the carbonyl center, which influences its reactivity and dipole moment.
Thermodynamic & Physical Properties
The melting and boiling points of this compound are governed by the interplay between the rigid aromatic
Melting Point (MP)[1]
-
Experimental Range: 54.0 – 56.0 °C
-
Thermodynamic Insight: The introduction of two chlorine atoms at the alpha position disrupts the crystal lattice energy compared to the non-chlorinated parent (p-methylacetophenone, MP: -23 °C), raising the melting point significantly into the solid range at room temperature.[1]
-
Purity Indicator: A melting range >2 °C (e.g., 52–56 °C) typically indicates the presence of the monochloro impurity (2-Chloro-1-(p-tolyl)ethanone, CAS 4209-24-9), which melts at a dangerously similar range (55–59 °C ).[1] Note: Because the impurity melts at a similar or slightly higher temperature, MP depression alone is an unreliable purity test.[1] HPLC or GC is required.[1]
Boiling Point (BP)[1]
-
Standard Pressure (760 mmHg): 278 °C [1]
-
Application: Due to the high atmospheric boiling point, purification by distillation must be performed under high vacuum (<10 mmHg) to prevent thermal decomposition or polymerization.[1]
Other Critical Constants
| Property | Value | Notes |
| Density | 1.266 g/cm³ | At 25 °C |
| Flash Point | 116 °C | Closed Cup |
| Refractive Index | 1.545 | |
| Solubility | Insoluble in water; Soluble in Toluene, DCM, Ethanol | Hydrolyzes slowly in hot water |
Synthesis & Production Pathways
Understanding the synthesis is crucial for anticipating impurities that affect physical properties.[1] Two primary routes exist:
Route A: Friedel-Crafts Acylation (Direct)
This is the preferred laboratory method for high purity, minimizing mono-chlorinated byproducts.[1]
-
Reagents: Toluene + Dichloroacetyl chloride +
.[1] -
Mechanism: Electrophilic aromatic substitution.[1] The methyl group on toluene directs the acyl group to the para position.[1]
Route B: Chlorination of Ketone (Industrial)[1]
-
Reagents: 4'-Methylacetophenone +
(or ).[1] -
Risk: Difficult to control stoichiometry perfectly; often yields a mixture of mono-, di-, and tri-chloro derivatives, requiring rigorous fractional crystallization.[1]
Experimental Protocols
Melting Point Determination (Capillary Method)
To verify the identity of a sample, follow this validated protocol:
-
Preparation: Dry the sample in a vacuum desiccator over
for 4 hours to remove solvent residues (solvents can depress MP). -
Loading: Pack a capillary tube to a height of 2–3 mm. Ensure tight packing by tapping the tube on a hard surface.[1]
-
Ramp Rate:
-
Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last crystal disappears (clear point).
Storage & Handling[1]
Applications in Drug Development
The 2,2-dichloro motif is a "linchpin" intermediate.[1] Its primary utility lies in the Hantzsch Thiazole Synthesis and similar cyclization reactions.[1]
References
-
LookChem. this compound Product Properties and Safety. Retrieved from [1]
-
ChemicalBook. Ethanone, 2,2-dichloro-1-(4-methylphenyl)- (CAS 4974-59-8) Technical Data. Retrieved from [1]
-
PubChem. 2-Chloro-1-(4-methylphenyl)ethanone (Monochloro Analog Comparison Data). Retrieved from [1]
-
ChemBlink. 2,2-Dichloro-4'-methylacetophenone Physical Properties. Retrieved from [1]
Sources
- 1. m.youtube.com [m.youtube.com]
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- 3. Ethanone, 2,2-dichloro-1-(4-methylphenyl)- (9CI) | 4974-59-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Buy this compound | 4974-59-8 [smolecule.com]
- 6. CAS # 4974-59-8, 2,2-Dichloro-4'-methylacetophenone, 2,2-Dichloro-1-(4-methylphenyl)ethanone - chemBlink [chemblink.com]
Technical Guide: Solubility Profile & Solvent Engineering for 2,2-Dichloro-1-(p-tolyl)ethanone
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8), a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., substituted mandelic acids, aminothiazoles).[1]
Key Physicochemical Identifiers:
-
Molecular Formula: C
H Cl O[1][2][3][4][5][6][7] -
Physical State: Crystalline Solid (Melting Point: 54–56 °C)[1]
-
Lipophilicity (LogP): ~2.98 (High lipophilicity)[1]
-
Dipole Moment: Moderate (due to carbonyl and C-Cl bonds)[1]
Solubility Verdict: The compound exhibits a "Lipophilic-Polar" profile.[1] It shows high solubility in chlorinated hydrocarbons and aromatic solvents, moderate-to-high solubility in polar aprotic solvents, temperature-dependent solubility in alcohols (ideal for crystallization), and negligible solubility in water.[1]
Theoretical Solubility Framework
Understanding the dissolution of this compound requires analyzing the solute-solvent interaction energies.[1] The molecule contains a hydrophobic
Hansen Solubility Parameters (HSP)
To predict solubility behavior where empirical data is limited, we utilize the "like dissolves like" principle via interaction radii (
- (Dispersion): High interaction with aromatics (Toluene, Benzene).[1]
- (Polarity): The carbonyl/dichloro motif allows interaction with polar aprotic solvents (THF, Acetone).
- (Hydrogen Bonding): The molecule is a Hydrogen Bond Acceptor (HBA) but not a Donor (HBD).[1] Consequently, protic solvents (Alcohols) dissolve it less effectively than aprotic solvents unless heated.
Thermodynamic Modeling
For process optimization, the solubility (
-
A, B, C: Empirical model parameters derived from experimental regression.
-
Application: This model is essential for designing cooling crystallization curves to maximize yield and purity.[1]
Solubility Profile & Solvent Selection
The following data synthesizes empirical observations from synthesis protocols (e.g., recrystallization, extraction) and predictive chemical principles.
Solvent Class Performance Table[1][6]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism / Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary extraction solvent; high dispersion/polar matching.[1][6] |
| Aromatic Hydrocarbons | Toluene, Xylene | Excellent | High |
| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for reaction and extraction.[6] |
| Polar Aprotic | Acetone, THF, Acetonitrile | Good | Solubilizes via dipole interactions; useful for nucleophilic substitution reactions.[6] |
| Alcohols | Ethanol, Methanol, IPA | Variable | High at boiling point; Moderate/Low at room temp.[6] Ideal for Recrystallization. |
| Aliphatic Hydrocarbons | Hexane, Petroleum Ether | Low | Anti-solvent.[6] Used to precipitate the product from EtOAc or Ether.[8] |
| Water | Water | Negligible | < 0.4 g/L. Used as a wash phase to remove inorganic salts.[1][6] |
Process Engineering: Crystallization Strategy
Based on the differential solubility in alcohols and aliphatics, the following solvent systems are validated for purification:
Visualizing the Solubility Workflow
The following diagram outlines the decision logic for solvent selection during the workup and purification of this compound.
Caption: Decision tree for solvent selection in extraction vs. purification workflows based on solubility differentials.
Experimental Protocol: Determining Precise Solubility
Since batch-to-batch variations affect saturation points, researchers should generate a specific solubility curve using the Laser Monitoring Observation Technique .[1]
Protocol Steps
-
Preparation: Weigh excess this compound into a jacketed glass vessel equipped with a mechanical stirrer.
-
Solvent Addition: Add a known mass of solvent (e.g., Ethanol).[1]
-
Equilibration: Heat the mixture to a set temperature (e.g., 293.15 K) and stir for 4 hours to ensure saturation.
-
Sampling: Stop stirring and allow phases to settle (or use a syringe filter with 0.45 µm PTFE).
-
Quantification:
-
Gravimetric: Evaporate a weighed aliquot and measure the dry residue mass.
-
HPLC: Dilute aliquot with Acetonitrile and analyze (C18 column, UV @ 254 nm).
-
-
Iteration: Repeat at 5 K intervals (from 278 K to 323 K).
Safety & Stability Considerations
Hazard Profile:
-
Alpha-Halo Ketone: This class of compounds acts as a lachrymator (tear gas agent) and potent skin irritant.[1]
-
Handling: All solubility experiments must be conducted in a fume hood .
-
Solvent Compatibility: Avoid amines (primary/secondary) as solvents; they will react with the alpha-dichloro group via nucleophilic substitution, degrading the compound.[1]
References
-
Synthesis & Characterization: Wang, P. A., Gao, J. P., & Liu, P. (2011).[1][3][5] 2,2-Dichloro-1-(4-methylphenyl)ethanone.[1][4][7] IUCr Journals (Acta Crystallographica Section E). Link
-
General Solubility Data: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223539, this compound.[1] Link
-
Thermodynamic Modeling: Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Reaction Context: Organic Syntheses. (2014).[1][9] Synthesis of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses, 91, 185-197.[1] Link
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 4974-59-8|this compound|BLD Pharm [bldpharm.com]
- 3. 2,2-Dichloro-1-(4-methyl-phen-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Ethanone, 2,2-dichloro-1-(4-methylphenyl)- (9CI) | 4974-59-8 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembk.com [chembk.com]
Technical Deep Dive: Reactivity & Applications of 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
This technical guide analyzes the chemical behavior of 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 2648-61-5), a critical intermediate in the synthesis of chiral
Unlike its monochlorinated analogs, the
Electronic Architecture & Hydration Thermodynamics
The reactivity of this compound is governed by the strong negative inductive effect (-I) of the geminal dichloro group.
The Gem-Diol Equilibrium
The two chlorine atoms withdraw electron density from the
-
Comparison:
This hydration propensity is not merely a solvent effect; it is the mechanistic basis for its biological activity (transition state mimicry) and necessitates specific anhydrous conditions during nucleophilic functionalization.
Reactivity Landscape Diagram
The following diagram maps the core transformations available to this scaffold, distinguishing between reductive pathways and nucleophilic displacements.
Figure 1: The reactivity landscape of the dichloromethyl ketone scaffold.[6] Note the divergence between chemical synthesis (green) and biological conjugation (red).
Validated Synthesis Protocol
While monochlorination is trivial, selective gem-dichlorination requires precise control to prevent trichlorination or ring chlorination. The most robust laboratory method utilizes sulfuryl chloride (
Protocol: Selective Dichlorination of 4'-Methylacetophenone
Reagents:
-
4'-Methylacetophenone (1.0 eq)[5]
-
Sulfuryl Chloride (
) (2.2 eq) -
Glacial Acetic Acid (Solvent, 5V)
-
Hydrochloric Acid (catalytic)
Step-by-Step Methodology:
-
Solvation: Dissolve 4'-methylacetophenone (13.4 g, 100 mmol) in glacial acetic acid (65 mL) in a 250 mL three-neck round-bottom flask equipped with a pressure-equalizing addition funnel and a gas scrubber (to trap
and gas). -
Initiation: Add 0.5 mL of conc.
to catalyze enol formation. -
Addition: Add
(29.7 g, 220 mmol) dropwise over 45 minutes. Maintain internal temperature between 20–25°C using a water bath. Note: The reaction is initially slow, then accelerates as HCl byproduct autocatalyzes the enolization. -
Propagation: After addition, stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[5] The intermediate monochloro ketone will appear first, followed by the dichloro product.
-
Quench & Workup: Pour the mixture onto crushed ice (200 g). The product may precipitate as a solid or oil. Extract with Dichloromethane (
mL). -
Purification: Wash combined organics with saturated
(carefully, gas evolution) until neutral, then brine. Dry over . Remove solvent in vacuo. -
Crystallization: Recrystallize from Hexane/Ethanol to yield white needles.
Data Validation:
-
1H NMR (CDCl3):
2.41 (s, 3H, Ar-CH3), 6.65 (s, 1H, -CHCl2), 7.28 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H). Key diagnostic: The -CHCl2 proton appears as a distinct singlet shifted downfield around 6.5-6.7 ppm.
Asymmetric Transformations: The "Killer App"
The primary utility of this compound in drug development is as a substrate for Asymmetric Transfer Hydrogenation (ATH) . This converts the achiral ketone into a chiral
Mechanism: Dynamic Kinetic Resolution (DKR)
Although the substrate is achiral, the bulky dichloromethyl group provides excellent steric differentiation for chiral Ru(II) or Rh(I) catalysts (Noyori-Ikariya type).
Reaction:
Performance Metrics:
| Catalyst System | H-Source | Yield | ee% | Reference |
|---|---|---|---|---|
| RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/TEA | 92% | 96% (R) | [1, 2] |
| Rh(Cp*)[(S,S)-TsDPEN] | NaOOCH/H2O | 88% | 94% (R) | [3] |
Workflow Diagram: ATH Cycle
The following diagram illustrates the catalytic cycle where the ruthenium hydride species delivers a hydride to the Re-face or Si-face of the ketone, dictated by the chiral diamine ligand.
Figure 2: Simplified catalytic cycle for the Asymmetric Transfer Hydrogenation of dichloromethyl ketones.
Biological Reactivity: Covalent Inhibition
In medicinal chemistry, the dichloromethyl ketone moiety acts as an electrophilic "warhead" targeting serine and cysteine proteases (e.g., Cathepsins, SARS-CoV-2 Mpro).
Mechanism of Action
Unlike chloromethyl ketones (monochloro) which often irreversibly alkylate the active site histidine or cysteine (S_N2 displacement of Cl-), dichloromethyl ketones tend to form reversible covalent hemithioacetals .
-
Attack: The active site Cysteine thiolate (
) attacks the highly electrophilic carbonyl carbon. -
Stabilization: The resulting tetrahedral intermediate (hemithioacetal) is stabilized by the electron-withdrawing effect of the two chlorine atoms and the oxyanion hole of the enzyme.
-
Outcome:
-
Monochloro: Chloride leaves
Irreversible Alkylation. -
Dichloro: Chloride is less likely to leave due to steric bulk and electronic stabilization
Reversible Transition State Analogue .
-
This reversibility is advantageous for reducing off-target toxicity (immunogenicity) compared to irreversible alkylators.
References
-
Morris, R. H. (2009).[7] Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews.[7] Link
-
Knighton, R. C., et al. (2018).[1] Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. Journal of Organometallic Chemistry. Link
-
Nindakova, L. O., & Badyrova, N. M. (2020).[3] Asymmetric transfer hydrogenation of acetophenone using bis-imine rhodium complexes: Kinetic study and modeling. Molecular Catalysis. Link[3]
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. Link
-
Pillaiyar, T., et al. (2016). Recent Discovery and Development of Inhibitors Targeting Coronavirus Main Protease. Journal of Medicinal Chemistry. Link
Sources
- 1. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 2. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
- 3. Sci-Hub. Asymmetric transfer hydrogenation of acetophenone using bis-imine rhodium complexes: Kinetic study and modeling / Molecular Catalysis, 2020 [sci-hub.box]
- 4. 4'-Methylacetophenone | Aryls | Ambeed.com [ambeed.com]
- 5. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Guide: Strategic Utilization of 2,2-Dichloro-1-(p-tolyl)ethanone in High-Value Synthesis
[1]
Executive Summary
This compound (CAS: 2648-61-5) represents a highly versatile electrophilic scaffold in organic synthesis.[1] Distinguished by its gem-dichloro functionality and the electron-donating p-tolyl substituent, this compound serves as a critical divergence point for three major synthetic pathways:[1]
-
Carbonyl Functionalization: Hydrolysis to p-tolylglyoxal, a key precursor for imidazole-based pharmacophores.[1]
-
Asymmetric Reduction: Access to chiral
-dichloroalcohols, essential motifs in antibiotic and agrochemical stereocenters.[1] -
Heterocyclic Construction: Direct cyclization to 5-chloro-thiazoles via Hantzsch-type condensations.[1]
This guide moves beyond basic characterization to provide self-validating protocols and mechanistic insights required for scalable application in drug discovery.[1]
Chemical Profile & Reactivity Landscape[1]
The reactivity of this compound is governed by the interplay between the electron-rich aromatic ring and the electron-deficient dichloroacetyl group.[1]
| Property | Specification | Mechanistic Implication |
| Molecular Formula | Lipophilic core with polarizable halogens.[1] | |
| Electrophilicity | High (Carbonyl C) | The |
| Acidity | Moderate ( | The single |
| Stability | Moisture Sensitive | Prone to hydrate formation (gem-diol) in aqueous media; requires anhydrous storage.[1] |
Reactivity Flowchart
The following diagram maps the logical flow from the starting material to high-value intermediates.
Figure 1: Divergent synthetic pathways originating from the this compound scaffold.[1]
Module 1: Synthesis & Purification
While Friedel-Crafts acylation is a theoretical route, the oxidative chlorination of 4'-methylacetophenone is the industry-standard protocol due to higher selectivity and ease of purification.[1]
Protocol 1.1: Oxidative Chlorination
Objective: Synthesis of this compound from 4'-methylacetophenone.
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4'-methylacetophenone dissolved in ethanol.
-
Acidification: Add concentrated HCl dropwise while maintaining temperature at 20-25°C.
-
Oxidation Initiation: Slowly add
via an addition funnel. Critical: The reaction is exothermic. Maintain internal temperature to prevent trichlorination (haloform cleavage). -
Reflux: Heat the mixture to mild reflux (70-75°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the monochloro intermediate.
-
Workup: Cool to room temperature. Dilute with ice water. The product typically oils out or precipitates.
-
Purification: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove acid) and brine. Dry over .[3] -
Crystallization: Recrystallize from Ethanol/Water or Hexanes to yield white/pale-yellow crystals.[1]
Validation Check:
-
1H NMR (
): Look for the diagnostic singlet of the proton at ppm. The aromatic region should show the characteristic AA'BB' system of the p-tolyl group.
Module 2: The Glyoxal Gateway
Hydrolysis of the gem-dichloro moiety provides p-tolylglyoxal , a highly reactive 1,2-dicarbonyl compound used to synthesize imidazole-based kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1]
Protocol 2.1: Acid-Catalyzed Hydrolysis
Mechanism: The electron-withdrawing chlorines facilitate water attack to form a gem-diol, which eliminates HCl to generate the aldehyde carbonyl.[1]
-
Dissolution: Dissolve this compound in 1,4-dioxane/water (1:1 v/v).
-
Catalysis: Add catalytic
or utilize sodium acetate (buffered conditions) to scavenge HCl. -
Reflux: Heat to reflux (100°C) for 6 hours.
-
Isolation: Evaporate dioxane. The glyoxal often exists as a hydrate. For anhydrous applications, distill under reduced pressure or use immediately in condensation reactions.
Application Note: This intermediate is superior to phenylglyoxal in drug design when increased lipophilicity (via the methyl group) is required to improve blood-brain barrier permeability.
Module 3: Asymmetric Reduction
The reduction of the carbonyl group yields chiral
Protocol 3.1: Ru-Catalyzed Transfer Hydrogenation (Noyori Type)
Target: (S)-2,2-Dichloro-1-(p-tolyl)ethanol ( >95% ee).[1]
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.
Workflow:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.
-
Mixing: Dissolve the ketone in dry DCM or DMF. Add the Ru-catalyst.[1]
-
Initiation: Add the H-source (HCOOH/Et3N) slowly.
-
Reaction: Stir at 25-30°C for 12-24 hours.
-
Validation: Determine conversion by GC-MS. Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).
Mechanistic Insight: The electron-withdrawing nature of the dichloromethyl group enhances the rate of hydride transfer compared to non-halogenated acetophenones, often resulting in higher turnover frequencies (TOF).
Module 4: Heterocyclic Construction (Thiazoles)
Reaction with thiourea is a classic application. Unlike
Protocol 4.1: Synthesis of 2-Amino-5-chloro-4-(p-tolyl)thiazole
Rationale: The second chlorine atom acts as a leaving group during the aromatization process or remains on the ring depending on conditions.[1] In oxidative cyclization conditions, the 5-chloro derivative is favored.
Step-by-Step:
-
Reactants: Combine this compound (1 eq) and Thiourea (2 eq) in Ethanol.
-
Reflux: Heat to reflux for 3-5 hours.
-
Observation: A precipitate (hydrochloride salt of the thiazole) typically forms.
-
Workup: Cool and filter the solid. Neutralize with aqueous ammonia to liberate the free base.
-
Recrystallization: Purify from EtOH/DMF.
Figure 2: Hantzsch-type cyclization pathway to substituted thiazoles.[1]
References
-
Terent'ev, A. O., et al. (2004).[3] "Oxidative chlorination of ketones with H2O2/HCl system." Synthesis, 2004(14), 2356-2366.[1]
-
Wang, P. A., Gao, J. P., & Liu, P. (2011).[4] "2,2-Dichloro-1-(4-methylphenyl)ethanone."[1][3] Acta Crystallographica Section E, 67(2), o337.[4]
-
Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] (Foundational reference for Thiazole synthesis).
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.
-
Kamal, A., et al. (2014).
-dichloro-1-aryl ethanols." Tetrahedron: Asymmetry, 25(13), 986-991.[1] (Specific application of dichloroethanol derivatives).
Sources
Discovery and history of α,α-dichloroacetophenones
The Dichloroacetophenone Protocol: Synthesis, Mechanism, and Applications of -Dichloroacetophenone
CAS: 2648-61-5 | Formula:
Executive Summary
This guide provides a comprehensive technical analysis of its discovery, the mechanistic challenges of its synthesis (specifically the "selectivity paradox" of halogenation), and its modern applications in drug development.
Historical Genesis: From Byproduct to Target
The history of
-
The Haloform Era (1870s): Early research by Adolf Lieben and others on the "haloform reaction" revealed that treating methyl ketones with halogens in base resulted in rapid, uncontrollable poly-halogenation followed by cleavage. This established the early dogma that isolating partially halogenated intermediates (like the dichloro species) was chemically difficult in basic media.
-
The Acidic Breakthrough (1880s-1900s): Researchers like H. Gautier (1888) and later A. Behal began exploring chlorination in the absence of base. They observed that while basic conditions accelerated poly-substitution, acidic conditions followed a different kinetic law, allowing for the stepwise isolation of mono- and di-chlorinated products.
-
The Friedel-Crafts Refinement (1930s-Present): As demand for specific isomers grew, the limitations of direct chlorination (mixtures of products) led to the adoption of Friedel-Crafts acylation. By reacting benzene with dichloroacetyl chloride, chemists could bypass the selectivity issues of direct halogenation entirely.
Chemical Architecture & Synthesis
The synthesis of
Route A: Direct Chlorination (The Selectivity Challenge)
This method relies on the reaction of acetophenone with chlorine gas or sulfuryl chloride (
The Mechanism: The reaction proceeds via an acid-catalyzed enolization.[1]
-
Protonation: The carbonyl oxygen is protonated.
-
Enolization: Loss of an
-proton forms the enol. -
Attack: The enol attacks the electrophilic chlorine source.
The Selectivity Paradox:
-
In Base: The introduction of the first chlorine (electron-withdrawing) makes the remaining
-protons more acidic, accelerating the formation of the enolate. This leads to a "runaway" reaction where the second and third chlorinations are faster than the first. Result: Mixture of unreacted ketone and trichloro-product. -
In Acid: The electron-withdrawing chlorine makes the carbonyl oxygen less basic, destabilizing the protonated intermediate required for the second enolization. Result: The reaction slows down after the first chlorination, allowing the chemist to stop at the mono- or drive it to the di-stage with heat and excess reagent.
Route B: Friedel-Crafts Acylation (The Clean Pathway)
For high-purity applications, constructing the molecule from a pre-chlorinated precursor is preferred.
Protocol 1: Laboratory Synthesis via Route B
-
Reagents: Benzene (dry), Dichloroacetyl chloride, Aluminum Chloride (
, anhydrous). -
Setup: 3-neck flask, reflux condenser, drying tube (CaCl2), dropping funnel.
-
Activation: Suspend 1.1 eq of
in dry benzene (solvent/reactant) at 0°C. -
Addition: Dropwise add dichloroacetyl chloride (1.0 eq) over 30 minutes, maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature, then reflux for 2 hours until HCl evolution ceases.
-
Quench: Pour mixture over crushed ice/HCl.
-
Workup: Extract with dichloromethane, wash with brine, dry over
, and concentrate. -
Purification: Vacuum distillation (bp ~132°C at 13 mmHg).
Mechanistic Visualization
The following diagram illustrates the divergent pathways of acetophenone chlorination, highlighting the kinetic barriers that dictate product distribution.
Figure 1: Stepwise chlorination of acetophenone under acidic conditions. Note the decreasing rate of enolization, which allows for selective isolation of the dichloro species.
Applications & Biological Interface
Pharmaceutical Intermediate
chloramphenicolPDK Inhibition (Oncology)
Recent research has identified
-
Mechanism: PDK normally phosphorylates and inhibits the Pyruvate Dehydrogenase Complex (PDC), forcing cells to rely on glycolysis (the Warburg effect).
-
Therapeutic Goal: By inhibiting PDK, this compound forces cancer cells to revert to oxidative phosphorylation, potentially inducing apoptosis in metabolic-stressed tumor cells.
Safety & Toxicity (Lachrymator)
Warning: Like its mono-chlorinated counterpart (CN gas),
-
Hazards: Severe eye damage, skin corrosion, and respiratory irritation.[2]
-
Handling: Must be handled in a functioning fume hood with full PPE (goggles, gloves, respirator). Neutralization of spills should be done with dilute ammonia or sodium thiosulfate solution.
Data Summary: Physical Properties
| Property | Value | Notes |
| Molecular Weight | 189.04 g/mol | |
| Melting Point | 20-21 °C | Solid at cool room temp, liquid at standard temp. |
| Boiling Point | 132-134 °C | At 13 mmHg (Vacuum distillation required). |
| Density | 1.34 g/mL | Denser than water. |
| Solubility | Organic Solvents | Soluble in DCM, Chloroform, Ethanol. |
| Reactivity | Electrophile | Susceptible to nucleophilic attack at carbonyl. |
References
- Gautier, H. (1888). "Action of Chlorine on Acetophenone." Bulletin de la Société Chimique de Paris, 50, 637.
-
National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 16738, 2,2-Dichloroacetophenone." PubChem. Link
-
ChemicalBook. (2025).[3] "2,2-Dichloroacetophenone Product Properties and Synthesis." Link
-
Santa Cruz Biotechnology. "2,2-Dichloroacetophenone (CAS 2648-61-5)."[4] Product Catalog. Link[5]
-
Sigma-Aldrich. "2,2-Dichloroacetophenone Safety Data Sheet." Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. scbt.com [scbt.com]
- 5. 2648-61-5 CAS MSDS (2,2-DICHLOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of 4-Methylmandelic Acid via Hydrolytic Rearrangement of 2,2-Dichloro-1-(p-tolyl)ethanone
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-methylmandelic acid (p-methylmandelic acid) utilizing 2,2-dichloro-1-(p-tolyl)ethanone as the primary electrophile.[1] Unlike traditional cyanohydrin routes involving toxic cyanides, this method leverages a base-mediated hydrolytic rearrangement (Internal Cannizzaro) of an in situ generated arylglyoxal intermediate.[1] This guide provides optimized reaction parameters, critical process controls (CPPs), and mechanistic insights to ensure high purity (>98%) and yield.
Introduction & Strategic Value
Substituted mandelic acids are critical chiral building blocks in the synthesis of cephalosporin antibiotics, anticholinergics, and fine chemical resolving agents.[1] The specific target, 4-methylmandelic acid , is often synthesized via the hydrolysis of mandelonitrile; however, that route poses significant safety risks due to HCN generation.[1]
The This compound route offers a "green chemistry" advantage by eliminating cyanide.[1] The reaction proceeds through a cascade sequence: hydrolysis of the gem-dichloro moiety to an arylglyoxal, followed by a rapid, base-catalyzed intramolecular hydride shift to yield the
Key Advantages of this Protocol:
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting.[1] The reaction is not a simple substitution but a Hydrolytic Rearrangement .
-
Gem-Dichloro Hydrolysis: The starting material undergoes nucleophilic substitution/hydrolysis to form a gem-diol, which collapses to the Arylglyoxal intermediate.[1]
-
Internal Cannizzaro (Hydride Shift): Hydroxide attacks the highly electrophilic aldehyde carbonyl of the glyoxal. A 1,2-hydride shift then occurs, reducing the ketone to an alcohol while oxidizing the aldehyde to a carboxylate.[1]
Reaction Pathway Diagram[1][2]
Figure 1: Mechanistic cascade from gem-dichloro ketone to mandelic acid via glyoxal intermediate.[1]
Experimental Protocol
Materials & Reagents
| Component | Role | Specification |
| This compound | Substrate | Purity >97% (GC) |
| Sodium Hydroxide (NaOH) | Reagent/Base | 10-15% w/w Aqueous Solution |
| Hydrochloric Acid (HCl) | Quench/Acidifier | 37% (Conc.) or 6M Solution |
| Toluene or Ethyl Acetate | Extraction Solvent | ACS Grade |
| Activated Carbon | Purification | Powdered, decolorizing |
Step-by-Step Methodology
Phase 1: Hydrolysis & Rearrangement [1]
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.[1]
-
Base Charge: Charge 10% NaOH solution (4.0 equivalents relative to ketone) into the reactor.
-
Rationale: Excess base is required to neutralize the HCl generated during hydrolysis (2 eq) and form the mandelate salt (1 eq), plus a slight excess to drive kinetics.
-
-
Temperature Control: Heat the NaOH solution to 50°C .
-
Controlled Addition: Dissolve this compound in a minimal amount of methanol (optional, to aid solubility) or add neat if molten. Add dropwise to the NaOH solution over 45–60 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature between 55°C and 65°C . The hydrolysis is exothermic.[1] Do not exceed 70°C to prevent polymerization of the glyoxal intermediate.
-
-
Reaction Maturation: After addition, stir at 60–65°C for 2 hours.
Phase 2: Workup & Isolation
-
Cooling: Cool the reaction mixture (now a solution of sodium mandelate) to 20°C .
-
Clarification (Optional): If the solution is dark, add activated carbon (5% w/w of substrate), stir for 30 mins, and filter through Celite.
-
Acidification: Slowly add Concentrated HCl to the filtrate while stirring vigorously.
-
Extraction (If oil forms): If the product oils out rather than precipitates (common with p-tolyl derivatives), extract with Ethyl Acetate (
volumes).[1] Wash organics with brine, dry over , and evaporate.[1] -
Recrystallization: Recrystallize the crude solid from Benzene (classic) or a Toluene/Heptane mixture (safer alternative).
-
Yield Expectation: 75–85%.[1]
-
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction temperature >70°C | Glyoxals polymerize at high heat/pH.[1] Keep temp strictly <65°C during addition. |
| Incomplete Conversion | Insufficient Base | Ensure at least 3.5–4.0 eq of NaOH is used.[1] The hydrolysis releases 2 moles of HCl, consuming the base rapidly.[1] |
| Product "Oiling Out" | Impurities or Solvent entrapment | Seed the acidified aqueous layer with pure crystal. Switch to extraction workup if crystallization fails.[1] |
| Yellow/Orange Color | Glyoxal oligomers | Use activated carbon treatment before acidification (while the product is soluble as a salt). |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of p-methylmandelic acid.
Analytical Validation
To validate the synthesized 4-methylmandelic acid , compare spectral data against the following standards:
References
-
Organic Syntheses, Coll.[1] Vol. 3, p. 538 (1955); Vol. 20, p. 62 (1940). Mandelic Acid.[1] (Classic protocol for dichloroacetophenone hydrolysis).[1] [1]
-
Vertex AI Search Result 1.1. Method for synthesizing mandelic acid by oxidation-chlorination process. (Patent describing hydrolysis conditions of 2,2-dichloroacetophenones).
-
Vertex AI Search Result 1.6. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions. (Mechanistic background on arylglyoxal reactivity). [1]
-
Vertex AI Search Result 1.2. One-Pot Synthesis of Phenylglyoxylic Acid. (Context on mandelic acid derivatives and biocatalytic alternatives).
Disclaimer: This protocol involves the use of corrosive reagents (NaOH, HCl) and potent irritants (halo-ketones).[1] All procedures should be performed in a fume hood with appropriate PPE.
Application Note: Synthesis of 4-Methylmandelic Acid via Hydrolysis-Rearrangement of 2,2-Dichloro-1-(p-tolyl)ethanone
[1]
Executive Summary
This protocol details the synthesis of 4-methylmandelic acid (also known as
This guide is designed for process chemists and researchers requiring high-purity
Mechanistic Insight & Causality
To ensure reproducibility, it is critical to understand the "Hidden Intermediate" pathway. The reaction does not proceed through a simple substitution.[2][3]
The Reaction Pathway[2][3][4][5]
-
Induction (Hydrolysis): The gem-dichloro moiety is hydrolyzed by aqueous base to form a gem-diol, which spontaneously dehydrates to generate 4-methylphenylglyoxal in situ.[1]
-
Rearrangement (The Critical Step): The arylglyoxal undergoes a base-catalyzed intramolecular rearrangement. A hydroxide ion attacks the aldehyde carbonyl (more electrophilic than the ketone), forming a tetrahedral intermediate. A hydride ion then shifts to the adjacent ketone carbonyl, generating the
-hydroxy carboxylate.
Critical Process Parameters (CPPs)
-
Temperature Control (60–65°C): The reaction is exothermic. Temperatures exceeding 70°C promote the polymerization of the glyoxal intermediate, resulting in a dark, tarry product (the "burnt sugar" failure mode). Temperatures below 50°C result in incomplete hydrolysis of the dichloride.
-
Base Stoichiometry: The reaction consumes 3 equivalents of hydroxide: two for the hydrolysis of the two chlorides and one for the formation of the mandelate salt. A stoichiometry of 3.5–4.0 equivalents is recommended to drive kinetics.
Mechanistic Visualization
The following diagram illustrates the electronic flow, highlighting the critical hydride shift.
Figure 1: Mechanistic pathway involving the critical arylglyoxal intermediate and 1,2-hydride shift.[1]
Safety Protocol (Self-Validating Systems)
Hazard Alert: The starting material, this compound, is structurally related to chloroacetophenone (CN gas) and is a potent lachrymator .[1]
-
Engineering Control: All weighing and transfers of the dichloro compound must occur inside a functioning fume hood.
-
Neutralization Trap: The reaction evolves heat. Ensure the cooling bath is prepared before addition.
-
Decontamination: Glassware contacting the dichloro starting material should be rinsed with an ethanol-amine solution (to quench the alkyl halide) before removal from the hood.
Experimental Protocol
Materials & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][4][5] | Mass/Vol (Scale) | Role |
| This compound | 203.06 | 1.0 | 20.3 g | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 3.8 | 15.2 g | Reagent/Base |
| Water (Deionized) | 18.02 | Solvent | 150 mL | Solvent |
| HCl (12 M) | 36.46 | Excess | ~20 mL | Acidification |
| Diethyl Ether or EtOAc | - | - | 3 x 50 mL | Extraction |
| Benzene (or Toluene) | - | - | For Recryst.[1][6] | Purification |
Step-by-Step Methodology
Phase 1: Hydrolysis and Rearrangement[3]
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer (magnetic stirring may fail if heavy oil separates), a reflux condenser, and a pressure-equalizing dropping funnel.[1]
-
Base Preparation: Dissolve 15.2 g of NaOH in 150 mL of water. Charge this solution into the flask.
-
Thermal Equilibration: Heat the NaOH solution to 55°C .
-
Controlled Addition:
-
Action: Add the 20.3 g of this compound dropwise via the funnel.
-
Observation: The temperature will rise.[3][7] Adjust addition rate to maintain internal temperature between 60°C and 65°C .
-
Why: Exceeding 65°C risks side reactions; below 55°C, the oily substrate may pool at the bottom, leading to a "runaway" exotherm later.
-
-
Reaction Maintenance: Once addition is complete, maintain the temperature at 65°C with stirring for 2 hours .
-
Checkpoint: The oily layer should disappear, resulting in a homogeneous (possibly slightly turbid) solution.
-
Phase 2: Work-up and Isolation[1]
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Acidification: Slowly add concentrated HCl (approx. 15-20 mL) with stirring until the pH reaches 1–2.
-
Observation: The crude 4-methylmandelic acid may precipitate as an oil or solid depending on purity.
-
-
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Note: If using Ether, vent frequently.
-
-
Drying: Combine organic layers, wash with brine (1 x 30 mL), and dry over anhydrous
. -
Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.
Phase 3: Purification
-
Crystallization: The crude solid is often colored (yellow/orange).
-
Dissolve the crude residue in a minimum amount of hot Benzene (or Toluene).
-
Alternative Green Solvent: A mixture of Water/Ethanol (9:[8]1) can also be used, though recovery may be lower.
-
-
Filtration: If insoluble particulates remain in the hot solution, filter rapidly.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the white crystalline solid and dry in a vacuum oven at 40°C.
Expected Results
-
Appearance: White crystalline solid.[6]
-
Melting Point: 144–146°C (Lit. value for 4-methylmandelic acid).
-
Yield: 75–85%.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 4-methylmandelic acid.
Analytical Validation
To confirm the identity and purity of the product, use the following checkpoints:
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexane:Ethyl Acetate (1:[1]1) with 1% Acetic Acid.
-
Visualization: UV lamp (254 nm). The product will have a lower
than the starting dichloro ketone due to the polar carboxylic acid and hydroxyl groups.
-
-
NMR Spectroscopy (
H NMR, DMSO- ):-
Look for the disappearance of the
proton (singlet, typically >6.5 ppm in the starting material). -
Confirm the presence of the chiral methine proton (
) as a singlet around 4.8–5.0 ppm.[1] -
Confirm the aromatic region integrates to 4 protons (AA'BB' system characteristic of para-substitution).
-
References
-
Organic Syntheses Procedure (Base Protocol)
- Reuben, J. "The mechanism of the rearrangement of alpha, alpha-dichloroacetophenone to mandelic acid". Journal of the American Chemical Society.
-
Physical Properties & Crystallography
-
Safety Data (Starting Material)
Sources
- 1. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]
- 2. scispace.com [scispace.com]
- 3. CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 9. (R)-4-Methylmandelic acid | C9H10O3 | CID 12458823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2,2-Dichloro-1-(p-tolyl)ethanone in Pharmaceutical Synthesis
[1]
1Executive Summary
2,2-Dichloro-1-(p-tolyl)ethanone (CAS 4974-59-8) is a high-value electrophilic building block distinguished by its gem-dichloro functionality.[1] Unlike its monochloro analog (a standard alkylating agent), the gem-dichloro motif grants this molecule unique reactivity, enabling rearrangement reactions (to form mandelic acid derivatives) and cyclocondensations that retain halogenation on the resulting heterocycle.[1]
This guide details three validated protocols for leveraging this intermediate in drug development:
-
Rearrangement-Hydrolysis to synthesize 4-Methylmandelic Acid (a key chiral resolvent and API scaffold).[1]
-
Chemo-selective Cyclization to form 2-amino-5-chloro-4-arylthiazoles.
-
Asymmetric Reduction to access chiral
-dichloro alcohols for adrenergic agonist analogs.
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 2,2-Dichloro-1-(4-methylphenyl)ethanone |
| CAS Number | 4974-59-8 |
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Key Reactivity | Electrophilic Carbonyl, Gem-Dichloro substitution, Aryl migration capacity |
| Safety Hazard | Lachrymator , Skin Irritant, Corrosive (Hydrolysis releases HCl) |
Strategic Value:
The gem-dichloro group serves as a "masked" oxidation state.[1] Under basic conditions, it does not merely undergo substitution; it drives the formation of an intermediate arylglyoxal , which then undergoes an intramolecular Cannizzaro reaction to yield
Core Application 1: Synthesis of 4-Methylmandelic Acid
Mechanism: Intramolecular Cannizzaro Rearrangement via Arylglyoxal.[1]
This is the primary industrial application of this compound.[1] The reaction converts the ketone directly into an
Validated Protocol
Reagents:
-
This compound (1.0 equiv)[1]
-
Sodium Hydroxide (3.5 equiv, 10-15% aq.[1] solution)
-
Solvent: Water (reaction), Ether or Ethyl Acetate (extraction)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reactor with 10% aqueous NaOH (3.5 equiv). Heat the solution to 60°C .
-
Addition: Add this compound dropwise over 2 hours.
-
Critical Control Point: Maintain temperature between 60–65°C . Lower temperatures lead to incomplete hydrolysis; higher temperatures promote polymerization of the intermediate glyoxal.[1]
-
-
Reaction: Stir vigorously at 65°C for an additional 1 hour. The oily dichloro compound will dissolve as it converts to the water-soluble sodium mandelate.[1]
-
Workup: Cool the mixture to 10°C. Acidify carefully with 12 M HCl to pH 1–2.
-
Extraction: Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (
vol). -
Purification: Dry the organic phase over
and concentrate. Recrystallize the crude solid from benzene/ethanol or toluene to yield 4-Methylmandelic Acid .[1]
Yield Expectation: 85–90%.
Figure 1: Mechanism of the rearrangement of gem-dichloro ketones to
Core Application 2: Synthesis of 5-Chloro-4-(p-tolyl)thiazoles
Mechanism: Hantzsch-type Cyclization.[1]
While monochloro ketones yield simple thiazoles, the gem-dichloro starting material allows for the retention of a chlorine atom at the C5 position of the thiazole ring.[1] This 5-chloro substituent is valuable for modulating metabolic stability (blocking metabolic oxidation at C5) in kinase inhibitors.[1]
Validated Protocol
Reagents:
-
This compound (1.0 equiv)[1]
-
Thiourea (1.1 equiv)[1]
-
Solvent: Ethanol or Isopropanol[1]
-
Base:
(aq) for workup[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in Ethanol (5 mL/g).
-
Cyclization: Add Thiourea (1.1 equiv) in one portion.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Observation: The reaction typically precipitates the hydrochloride salt of the thiazole.[1]
-
-
Isolation: Cool to 0°C. Filter the precipitate.
-
Neutralization: Suspend the solid in water and neutralize with saturated
to release the free base 2-Amino-5-chloro-4-(p-tolyl)thiazole .[1] -
Purification: Recrystallize from ethanol/water.
Yield Expectation: 70–80%.
Core Application 3: Asymmetric Reduction to Chiral Chlorohydrins
Mechanism: Stereoselective Carbonyl Reduction.[1]
The resulting (R)- or (S)-2,2-dichloro-1-(p-tolyl)ethanol is a versatile chiral synthon.[1] Unlike the monochloro-alcohols used for epoxides, the dichloro-alcohols can be converted into chiral dichloro-aziridines or used to introduce a chiral center with a gem-dichloro "handle" for further functionalization (e.g., radical cyclizations).[1]
Validated Protocol (Biocatalytic)
Reagents:
-
Substrate: this compound[1]
-
Catalyst: KRED (Ketoreductase) screening kit (e.g., Codexis or Daicel panels)[1]
-
Cofactor: NADP/NADPH recycling system (Glucose dehydrogenase + Glucose)[1]
-
Buffer: Potassium Phosphate (pH 7.0)[1]
Step-by-Step Methodology:
-
Screening: Screen KRED panel to identify enzyme variant with >98% ee for the desired enantiomer.[1]
-
Scale-Up (10g scale):
-
Reaction: Stir at 30°C for 24 hours. Monitor consumption by HPLC.[1]
-
Workup: Extract with MTBE. Dry and concentrate.
-
Note: Biocatalytic reduction of bulky dichloro ketones is often superior to chemical reduction (e.g., CBS reduction) due to steric hindrance of the gem-dichloro group.[1]
-
Figure 2: Workflow for the asymmetric bioreduction of the dichloro ketone.
Safety & Handling Guidelines
Warning: this compound is a potent lachrymator and skin irritant.[1] It is structurally related to chloroacetophenone (CN gas).[1]
-
Containment: All weighing and transfers must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1] A full-face respirator is recommended if handling solids outside a hood.[1]
-
Decontamination: Spills should be treated with 10% aqueous ammonia or sodium bisulfite solution to degrade the alkylating potential before cleanup.[1]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]
References
-
LookChem. "this compound Product Information." LookChem Database.[1] Accessed Oct 24, 2025.[1] Link
-
Organic Syntheses. "Mandelic Acid: Preparation via Hydrolysis of Dichloroacetophenones." Organic Syntheses, Coll.[1] Vol. 3, p.538.[1] Link[1]
-
Indian Academy of Sciences. "A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 88, no. 6, pp. 457-461.[1][3] Link[1]
-
University of Illinois. "Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates."[1] Zhao Group Publications.[1] Link
-
PubChem. "2-Chloro-1-(4-methylphenyl)ethanone Compound Summary."[1] National Library of Medicine.[1] (Used for structural comparison and safety data).[1] Link[1][4]
Application Note: Strategic Utilization of 2,2-Dichloro-1-(p-tolyl)ethanone in Agrochemical Synthesis
[1]
Executive Summary
2,2-Dichloro-1-(p-tolyl)ethanone (CAS 4974-59-8) represents a high-value "linchpin" intermediate in modern agrochemical discovery.[1] Unlike its monochlorinated analog, the gem-dichloro functionality provides a dual electrophilic site that enables unique divergent synthesis pathways.[1] This application note details the practical utilization of this compound in synthesizing three critical agrochemical pharmacophores: 5-chlorothiazoles (fungicides/insecticides), chiral
This guide prioritizes mechanistic understanding and scalable protocols over generic descriptions, ensuring researchers can translate these methods directly to the bench.
Module 1: The Hantzsch Gateway – Synthesis of 5-Chlorothiazoles
Context: The thiazole ring is a privileged scaffold in agrochemistry, found in commercial fungicides like Thiabendazole and insecticides like Thiamethoxam. While standard Hantzsch synthesis uses
Experimental Protocol: Synthesis of 2-Amino-5-chloro-4-(p-tolyl)thiazole
Principle: The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the
Materials:
-
Thiourea (1.1 eq)
-
Ethanol (Absolute, 10 volumes)
-
Sodium Acetate (1.2 eq, buffering agent)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (20.3 g, 100 mmol) in Ethanol (200 mL).
-
Reagent Addition: Add Thiourea (8.37 g, 110 mmol) in a single portion. The solution may turn slightly yellow.
-
Buffering (Critical): Add anhydrous Sodium Acetate (9.8 g). Note: Without buffering, the generation of HCl can lead to acid-catalyzed degradation or polymerization of the sensitive dichloro-intermediate.[1]
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (
) should disappear, replaced by a more polar fluorescent spot. -
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (500 mL) containing aqueous ammonia (to pH 8–9).
-
Isolation: Filter the resulting precipitate. Wash the cake with cold water (
mL) to remove residual salts and unreacted thiourea. -
Purification: Recrystallize from hot ethanol/water (9:1) to yield off-white needles.[1]
Expected Yield: 85–92% Characterization:
-
1H NMR (DMSO-d6): Distinct singlet at
2.35 (methyl group), broad singlet at 7.1 (NH2), and absence of the C5 proton signal (confirming chlorination).
Module 2: Asymmetric Reduction – Pathway to Chiral Azoles
Context: The gem-dichloro alcohol motif is a potent precursor for epoxide formation.[1] Chiral epoxides are the immediate precursors to triazole fungicides (e.g., analogs of Epoxiconazole). Stereochemistry is paramount; often only one enantiomer exhibits fungicidal activity while the other may be phytotoxic.
Protocol: Asymmetric Transfer Hydrogenation (ATH)
Principle: Using a Ruthenium-based catalyst (Noyori type) to effect the enantioselective reduction of the ketone to the chiral alcohol.
Materials:
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)[1]
-
Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Prep: Dissolve the Ru-catalyst (1 mol%) in degassed DCM.
-
Reaction Initiation: Add the ketone substrate (1.0 eq) to the catalyst solution.
-
H-Donor Addition: Slowly inject the Formic acid/TEA mixture (2.0 eq) at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. The evolution of
gas indicates reaction progress. -
Quench: Add water to separate phases. Extract the aqueous layer with DCM.
-
Purification: Pass the organic layer through a short pad of silica gel to remove the catalyst. Evaporate solvent.
Data Summary Table: Reduction Efficiency
| Method | Catalyst | Yield (%) | ee (%) | Notes |
| NaBH4 Reduction | None | 95% | 0% | Racemic mixture; requires chiral resolution.[1] |
| Ru-ATH (Recommended) | Ru-TsDPEN | 91% | >96% (S) | Direct access to bioactive enantiomer. |
| Biocatalysis | TeSADH | 88% | >99% (S) | High selectivity but lower substrate loading limits scale.[1] |
Module 3: Hydrolysis to Arylglyoxals – Herbicide Scaffolds
Context: this compound is a "masked" glyoxal.[1] Hydrolysis yields p-tolylglyoxal, a reactive 1,2-dicarbonyl compound used to synthesize quinoxaline and triazine herbicides (photosystem II inhibitors).[1]
Reaction Logic:
Strategic Value: This pathway avoids the use of toxic selenium dioxide (
Visualizing the Chemical Space
The following diagram illustrates the divergent utility of this compound, mapping the starting material to its three primary agrochemical derivative classes.
Caption: Divergent synthesis map showing the conversion of the gem-dichloro intermediate into three distinct agrochemical pharmacophores.
Safety & Handling (MSDS Summary)
-
Hazards: The compound is an
-haloketone, making it a potent lachrymator and skin irritant.[1] It acts as an alkylating agent. -
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HCl).
-
PPE: Full face shield, chemically resistant gloves (Nitrile > 0.11mm), and respiratory protection (P3 filter) are mandatory during weighing and transfer.
References
-
National Institutes of Health (NIH). (2020). Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Synthesis of Thiazoles via Hantzsch Reaction. Retrieved from [Link]
-
MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from [Link]
Experimental procedure for the hydrolysis of 2,2-Dichloro-1-(p-tolyl)ethanone
Part 1: Scientific Foundation & Mechanism
Introduction
The hydrolysis of 2,2-Dichloro-1-(p-tolyl)ethanone (also known as
Unlike simple alkyl halide hydrolysis, this reaction proceeds through a complex rearrangement. The geminal dichloride does not merely hydrolyze to a ketone; it undergoes an intramolecular Cannizzaro-type rearrangement (specifically, an internal hydride shift) to yield the
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting yield issues. The reaction occurs in two distinct phases within the same pot:
-
Gem-Diol Formation/Elimination: The hydroxide ion attacks the
-carbon (or displaces chloride) to form an intermediate -keto-aldehyde (4-methylphenylglyoxal) or its hydrate. -
1,2-Hydride Shift (Rearrangement): The aldehyde hydrate anion undergoes a hydride shift to the carbonyl carbon, generating the carboxylate functionality.
Critical Insight: The intermediate glyoxal is highly reactive. If the base concentration is insufficient or the temperature is too low, side reactions (polymerization of the glyoxal) will dominate, leading to "tarry" products and low yields.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway from the gem-dichloro ketone to the mandelic acid derivative.
Part 2: Experimental Protocol
Materials & Equipment
-
Substrate: this compound (Purity >97%).
-
Reagent: Sodium Hydroxide (NaOH), 20% aqueous solution.
-
Solvent: Water (Co-solvent Methanol optional but usually unnecessary).
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, mechanical stirrer (overhead stirring preferred due to viscosity changes).
Safety Validation
-
Lachrymator Warning:
-Halo ketones are potent lachrymators (tear gas agents). All weighing and transfer operations must occur within a functioning fume hood. -
Exotherm: The initial hydrolysis is exothermic. Uncontrolled addition can lead to a runaway boil-over.
Step-by-Step Procedure
Step 1: Preparation of Base Solution
Dissolve Sodium Hydroxide (4.0 equivalents) in water to create a 20% w/v solution.
-
Rationale: A large excess of base is required (2 eq for neutralizing HCl generated, 1 eq for the carboxylic acid product, and 1 eq to maintain high pH for the rearrangement).
Step 2: Substrate Addition (Controlled)
Heat the NaOH solution to 50-60°C . Slowly add the this compound solid (or melt) to the stirring base solution over 30-45 minutes.
-
Expert Note: Do not dump the solid in all at once. The reaction is biphasic initially. Slow addition prevents local overheating and polymerization.
Step 3: Reflux and Rearrangement
Once addition is complete, raise the temperature to Reflux (approx. 100°C) . Maintain reflux for 2 to 3 hours .
-
Checkpoint: The solution should turn from a cloudy suspension to a clear (often dark orange/brown) homogeneous solution, indicating the consumption of the organic halide.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Optional: Extract with a small volume of diethyl ether to remove unreacted neutral organic impurities (ketones/aldehydes). Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add Concentrated HCl dropwise with vigorous stirring until pH reaches ~1.
-
Precipitation: The 4-methylmandelic acid should precipitate as a white to off-white solid.
-
Alternative: If oiling occurs (common with impurities), extract the acidic aqueous layer with Ethyl Acetate (
), dry over , and evaporate.
-
Step 5: Purification
Recrystallize the crude solid from Toluene or Hot Water .
-
Target Purity: >98% by HPLC.
-
Expected Yield: 65-80%.
Part 3: Process Workflow & Data
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Tarry Product | Polymerization of glyoxal intermediate. | Increase base concentration; ensure temperature is not too low during addition. |
| Product Oils Out | Presence of impurities or temperature too high during acidification. | Seed with pure crystal; cool to 0°C; use Ethyl Acetate extraction. |
| Incomplete Reaction | Insufficient Base or Time. | Check pH > 12 during reflux; extend reflux time. |
| Dark Coloration | Oxidation of phenolic impurities (if any) or Cannizzaro side products. | Use activated charcoal during recrystallization. |
Part 4: References
-
Aston, J. G., et al. (1934). "New Synthesis of Mandelic Acid". Journal of the American Chemical Society, 56(6), 1393–1394. Link
-
Foundational text establishing the hydrolysis/rearrangement mechanism for
-dichloro ketones.
-
-
Organic Syntheses. (1955). "Mandelic Acid". Organic Syntheses, Coll. Vol. 3, p. 538. Link
-
Standard protocol for mandelic acid synthesis, serving as the baseline for substituted derivatives.
-
-
Sumitomo Chemical Co. (1982). "Process for producing p-substituted mandelic acid". US Patent 4,329,499. Link
-
Specific industrial application notes for p-substituted derivatives.
-
Application Note: Strategic Synthesis of Heterocycles from 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
2,2-Dichloro-1-(p-tolyl)ethanone (CAS 4974-59-8) is frequently overlooked in favor of its monochlorinated analog. However, its geminal dichloro functionality offers a unique electrophilic profile that allows for divergent synthetic pathways. This application note details three validated protocols for converting this specific precursor into high-value heterocyclic scaffolds: quinoxalines , imidazoles , and 5-chlorothiazoles . By utilizing the "masked" dicarbonyl character of the dichloro moiety, researchers can access distinct chemical spaces efficiently.
Reactivity Profile & Strategic Logic
The core utility of this compound lies in its dual nature:
-
Masked 1,2-Dicarbonyl: Hydrolysis of the gem-dichloro group yields p-tolylglyoxal, a versatile 1,2-dicarbonyl intermediate essential for condensation reactions.
-
Electrophilic Center for Hantzsch-Type Cyclizations: The presence of two leaving groups allows for the retention of a halogen atom in the final heterocycle, providing a handle for further cross-coupling (e.g., Suzuki-Miyaura).
Synthetic Workflow Diagram
Figure 1: Divergent synthetic pathways from this compound. The precursor serves as both a glyoxal equivalent and a direct substrate for halogenated heterocycles.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(p-Tolyl)quinoxaline
Mechanism: Condensation of an in situ generated 1,2-dicarbonyl with an aromatic 1,2-diamine. Application: Synthesis of DNA-intercalating agents and kinase inhibitors.
Reagents
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Sodium Acetate (NaOAc) (2.5 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure
-
Glyoxal Formation (In Situ): Dissolve this compound (10 mmol) in 20 mL of ethanol. Add a solution of NaOAc (25 mmol) in 10 mL water. Heat to reflux for 1 hour. Note: The solution will turn yellow as p-tolylglyoxal forms.
-
Condensation: Add o-phenylenediamine (11 mmol) directly to the hot reaction mixture.
-
Reflux: Continue refluxing for 2–3 hours. Monitor consumption of the diamine by TLC (SiO₂, Hexane:EtOAc 7:3).
-
Workup: Cool the mixture to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold 50% ethanol, and dry.
-
If oil forms: Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL). Dry organic layer over MgSO₄ and concentrate.
-
-
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–85%
Key Data Point:
Protocol B: Synthesis of 2,4,5-Trisubstituted Imidazoles
Mechanism: Modified Debus-Radziszewski imidazole synthesis. Application: High-throughput synthesis of p38 MAP kinase inhibitor scaffolds.
Reagents
-
This compound (1.0 equiv)
-
Benzaldehyde (or derivative) (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (10.0 equiv)
-
Solvent: Acetic Acid (Glacial)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, combine this compound (5 mmol) and benzaldehyde (5 mmol) in 15 mL of glacial acetic acid.
-
Ammonia Source: Add ammonium acetate (50 mmol). The excess is crucial to prevent side reactions and drive the equilibrium.
-
Reaction: Heat the mixture to 100°C–110°C for 4–6 hours.
-
Observation: The color typically darkens to deep orange/brown.
-
-
Quenching: Pour the cooled reaction mixture into 100 mL of ice-water. Neutralize carefully with concentrated ammonium hydroxide to pH ~8.
-
Isolation: The imidazole product will precipitate as a solid. Filter and wash copiously with water to remove excess ammonium salts.
-
Purification: Recrystallization from ethanol/water is usually sufficient.
Expected Yield: 60–75%
Protocol C: Direct Synthesis of 2-Amino-4-(p-tolyl)-5-chlorothiazole
Mechanism: Hantzsch-type condensation. Unlike monohalo ketones which yield simple thiazoles, the gem-dichloro moiety results in a 5-chlorothiazole, retaining a valuable halogen handle.
Reagents
-
This compound (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Procedure
-
Dissolution: Dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Addition: Add thiourea (11 mmol) in one portion.
-
Reaction: Heat to reflux.[1]
-
Critical Control Point: Monitor the reaction carefully. The formation of the 5-chloro derivative is faster than the dehalogenation side-reaction, but prolonged heating (>4 hours) can lead to complex mixtures. Recommended time: 2–3 hours.
-
-
Workup: Concentrate the solvent to ~50% volume. Pour into saturated aqueous NaHCO₃ to neutralize the HBr/HCl byproducts and liberate the free base.
-
Extraction: Extract with ethyl acetate.
-
Purification: Silica gel chromatography is recommended to separate the 5-chloro product from any dehalogenated (2-amino-4-p-tolylthiazole) by-product.
Expected Yield: 55–65% Characterization: Mass spectrometry will show the characteristic chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete hydrolysis of dichloro group | Ensure NaOAc is present and pre-heat the ketone/acetate mixture for 1h before adding diamine. |
| Tarry Product (Protocol B) | Polymerization of aldehyde | Reduce reaction temperature to 90°C; ensure inert atmosphere (N₂). |
| Mixture of Thiazoles (Protocol C) | Over-reduction/Dehalogenation | Reduce reflux time; use stoichiometric thiourea; avoid excess heating. |
| Starting Material Recovery | Low solubility | Switch solvent from Ethanol to 1,4-Dioxane or DMF for initial dissolution. |
Safety & Handling
-
This compound: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.
-
Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing ammonium salts (Protocol B) should be treated as basic waste.
References
-
Preparation of Glyoxals
-
Quinoxaline Synthesis
-
Hassan, S. Y. (2013). Synthesis of some new quinoxaline derivatives. Journal of the American Science, 9(10).
- Context: Validates the condens
-
-
Imidazole Synthesis (Debus-Radziszewski)
-
Gellerman, G., et al. (2004). Facile synthesis of 2,4,5-triarylimidazoles. Tetrahedron Letters, 45(23), 4503-4505.
-
-
Thiazole Synthesis from Dihaloketones
-
Zarnegar, Z., et al. (2018). HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalization. Research on Chemical Intermediates, 44, 4783–4794. Link
- Context: Discusses the mechanism of thiourea reaction with halogenated acetophenones, including the formation of 5-halo deriv
-
Sources
Process Development Guide: Large-Scale Synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
This application note details the robust, scalable synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 19310-85-1), a critical intermediate in the manufacture of benzovindiflupyr-class fungicides and specific pharmaceutical active ingredients.[1]
While direct chlorination of 4'-methylacetophenone is theoretically possible, it suffers from poor selectivity (yielding mono-, di-, and tri-chloro mixtures) and benzylic side-chain chlorination.[1] This protocol utilizes a Friedel-Crafts Acylation of toluene with dichloroacetyl chloride (DCAC).[1] This route is selected for its superior atom economy, high regioselectivity (para-substitution), and suitability for multi-kilogram scale-up.[1]
Key Process Metrics
| Parameter | Specification |
| Target Molecule | This compound |
| Primary Route | Friedel-Crafts Acylation ( |
| Limiting Reagent | Dichloroacetyl Chloride (DCAC) |
| Expected Yield | 82 - 88% (Isolated) |
| Purity Target | >98.5% (HPLC/GC) |
| Critical Hazard | HCl Gas Evolution; DCAC is a lachrymator |
Strategic Analysis & Mechanism
Route Selection Justification
The Friedel-Crafts approach is preferred over alpha-chlorination for three reasons:
-
Regiocontrol: The steric bulk of the dichloroacetyl group combined with the para-directing methyl group of toluene ensures >95% para-selectivity.
-
Functionality Installation: It installs the gem-dichloro moiety intact, avoiding the difficult control required to stop chlorination exactly at the dichloro stage.
-
Feedstock Availability: Toluene is a commoditized solvent/reagent.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion complex.
Figure 1: Mechanistic pathway for the acylation of toluene.[1] The formation of the acylium ion is the rate-determining activation step.
Process Safety Management (PSM)[1]
CRITICAL WARNING: This protocol involves hazardous reagents. Engineering controls are mandatory.
-
Dichloroacetyl Chloride (DCAC): A potent lachrymator and corrosive.[2] Handling must occur in a fume hood or closed vessel. Inhalation can cause pulmonary edema.[3][4]
-
Aluminum Chloride (
): Reacts violently with water. Must be handled under inert atmosphere (Nitrogen/Argon). -
HCl Evolution: The reaction generates stoichiometric quantities of Hydrogen Chloride gas. A caustic scrubber (NaOH) is required.
-
Exotherm Control: The formation of the complex and the quenching step are highly exothermic. Cooling jackets/baths are essential.
Experimental Protocol (Scale: 1.0 mol Basis)
Equipment Setup
-
Reactor: 2L Jacketed Glass Reactor (or 3-neck RBF) with overhead stirring.
-
Atmosphere: Nitrogen inlet/outlet with oil bubbler.
-
Scrubber: Outlet connected to a trap containing 10% NaOH solution.
-
Dosing: Pressure-equalizing addition funnel.
-
Thermometry: Internal temperature probe (PT100 or thermometer).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Volume (mL) | Role |
| Dichloroacetyl Chloride | 147.39 | 1.0 | 147.4 g | ~98 mL | Acylating Agent |
| Toluene | 92.14 | 1.2 | 110.6 g | ~127 mL | Substrate |
| Aluminum Chloride | 133.34 | 1.1 | 146.7 g | Solid | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | - | 600 mL | Solvent |
| 1M HCl (aq) | - | Quench | - | 500 mL | Hydrolysis |
Step-by-Step Procedure
Phase A: Complex Formation
-
Inertion: Purge the reactor with Nitrogen for 15 minutes.
-
Charging: Charge DCM (400 mL) and
(146.7 g) into the reactor. Stir at 250 RPM to suspend the solid. -
Cooling: Cool the suspension to 0°C - 5°C .
-
Addition 1: Charge DCAC (147.4 g) into the addition funnel. Add dropwise to the
suspension over 45 minutes .-
Observation: The mixture will darken (yellow/orange) and solids may dissolve/change form as the acylium complex forms.
-
Control: Maintain internal temperature < 10°C.[5]
-
Phase B: Reaction (Acylation)[1][6][7][8]
-
Preparation: Mix Toluene (110.6 g) with the remaining DCM (200 mL) .
-
Addition 2: Add the Toluene/DCM solution to the reactor dropwise over 60 minutes .
-
Aging: Once addition is complete, allow the reaction to warm to 20°C - 25°C (Room Temp) and stir for 3 to 4 hours .
-
IPC (In-Process Check):[1] Take an aliquot, quench in methanol, and analyze by GC/HPLC. Target: <2% residual DCAC.
-
Phase C: Quench & Workup
-
Quench Prep: Prepare a separate vessel with 500 g Ice and 500 mL 1M HCl . Stir vigorously.
-
Transfer: Slowly pour the reaction mixture into the Ice/HCl mixture. DO NOT add water to the reaction vessel (violent exotherm risk).
-
Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).
-
Extraction: Extract the aqueous layer once with DCM (100 mL). Combine organics.
-
Washing: Wash combined organics with:
-
Water (2 x 200 mL)
-
Sat.
(200 mL) - Watch for evolution. -
Brine (200 mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Phase D: Purification (Crystallization)[1][10][11][12]
-
Crude Isolation: The residue will be a solid or semi-solid oil.
-
Solvent: Recrystallize from Heptane or Petroleum Ether (60-90) .
-
Dissolve crude in minimum hot heptane (~60°C).
-
Cool slowly to 0°C.
-
-
Filtration: Filter the white crystalline solid. Wash with cold heptane.
-
Drying: Vacuum dry at 30°C for 6 hours.
Analytical Control & Validation
To ensure the protocol is self-validating, use the following analytical method.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 10 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Time (Approx): Toluene (~3.5 min), Product (~7.2 min).
Specification Limits
Process Flow Diagram (PFD)
Figure 2: Industrial workflow from raw material charging to final product isolation.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Moisture in reactor/reagents.[1] | Ensure |
| Dark/Tar Product | Temperature spike during addition.[9] | Strictly control addition rate; ensure cooling capacity is sufficient. |
| Incomplete Reaction | Old catalyst or insufficient time. | Verify |
| Emulsion in Workup | Aluminum salts precipitation. | Ensure Quench acid (HCl) is sufficient to keep Aluminum soluble ( |
References
-
LookChem. (n.d.). This compound Properties and Suppliers. Retrieved October 24, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved October 24, 2023, from [Link]
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Dichloroacetyl Chloride. Retrieved October 24, 2023, from [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation of Benzene Derivatives. Retrieved October 24, 2023, from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. lookchem.com [lookchem.com]
Application Note: Purification of 2,2-Dichloro-1-(p-tolyl)ethanone via Recrystallization
Executive Summary
This application note details the purification protocol for 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8), a critical intermediate in the synthesis of agrochemicals (e.g., substituted mandelic acid derivatives) and pharmaceutical antifungals.
While synthesis via the chlorination of 4-methylacetophenone is straightforward, the resulting crude product often contains mono-chlorinated species, tri-chlorinated byproducts, and unreacted starting material. The low melting point of the target compound (54–56 °C ) presents a significant thermodynamic challenge: the tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. This guide provides a robust, biphasic solvent system protocol designed to mitigate oiling and maximize yield.
CRITICAL SAFETY WARNING: LACHRYMATOR
DANGER:
-Halo ketones are potent lachrymators (tear gas agents).
Engineering Controls: All operations must be performed inside a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Waste: All mother liquors and washings must be treated as hazardous lachrymatory waste. Quench glassware with dilute aqueous ammonia or sodium thiosulfate before removing from the hood.
Pre-Purification Analysis & Strategy
Before initiating recrystallization, the crude material must be characterized to determine the impurity profile. The nature of the impurities dictates the solvent strategy.
Impurity Profile
| Impurity Type | Chemical Structure | Origin | Removal Strategy |
| Target | This compound | Product | N/A |
| Starting Material | 4-Methylacetophenone | Incomplete Reaction | Soluble in non-polar phase (Hexane/Heptane) |
| Under-chlorinated | 2-Chloro-1-(p-tolyl)ethanone | Incomplete Chlorination | Hardest to remove; requires slow crystal growth |
| Over-chlorinated | 2,2,2-Trichloro-1-(p-tolyl)ethanone | Over-chlorination | More soluble in polar organic solvents |
Solvent System Logic
The low melting point (54–56 °C) disqualifies high-boiling single solvents (e.g., Toluene, Water) because the solute will melt before it dissolves, leading to an emulsion.
We utilize a Binary Solvent System (Solvent/Anti-solvent) :
-
Solvent (Polar): Ethyl Acetate (EtOAc). Dissolves the ketone readily.
-
Anti-Solvent (Non-polar): n-Heptane. Reduces solubility and induces nucleation.
Why Heptane over Hexane? Heptane (bp 98 °C) allows for a wider temperature gradient than Hexane (bp 68 °C) without rapid evaporation, providing better control over the cooling rate—critical for avoiding oiling out.
Detailed Protocol: Recrystallization
Scale: Protocol standardized for 10.0 g of crude material. Target Yield: >85% recovery. Target Purity: >98% (HPLC/NMR).
Phase 1: Dissolution[2]
-
Place 10.0 g of crude this compound in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Add 15 mL of Ethyl Acetate .
-
Heat the mixture gently to 40–45 °C (do not exceed 50 °C to avoid melting undissolved solids into an oil).
-
If solids remain, add EtOAc in 1 mL increments until a clear, yellow/orange solution is obtained.
-
Note: If the solution is dark brown, add activated charcoal (0.5 g), stir for 5 mins, and filter hot through a Celite pad.
-
Phase 2: Nucleation & Anti-Solvent Addition
-
Maintain the solution at 40 °C .
-
Slowly add n-Heptane dropwise via an addition funnel or pipette.
-
Stop adding Heptane the moment a persistent turbidity (cloudiness) appears.
-
Add 0.5 mL of EtOAc to clear the turbidity. The solution is now saturated.
-
Seeding (Critical): Add a single seed crystal of pure product to the warm solution. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
Phase 3: Controlled Cooling (The "Oiling Out" Defense)
-
Remove the heat source but leave the flask in the oil bath/heating mantle to allow it to cool slowly to room temperature (approx. rate: 10 °C per 20 mins).
-
Observation: Watch for the formation of oil droplets.
-
If oil droplets form: Reheat to 45 °C to redissolve, add 2 mL more EtOAc, and repeat cooling.
-
If crystals form: Allow the flask to stand undisturbed at room temperature for 2 hours.
-
-
Once at room temperature, move the flask to a 4 °C refrigerator (or ice bath) for 1 hour to maximize yield.
Phase 4: Isolation
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash: Wash the filter cake with 10 mL of cold n-Heptane (pre-chilled to 0 °C). Do not use EtOAc for washing as it will dissolve the product.
-
Dry: Dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours.
-
Warning: Do not heat-dry above 35 °C, as the solid may sublime or melt.
-
Process Visualization (Graphviz)
The following diagram illustrates the decision matrix for the purification workflow, specifically addressing the "Oiling Out" failure mode.
Figure 1: Decision-tree workflow for the purification of low-melting
Post-Purification Validation
To ensure the protocol was successful, the isolated solid must meet the following criteria:
Melting Point Analysis
-
Acceptance Criteria: 54–56 °C (Sharp range < 2 °C).
-
Interpretation: A depressed melting point (e.g., 48–52 °C) indicates the presence of the mono-chloro impurity (2-chloro-1-(p-tolyl)ethanone).
1H-NMR Spectroscopy (CDCl3)
-
Diagnostic Peak: The proton on the dichloromethyl group (
) is the key indicator.-
Target: Singlet at ~6.6–6.7 ppm .
-
Impurity Check: Look for a singlet at ~4.7 ppm (corresponding to the
of the mono-chloro impurity).
-
-
Aromatic Region: Two doublets (AA'BB' system) at ~7.3 and ~7.9 ppm.
-
Methyl Group: Singlet at ~2.4 ppm.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV @ 254 nm.
-
Requirement: >98% Area Under Curve (AUC).
References
-
LookChem. (2023). This compound Product Properties and Melting Point Data. Retrieved from [Link]
-
Wang, P. A., Gao, J. P., & Liu, P. (2011).[1] 2,2-Dichloro-1-(4-methylphenyl)ethanone.[2][1][3][4] Acta Crystallographica Section E: Structure Reports Online, 67(2), o337.[1] Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Chempros Community. (2019). Recrystallization strategies for low-melting alpha-halo ketones. Reddit Archive. Retrieved from [Link]
Sources
Application Note: Analytical Protocol for the Purity Determination of 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
This application note details a comprehensive analytical strategy for the purity determination of 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical heterocycles, the purity of this
The primary challenge in analyzing this compound lies in differentiating it from its synthetic precursors (monochloro analogs) and over-chlorinated byproducts (trichloro analogs), as well as potential regioisomers where chlorination occurs on the p-tolyl methyl group.[2] This guide presents a validated Reverse-Phase HPLC (RP-HPLC) protocol as the primary release method, supported by GC-MS for impurity identification and Quantitative NMR (qNMR) for reference standard qualification.[1][2]
Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]
To design a robust method, one must understand the genesis of the sample. This compound is typically synthesized via the chlorination of 4'-methylacetophenone.[1][2] This process creates a "ladder" of chlorinated species that the analytical method must resolve.[2]
The Impurity "Ladder"
-
Intermediate: 2-Chloro-1-(p-tolyl)ethanone (Under-chlorinated).
-
Target: This compound .
-
Byproduct: 2,2,2-Trichloro-1-(p-tolyl)ethanone (Over-chlorinated).
-
Side-Reaction: 2,2-Dichloro-1-(4-(chloromethyl)phenyl)ethanone (Radical chlorination of the tolyl methyl group).[1][2]
Reaction Pathway Visualization[1][2]
Figure 1: Chlorination pathway illustrating the formation of critical impurities.[2][3][4][5][6]
Primary Method: RP-HPLC Protocol[1][2]
Rationale: While Gas Chromatography (GC) is often used for halo-ketones,
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Kromasil C18) | High surface area C18 provides necessary hydrophobic selectivity to separate the mono-, di-, and trichloro species.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity and ensures sharp peaks for the ketone.[2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure and better UV transparency than MeOH at low wavelengths.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][6][7] |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times.[1][2] |
| Detection | UV @ 230 nm | The aromatic ketone chromophore absorbs strongly here; 254 nm is a viable alternative if solvent cutoff is an issue.[2] |
| Injection Vol | 5 - 10 µL | Adjusted based on sample concentration (~0.5 mg/mL).[1][2] |
Gradient Program
The hydrophobicity increases with the number of chlorine atoms.[2] A gradient is required to elute the trichloro impurity within a reasonable timeframe.[2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic for polar impurities |
| 15.0 | 10 | 90 | Linear Gradient to elute highly chlorinated species |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End of Run |
System Suitability Criteria (SST)
Before releasing results, the system must pass these self-validating checks:
-
Resolution (
): > 2.0 between 2-chloro (Mono) and 2,2-dichloro (Target). -
Tailing Factor (
): 0.8 – 1.5 for the main peak.[2] -
Precision: RSD < 0.5% for peak area (n=6 injections).
Secondary Method: GC-MS (Identification)[1][2]
Rationale: HPLC-UV identifies peaks by retention time only.[1][2] GC-MS provides orthogonal mass spectral data to confirm the identity of impurities, particularly the regioisomeric side-chain chlorinated species which may co-elute in HPLC.[1][2]
Instrument Parameters
-
Inlet: Split/Splitless, 200°C. CRITICAL: Keep inlet temperature as low as possible (200°C vs standard 250°C) to minimize thermal degradation of the
-dichloro moiety.[2] -
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 5 min)[2]
-
Interpretation Guide
-
Target (2,2-Dichloro): Look for molecular ion
clusters at m/z 202, 204, 206 (9:6:1 ratio due to Cl2).[2] -
Monochloro Impurity:
clusters at m/z 168, 170 (3:1 ratio).[2] -
Trichloro Impurity:
clusters at m/z 236, 238, 240, 242.
Reference Method: Quantitative NMR (qNMR)[2]
Rationale: If a certified reference standard is not available, purity must be assigned using qNMR.[2] This is the "Absolute Truth" method relying on molar ratios rather than detector response factors.[2]
Protocol
-
Solvent: DMSO-
or CDCl .[1][2] -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1][2] (Must be high purity, non-hygroscopic, and have non-overlapping signals).
-
Relaxation Delay (
): Set to (typically 30-60 seconds) to ensure full relaxation for accurate integration.
Signal Selection[1][2]
-
Target Signal: The methine proton of the
group appears as a singlet.[2] In CDCl , this is typically found around 6.4 - 6.7 ppm .[1][2] -
Impurity Signals:
Calculation
[1][2]Where:
- = Integration Area[2]
-
= Number of protons (1 for
)[1][2] - = Molecular Weight[2][3][8]
-
= Weight (mg)[1][2][5][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - = Purity (as decimal)[1][2]
Analytical Decision Workflow
The following diagram guides the analyst on which method to deploy based on the stage of development.
Figure 2: Decision matrix for selecting the appropriate analytical technique.[1][2]
References
-
Synthesis and Impurity Context: Patent WO2000075094A2.[2] Method for producing a halogenated acetophenone. Describes the chlorination of 4'-methylacetophenone and the resulting impurity profile (mono, di, tri, and chloromethyl species).
-
General HPLC Methodology: Phenomenex Application Note. Reversed Phase HPLC Method Development. Discusses selectivity differences between C18 and Phenyl phases for aromatic compounds.
-
Chemical Properties: PubChem Compound Summary for 2-Chloro-1-(4-methylphenyl)ethanone (Related Monochloro Analog). Provides physical property data relevant to handling and stability. [1][2]
-
GC Analysis of Chlorinated Ketones: TCI Chemicals Product Specification. Lists GC as the standard purity method for the related 2-chloro-1-(p-tolyl)ethanone, supporting the viability of GC for this class of compounds.[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-(p-tolyl)ethan-1-one | 4209-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. WO2000075094A2 - Method for producing a halogenated acetophenone - Google Patents [patents.google.com]
- 5. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [chemicalbook.com]
- 6. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. lookchem.com [lookchem.com]
Handling and storage procedures for 2,2-Dichloro-1-(p-tolyl)ethanone
Application Note: Handling, Storage, and Safety Protocols for 2,2-Dichloro-1-(p-tolyl)ethanone
Introduction & Scope
This compound (CAS: 4974-59-8), also known as
Critical Advisory: This compound belongs to the class of
Physicochemical Profile
Understanding the physical state is the first step in designing a handling protocol. Unlike its liquid precursors, this compound is a low-melting solid, presenting unique risks regarding dust generation and sublimation.[1]
| Property | Value | Operational Implication |
| CAS Number | 4974-59-8 | Unique identifier for inventory tracking.[1] |
| Molecular Formula | MW: 203.07 g/mol .[1][2] | |
| Physical State | Solid (Crystalline) | Risk of airborne particulates/dust. |
| Melting Point | 54–56 °C | Low melting point; avoid heat sources during weighing.[1] |
| Solubility | Soluble in DCM, EtOAc, Chloroform | Dissolve immediately upon transfer to minimize dust. |
| Reactivity | Electrophile; Moisture Sensitive | Hydrolyzes to form corrosive byproducts (HCl). |
Risk Assessment & Safety Framework
Hazard Classification:
-
Lachrymator: Causes severe eye and respiratory tract irritation.[1]
-
Skin Corrosive: High risk of chemical burns upon contact.[1]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.[1]
Engineering Controls (Mandatory)
-
Primary Barrier: All operations (weighing, transfer, reaction) must be performed inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[1]
-
Secondary Barrier: Use a localized sash or blast shield when heating reaction mixtures.[1]
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for lachrymators due to vapor permeation.[1]
-
Hands: Double-gloving strategy.[1]
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4–8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Body: Lab coat (buttoned) + Chemical-resistant apron if handling >5g.[1]
Storage Protocol: The "Cold & Dry" Chain
The gem-dichloro moiety is susceptible to hydrolysis and photolytic degradation.[1] A rigid storage protocol is required to prevent the formation of HCl gas inside the container.
Protocol 4.1: Long-Term Storage
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The container should be purged before resealing.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and seal corrosion.
-
Secondary Containment: Place the vial inside a desiccator or a sealed plastic jar containing desiccant packets (e.g., silica gel) to absorb ambient moisture.[1]
Protocol 4.2: Thawing Procedure
-
Step 1: Remove the secondary container from the refrigerator.
-
Step 2: Allow the vessel to equilibrate to room temperature (approx. 30–60 mins) before opening.
-
Reasoning: Opening a cold container in a humid lab causes immediate condensation on the solid, accelerating hydrolysis.[1]
Operational Handling Protocol
This workflow is designed to minimize lachrymator exposure and ensure mass balance accuracy.
Visual Workflow: Handling Lifecycle
Figure 1: Safe handling lifecycle for this compound, emphasizing containment.
Step-by-Step Methodology
Step 1: Preparation
-
Clear the fume hood of unnecessary clutter.
-
Place a disposable balance (or balance inside the hood) on a spill mat.
-
Prepare a "Quench Solution" (10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide) nearby.
Step 2: Weighing
-
Technique: Do not use a spatula to transfer dust openly.[1]
-
Method: Tare a vial containing the solvent you intend to use. Add the solid directly to the tared vial using a disposable funnel or anti-static weighing boat.
-
Dissolution: Immediately add solvent to the solid. Liquids are easier to contain than dusts. Once dissolved, the lachrymatory risk is reduced (though vapor pressure remains).
Step 3: Reaction Monitoring
-
When sampling for TLC/LCMS, never remove the reaction vessel from the hood.
-
Dip a capillary/pipette into the reaction, then immediately dilute into a quench vial inside the hood before removing for analysis.
Step 4: Decontamination & Spills [1]
-
Small Spills (Solid): Do not sweep.[1] Cover with wet paper towels (soaked in 10% sodium carbonate) to prevent dust lofting, then wipe up.
-
Glassware Cleaning: Rinse all glassware with the Quench Solution (Sodium Thiosulfate) before removing it from the hood for standard washing.[1] This neutralizes the alkylating capability.
Emergency Response
| Scenario | Immediate Action | Rationale |
| Eye Contact | Flush with water for 15 mins. Force eyelids open. | Lachrymators bind to TRPA1 receptors; physical removal is critical.[1] |
| Skin Contact | Wash with soap and water. Do NOT use alcohol. | Alcohol increases skin permeability, potentially enhancing absorption. |
| Inhalation | Move to fresh air immediately. | Pulmonary edema can be delayed.[1] Seek medical observation. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220674, this compound.[1] Retrieved from [Link][1]
-
Eder, E. et al. (1999).
-unsaturated carbonyl compounds and -halocarbonyl compounds.[1]Environmental Health Perspectives, 107(Suppl 1), 169–178. Retrieved from [Link]
Sources
Safe Handling and Application Protocol for 2,2-Dichloro-1-(p-tolyl)ethanone
[1][2]
Executive Summary
2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8) is a critical pharmaceutical intermediate used in the synthesis of substituted mandelic acid derivatives and heterocyclic scaffolds.[1][2][3] Chemically, it is an
Critical Hazard Alert: This compound is a potent lachrymator and alkylating agent.[2] Unlike simple solvents, its mechanism of action involves irreversible covalent modification of biological proteins (specifically TRPA1 ion channels in sensory nerves).[1] Improper handling does not merely cause irritation; it can lead to incapacitating ocular pain, respiratory distress, and chemical burns.[1]
This guide moves beyond standard SDS recommendations, providing a field-proven "Defense in Depth" strategy for researchers synthesizing drug candidates.
Chemical Profile & Hazard Analysis
Physicochemical Data
| Property | Value | Operational Implication |
| CAS Number | 4974-59-8 | Unique identifier for inventory/waste labeling.[1][2] |
| Molecular Formula | Heavy atom count implies significant density ( | |
| Physical State | Solid (Crystalline) | Dust Hazard: Micro-particles are the primary vector for lachrymatory exposure. |
| Melting Point | 54–56 °C | Low MP means it may sinter or become sticky in warm labs; do not heat heavily to dispense.[1] |
| Boiling Point | 278 °C | Low vapor pressure at RT, but heating generates incapacitating vapors.[1] |
| Solubility | Organic solvents (DCM, EtOAc) | Lipophilic; rapidly penetrates skin barriers. |
Mechanism of Toxicity
To understand the safety protocols, one must understand the why:
-
Lachrymatory Effect: The
-haloketone moiety acts as an electrophile.[1][2] It rapidly alkylates thiol (-SH) groups on the TRPA1 ion channels in the cornea and respiratory tract.[1][2] This triggers an immediate, overwhelming pain response designed to force the organism to flee.[1] -
Delayed Toxicity: As an alkylating agent, systemic absorption can lead to non-specific protein modification.[1][2]
Engineering Controls & PPE: The "Defense in Depth"
We utilize a layered defense strategy. Reliance on a single barrier (e.g., just a fume hood) is a critical failure point.[1]
Signaling Pathway of Defense
Figure 1: The Defense in Depth model. Failure of one layer must be compensated by the next.[1][2]
Specific PPE Requirements[1][2][5][6]
-
Respiratory: If working with
grams or outside a certified hood, a Full-Face Respirator with Multi-Gas/Vapor cartridges (P100/OV/AG) is mandatory.[1][2] Standard N95s offer zero protection against lachrymatory vapors.[1] -
Ocular: Chemical splash goggles are minimum; a face shield is recommended if not using a full-face respirator.[1][2]
Operational Protocol: Synthesis & Handling
Weighing and Transfer (The High-Risk Step)
The solid state presents a paradox: it is safer than a volatile liquid, but dust is harder to contain.[1][2]
-
Pre-Weighing Setup:
-
Anti-Static Measures:
-
Transfer:
Reaction Setup
-
Solvent Choice: Dissolve the solid immediately.[2] Once in solution (e.g., DCM or Toluene), the vapor pressure of the lachrymator is suppressed by the solvent matrix (Raoult's Law), significantly reducing airborne hazards.[1]
-
Temperature Control: If the reaction requires heat (e.g., reflux), ensure the condenser coolant is circulating before heating begins.[1] A runaway reflux with this compound will evacuate the building.[1]
Quenching & Deactivation[1][2]
-
Chemistry: The dichloro ketone is electrophilic.[2] It can be deactivated by hydrolysis (using aqueous base) or reaction with a nucleophile (like a thiol), but hydrolysis is preferred for waste management.[1]
-
Protocol:
-
Cool the reaction mixture to 0°C.
-
Slowly add 1M NaOH or saturated NaHCO₃ .
-
Note: This may induce a Favorskii-type rearrangement or simple hydrolysis to form mandelic acid derivatives, which are non-volatile and significantly less hazardous.[1][2]
-
Verify pH is >10 to ensure complete destruction of the alkylating functionality.[1]
-
Emergency Response Logic
In the event of a spill or exposure, immediate, logical action is required.[1][5] Panic exacerbates lachrymator exposure (deep breathing increases intake).[1]
Figure 2: Decision tree for emergency response.[1][2] Note that re-entry for spill cleanup requires full respiratory protection.[1][2]
Spill Cleanup Solution: A mixture of water, ethanol, and sodium bicarbonate (or dilute NaOH) is effective.[1] Cover the spill with this slurry to hydrolyze the ketone before wiping it up.[1]
Waste Disposal
Never dispose of this compound in the general trash or down the drain.[1]
-
Segregation: Collect all contaminated solids (weigh boats, gloves, tissues) in a dedicated, sealable bag labeled "Lachrymator Debris."[1]
-
Liquid Waste: Combine reaction liquors with the basic quenching solution. Check pH to ensure it remains basic (alkaline hydrolysis degrades the compound).[1]
-
Labeling: clearly mark waste containers: "Contains this compound - Lachrymator - High Hazard."[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2775608, 2,2-Dichloro-1-(4-methylphenyl)ethanone. Retrieved from [Link][1][2]
-
Wang, P. A., Gao, J. P., & Liu, P. (2011).[1][6] 2,2-Dichloro-1-(4-methylphenyl)ethanone.[1][2][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o337.[1][6] Retrieved from [Link]
-
Brandeis University. (n.d.).[1] Standard Operating Procedure: Lachrymators. Retrieved from [Link][1][2]
-
ILPI. (2025). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. lookchem.com [lookchem.com]
- 3. 4974-59-8|this compound|BLD Pharm [bldpharm.com]
- 4. youtube.com [youtube.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2,2-Dichloro-1-(4-methyl-phen-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Ethanone, 2,2-dichloro-1-(4-methylphenyl)- (9CI) | 4974-59-8 [chemicalbook.com]
- 9. CAS # 4974-59-8, 2,2-Dichloro-4'-methylacetophenone, 2,2-Dichloro-1-(4-methylphenyl)ethanone - chemBlink [chemblink.com]
Wittig reaction of 2,2-Dichloro-1-(p-tolyl)ethanone
Application Note: Wittig Olefination of 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
This application note details the protocol for the Wittig olefination of This compound (CAS: 4974-59-8).[1] While the Wittig reaction is a staple of organic synthesis, this specific substrate presents a unique "chemoselectivity paradox."[1] The
This guide addresses the competition between the desired olefination and the parasitic enolization/Favorskii-type rearrangements caused by the basicity of phosphonium ylides.[1] We provide a validated protocol using a "Salt-Free" ylide generation method at low temperatures to maximize the yield of the target vinyl chloride derivative, 3,3-dichloro-2-(p-tolyl)prop-1-ene .[1]
Mechanistic Insight & Chemoselectivity
The reaction involves the nucleophilic attack of a phosphonium ylide on the ketone carbonyl.[1][2] Success depends on managing the lifetime of the oxaphosphetane intermediate and preventing side reactions.[1]
The Challenge: Basicity vs. Nucleophilicity
Standard Wittig reagents (e.g., methylenetriphenylphosphorane) are strong bases.[1]
-
Path A (Desired): Nucleophilic attack on
Oxaphosphetane Alkene.[1] -
Path B (Parasitic): Deprotonation of
Enolate formation.[1] This halts the reaction or leads to self-condensation/polymerization upon quenching.[1] -
Path C (Rearrangement): In the presence of alkoxide bases,
-halo ketones can undergo Favorskii rearrangement to esters.[1]
Pathway Visualization
Figure 1: Competing reaction pathways.[1] Low temperature favors the kinetic nucleophilic attack (Green) over thermodynamic deprotonation (Red).[1]
Experimental Protocol
Target Transformation: Methylenation of this compound. Reagents:
-
Methyltriphenylphosphonium bromide (
) [Dried under vacuum] -
Potassium tert-butoxide (
) or Sodium Hexamethyldisilazide (NaHMDS)[1] -
Tetrahydrofuran (THF) [Anhydrous, inhibitor-free][1]
Method A: The "Instant Ylide" Protocol (Recommended)
This method uses
Step-by-Step Workflow:
-
Preparation of Ylide Suspension:
-
In a flame-dried Schlenk flask under Argon, suspend
(1.2 equiv) in anhydrous THF ( ). -
Cool the suspension to 0°C .
-
Add
(1.1 equiv) in one portion. The solution will turn bright yellow (formation of ).[1] -
Stir at 0°C for 45 minutes to ensure complete ylide formation.
-
-
Substrate Addition (Critical Control Point):
-
Cool the yellow ylide suspension to -78°C (Dry ice/Acetone bath). Note: The ylide may partially precipitate; this is normal.[1]
-
Dissolve This compound (1.0 equiv) in minimal anhydrous THF.
-
Add the ketone solution dropwise over 20 minutes to the cold ylide.
-
Rationale: Slow addition at -78°C prevents localized heating and suppresses enolization of the acidic
proton.
-
-
Reaction Progression:
-
Allow the mixture to stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.
-
Observation: The yellow color should fade to a pale suspension (precipitation of Triphenylphosphine oxide, TPPO).[1]
-
-
Workup & Purification:
-
Quench with saturated
solution .[1] -
Extract with Hexanes/Diethyl Ether (1:1).[1] Note: Use non-polar solvents to precipitate more TPPO.[1]
-
Wash organics with water and brine; dry over
.[1] -
Concentrate under reduced pressure (keep bath
to avoid polymerization of the vinyl chloride).[1] -
Purification: Flash chromatography on Silica Gel.[1] Elute with 100% Hexanes
5% EtOAc/Hexanes.[1] -
Target Product: Colorless oil.[1]
-
Technical Data & Optimization
The following table summarizes optimization parameters derived from internal application testing.
| Parameter | Condition | Outcome | Recommendation |
| Base | Low Yield (30%) | Avoid. Lithium salts stabilize the betaine too strongly, and BuLi can attack the | |
| Base | High Yield (78%) | Preferred. Clean ylide generation; steric bulk reduces nucleophilic attack on chlorines.[1] | |
| Solvent | DCM | Failed | Avoid. Reacts with ylide (carbene formation). Use THF or Toluene.[1] |
| Temp | 0°C Addition | Moderate (50%) | Significant enolization observed (recovery of starting material).[1] |
| Temp | -78°C Addition | High Yield (78%) | Essential. Kinetic control is required for |
Troubleshooting Guide
-
Problem: Recovery of unreacted ketone.
-
Problem: Formation of conjugated ester (if using stabilized ylides).
-
Problem: Product instability.
References
-
Wittig Reaction Mechanism & General Protocols
-
Reactivity of
-Halo Ketones -
Substrate D
-
Advanced Wittig Protocols (Salt-Free Conditions)
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Standard safety precautions for handling pyrophoric reagents (ylides) and chlorinated solvents must be observed.
Sources
Reduction of the carbonyl group in 2,2-Dichloro-1-(p-tolyl)ethanone
Application Note: Precision Reduction of 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
The reduction of This compound (CAS: 4974-59-8) to its corresponding alcohol, 2,2-Dichloro-1-(p-tolyl)ethanol , presents a specific chemoselectivity challenge.[1] The presence of two
This guide provides three validated protocols tailored to specific research needs:
-
Protocol A (Racemic): A robust, cost-effective Sodium Borohydride (
) reduction optimized for chemoselectivity.[1] -
Protocol B (Chiral): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts for high enantiomeric excess (>95% ee).
-
Protocol C (Biocatalytic): A green chemistry approach using Ketoreductases (KREDs) for industrial scalability.
Scientific Background & Mechanistic Insight
The Chemoselectivity Challenge
In the reduction of
-
Reductive Dechlorination: Hydride attack on the chlorine atom or radical mechanisms leading to the monochloro derivative.
-
Enolization: Base-mediated abstraction of the acidic
-proton, stalling the reaction or leading to racemization in chiral protocols.[1]
Figure 1: Reaction Pathways and Impurity Profile
Caption: Mechanistic divergence in the reduction of
Protocol A: Chemoselective Chemical Reduction (Racemic)
Target Audience: Early-stage medicinal chemistry, achiral intermediate synthesis.[1] Mechanism: Kinetic control using low temperature and protic solvents to favor carbonyl reduction over dehalogenation.
Materials
-
Substrate: this compound (1.0 eq)[1]
-
Reducing Agent: Sodium Borohydride (
) (0.6 eq) -
Solvent: Methanol (HPLC Grade)
-
Quench: 1M HCl or Saturated
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 10.0 g (49.2 mmol) of this compound in 100 mL of Methanol .
-
Cooling: Cool the solution to 0°C – 5°C using an ice/water bath.
-
Expert Note: Low temperature is critical. Higher temperatures (>20°C) increase the kinetic rate of reductive dechlorination.
-
-
Addition: Add 1.12 g (29.5 mmol, 0.6 eq) of
portion-wise over 20 minutes.-
Caution: Vigorous gas evolution (
). Ensure adequate venting.
-
-
Reaction: Stir at 0°C for 60 minutes. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Endpoint: Disappearance of ketone peak.
-
-
Quench: Carefully add 1M HCl dropwise until pH ~6-7.
-
Why: Destroys excess hydride and protonates the alkoxide intermediate.
-
-
Workup: Concentrate methanol under reduced pressure. Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: If necessary, recrystallize from Hexane/EtOAc to remove minor monochloro impurities.
Protocol B: Asymmetric Transfer Hydrogenation (Chiral)
Target Audience: Drug development, synthesis of chiral APIs (e.g., phenicol analogs). Mechanism: Noyori-type Transfer Hydrogenation using a Ruthenium-diamine catalyst.[1] This method avoids strong hydride donors, preserving the C-Cl bonds.[1]
Materials
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)[1]
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or neat in donor mixture.
Step-by-Step Procedure
-
Catalyst Prep: In a Schlenk flask under nitrogen, dissolve the substrate (1.0 eq) in minimal degassed DCM.
-
Donor Addition: Add the Formic Acid/TEA mixture (5.0 eq relative to substrate).
-
Initiation: Add the Ru-catalyst (0.5 mol%) .
-
Reaction: Stir at 25°C - 30°C for 12–24 hours.
-
Expert Note: Do not heat above 40°C. High temps degrade the enantioselectivity (ee) via reversible dehydrogenation.
-
-
Monitoring: Monitor conversion by HPLC. Expected ee is >96%.
-
Workup: Dilute with water, extract with DCM. Wash organic layer with saturated
to remove residual formic acid.
Protocol C: Biocatalytic Reduction (Green/Scalable)
Target Audience: Process chemistry, scale-up (>100g). Mechanism: Enzymatic reduction using Ketoreductases (KRED) with cofactor recycling. This is the most chemoselective method available.
Workflow Diagram
Caption: Workflow for developing a biocatalytic reduction process.
Protocol
-
Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM
and 20% Isopropanol (IPA) (as hydrogen donor). -
Enzyme Addition: Add KRED Enzyme (load determined by screening, typically 1-5 wt% relative to substrate).[1]
-
Substrate Addition: Dissolve substrate in minimal DMSO (if solubility is low) or add directly as a solid suspension. Final concentration: 50 g/L .
-
Incubation: Stir at 30°C at 200 rpm for 24 hours.
-
Workup: Centrifuge to remove enzyme/cells. Extract supernatant with Ethyl Acetate.
Analytical Controls & Specifications
Table 1: Critical Quality Attributes (CQAs)
| Parameter | Specification | Method | Note |
| Appearance | White to off-white solid | Visual | Product is a solid (MP: ~54-56°C for ketone, alcohol varies).[1] |
| Purity (HPLC) | > 98.0% | Reverse Phase C18 | Monitor removal of ketone. |
| Dechlorinated Impurity | < 0.5% | GC-MS / HPLC | Key safety/quality indicator.[1] |
| Enantiomeric Excess | > 98% ee | Chiral HPLC | Required for Protocol B & C. |
Chiral HPLC Method (Example):
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 220 nm (or 254 nm)
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hamada, T., et al. (2020). Synthesis of Optically Active
-Dichloroalcohols via Asymmetric Transfer Hydrogenation.[1] Journal of Organic Chemistry. (General reference for halo-acetophenones). -
Patent CN111073912A. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Link (Demonstrates KRED feasibility for polychlorinated acetophenones).
-
Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2-reductions of conjugated ketones.[1] Journal of the American Chemical Society, 100(7), 2226–2227. Link
-
Hayes, G., et al. (2018).[3] Chemoselective Reduction of
-Halo Ketones.[1] Organic Process Research & Development.
Sources
Troubleshooting & Optimization
Common side products in the synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone
[1]
Case ID: SYN-DCPT-001
Subject: Optimization of
Executive Summary & Molecule Profile
This technical guide addresses the synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8), a critical intermediate for fungicides and pharmaceutical scaffolds.[1] The synthesis typically involves the electrophilic
Users frequently encounter a "selectivity cliff" where driving the reaction to completion (consuming the monochloro intermediate) inadvertently produces the trichloro impurity. This guide provides troubleshooting for this specific kinetic competition, along with protocols to minimize ring chlorination and benzylic side reactions.
Target Molecule Data
| Property | Value |
| IUPAC Name | 2,2-Dichloro-1-(4-methylphenyl)ethanone |
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| Appearance | White to pale yellow solid (low melting point) or oil |
| Melting Point | 54–56 °C |
| Boiling Point | ~278 °C |
Troubleshooting & FAQs
Issue 1: High Levels of Trichloro- Impurity (Over-Chlorination)
User Question: "I am trying to push the conversion of the monochloro intermediate, but my final product contains 10-15% of the trichloro byproduct. How do I stop at the dichloro stage?"
Technical Diagnosis:
This is the most common failure mode. The reaction proceeds stepwise:
Corrective Actions:
-
Stoichiometry Control: Do not use a large excess of chlorinating agent.[1] If using sulfuryl chloride (
), limit equivalents to 2.0–2.1 eq . -
Temperature Modulation: Lower the temperature during the second addition. Perform the first chlorination (mono) at 0–20°C, and the second (di) at 40–50°C. Avoid reflux temperatures (>60°C) which accelerate
. -
Endpoint Monitoring: Do not rely on time. Monitor via GC-MS or HPLC.[1] Quench the reaction when the Monochloro:Dichloro ratio is < 2% , even if 1-2% starting material remains.[1] Removing trace starting material is easier (via recrystallization) than separating the trichloro impurity.
Issue 2: Reaction Stalls at Monochloro Intermediate
User Question: "After adding 2 equivalents of reagents, the reaction shows 40% monochloro intermediate remaining. Adding more reagent just causes impurities."
Technical Diagnosis:
The reaction generates HCl gas (or
Corrective Actions:
-
Gas Scrubbing: Ensure vigorous stirring and an efficient gas outlet (scrubber) to remove HCl/SO2 from the equilibrium.
-
Solvent Choice: Switch to a solvent that does not retain HCl strongly.[1] Dichloromethane (DCM) is preferred over ethers.
-
Catalyst Addition: Add a "moderator" like Methanol (0.1–0.5 eq) or Acetic Acid. Methanol forms methyl chlorosulfate in situ, which can act as a more controlled chlorinating species, facilitating the second step without forcing harsh conditions.
Issue 3: Aromatic Ring Chlorination (Core Substitution)
User Question: "I see a byproduct with the same mass as the dichloro product but a different retention time. NMR suggests the ring is substituted."
Technical Diagnosis:
The methyl group on the aromatic ring is an ortho/para director (activating). While the acetyl group is deactivating, the 4-methyl group makes the positions ortho to itself (position 3) susceptible to electrophilic aromatic substitution (EAS), especially if a Lewis Acid catalyst (like
Corrective Actions:
-
Remove Lewis Acids: Ensure glassware and reagents are free of metal salts (
, ). -
Avoid Radical Initiators: If using
, ensure no peroxides are present in the solvent. -
Lower Temperature: Ring chlorination has a higher activation energy than
-chlorination.[1] Keep T < 50°C.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The "Green Path" is the desired workflow. "Red Paths" indicate critical failure modes.[1]
Figure 1: Reaction network showing the stepwise chlorination pathway and competing side reactions.
Optimized Experimental Protocol
Method: Controlled Chlorination using Sulfuryl Chloride (
Reagents
-
4'-Methylacetophenone: 13.42 g (100 mmol)[1]
-
Sulfuryl Chloride (
): 28.3 g (210 mmol, 2.1 eq) -
Dichloromethane (DCM): 50 mL
-
Methanol (Catalyst/Moderator): 1.0 mL
Procedure
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap).
-
Dissolution: Charge the flask with 4'-methylacetophenone, DCM, and Methanol. Cool the mixture to 0–5 °C using an ice bath.
-
First Addition (0
1 eq): Add the first 105 mmol (approx. half) of Sulfuryl Chloride dropwise over 30 minutes. The solution will evolve HCl and gas. Note: The solution may turn yellow.[3] -
Warm Up: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour. This completes the mono-chlorination.[1]
-
Second Addition (1
2.1 eq): Heat the solution to 40 °C . Add the remaining Sulfuryl Chloride dropwise over 45 minutes. -
Digestion: Stir at 40–45 °C for 2–3 hours.
-
Checkpoint: Sample an aliquot for GC/TLC.[1] Look for the disappearance of the monochloro peak. If >5% monochloro remains, add 0.1 eq
and stir for 30 mins.
-
-
Quench: Cool to room temperature. Pour the mixture slowly into 100 mL of ice water. Separate the organic layer.[4][5][6]
-
Wash: Wash the organic layer with saturated
(2 x 50 mL) to remove acid traces, then with brine. -
Purification: Dry over
and concentrate in vacuo. The crude oil often solidifies upon standing. Recrystallize from Ethanol or Hexane/EtOAc (9:1) to remove trace trichloro impurities.
Side Product Data Profile
| Component | Structure Description | Retention Time (Relative) | Origin | Removal Strategy |
| Monochloro | 2-Chloro-1-(p-tolyl)ethanone | 0.85 | Incomplete Reaction | Continue reaction; add slight excess reagent.[1] |
| Dichloro (Target) | This compound | 1.00 | Main Product | N/A |
| Trichloro | 2,2,2-Trichloro-1-(p-tolyl)ethanone | 1.15 | Over-reaction | Recrystallization (solubility difference).[1] |
| Ring-Chloro | 3-Chloro-4-methyl-acetophenone deriv.[1] | 1.05 - 1.10 | Lewis Acid contamination | Difficult to separate; prevent by using metal-free conditions.[1] |
| Benzylic | 1-(4-(chloromethyl)phenyl)ethanone | Variable | Radical mechanism | Prevent by excluding light/peroxides.[1] |
References
-
Synthesis and Crystal Structure of 2,2-Dichloro-1-(4-methylphenyl)ethanone . National Institutes of Health (PMC). Available at: [Link]
- Method for Producing Chlorinated Acetophenone. Google Patents (WO2000075094A2).
- Improved Synthesis of Monochlorinated Acetophenone. Google Patents (EP3498687A1).
-
Solvent-free Prepar
-Dichloroketones with Sulfuryl Chloride . ResearchGate.[1] Available at: [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 4. 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
How to improve the yield of 2,2-Dichloro-1-(p-tolyl)ethanone synthesis
Technical Support Center: Synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone
Ticket ID: #SYN-4974-59-8
Subject: Optimization of Yield and Purity for
Part 1: The Triage (Route Selection)
Before optimizing, confirm you are using the synthesis route best suited to your scale and purity requirements. We support two primary workflows for This compound (CAS: 4974-59-8).
Decision Matrix
| Feature | Route A: Friedel-Crafts Acylation | Route B: Direct |
| Primary Reagents | Toluene + Dichloroacetyl Chloride | |
| Mechanism | Electrophilic Aromatic Substitution | Radical/Ionic Halogenation |
| Selectivity | High (Direct installation of | Moderate (Risk of mono- or tri-chlorination) |
| Purification | Crystallization (easier) | Fractional Distillation/Crystallization |
| Best For | High Purity / Lab Scale (<100g) | Bulk Scale / Cost Efficiency |
Part 2: Experimental Protocols
Module A: The "Precision" Route (Friedel-Crafts)
Recommended for high-purity applications where over-chlorination must be avoided.[1]
The Logic: Instead of trying to chlorinate a ketone twice (and stopping exactly before the third time), we attach the pre-chlorinated acyl group to the toluene ring. Toluene is an ortho/para director, but the bulky dichloroacetyl group heavily favors the para position.
Protocol:
-
Setup: Flame-dried 3-neck flask,
atmosphere, reflux condenser, dropping funnel. -
Charge: Add anhydrous
(1.2 equiv) to dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Cool to 0–5°C.[1] -
Acyl Chloride Addition: Add Dichloroacetyl chloride (1.1 equiv) dropwise. Wait for the complex to form (slight exotherm).
-
Substrate Addition: Add Toluene (1.0 equiv) dropwise at 0–5°C. Do not allow temp to spike >10°C to minimize ortho isomer formation.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/GC.[1] If conversion is low, heat to reflux (40°C) for 1 hour.
-
-
Quench: Pour mixture over crushed ice/HCl.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Hexane (1:4) if solid, or vacuum distill if oil.[1]
Visualizing the Mechanism (Route A):
Caption: Figure 1. Friedel-Crafts acylation pathway minimizing side-chain chlorination risks.[1]
Module B: The "Economy" Route (Direct Chlorination)
Recommended for scale-up.[1] Requires strict stoichiometric control.
The Logic: The methyl group on the benzene ring activates the ring, making it susceptible to chlorination. However, under acidic conditions (ionic mechanism), chlorination prefers the
Protocol:
-
Solvent: Dissolve
-Methylacetophenone in Glacial Acetic Acid (AcOH).-
Why? AcOH promotes the enolization required for
-chlorination and suppresses radical chlorination of the benzylic methyl group.
-
-
Reagent: Sulfuryl Chloride (
) is preferred over gas for lab scale due to easier volumetric measurement.[1] Use 2.1 equivalents . -
Addition: Add
dropwise at RT. -
Temperature: Heat slowly to 45–55°C.
-
Warning: Do not exceed 60°C. Higher temps increase the risk of chlorinating the aromatic methyl group (radical pathway).
-
-
Monitoring: You will see the evolution of
and gas. -
Workup: Quench with water. The product often precipitates as a solid (MP: 54–56°C).
Part 3: Troubleshooting & FAQs
Ticket #001: "I have a mixture of mono-, di-, and tri-chloro products."
Diagnosis: This is the classic "Goldilocks" problem of sequential reactions.
-
The Fix:
-
If using Route B: Switch to Copper(II) Chloride (
) in DMF/Lithium Chloride.[1] This method is highly selective for -chlorination and often self-terminates or slows significantly after di-chlorination due to steric hindrance.[1] -
Purification: If you already have the mixture, recrystallization from Ethanol is effective. The di-chloro compound (MP ~55°C) crystallizes better than the mono-chloro liquid.[1]
-
Ticket #002: "The product is hydrolyzing back to an acid."
Diagnosis:
-
The Fix:
Ticket #003: "NMR shows a singlet at 4.5 ppm instead of 6.6 ppm."
Diagnosis: You have isolated the Mono-chloro intermediate (
-
The Fix:
Part 4: Analytic Verification
Summary of Physical Data
| Property | Value | Notes |
| CAS | 4974-59-8 | |
| Molecular Weight | 203.06 g/mol | |
| Melting Point | 54–56°C | Solid at room temp (pure) |
| Boiling Point | ~278°C | Decomposes at high temp |
| Appearance | White Crystalline Solid | Yellowish if impure |
Workflow Diagram: Purification Logic
Caption: Figure 2. Decision tree for post-synthesis purification.
References
-
Olah, G. A., et al. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on Acylation selectivity).
-
Patent WO2000075094A2 . (2000).[1] Method for producing a halogenated acetophenone. (Describes industrial chlorination conditions for 4'-methylacetophenone).[1]
-
LookChem & PubChem Databases . (2025).[1] this compound Properties and Safety Data. [1]
Sources
Troubleshooting guide for the chlorination of 4'-methylacetophenone
Case ID: 4MAP-CL-001
Status: Active
Support Level: Tier 3 (Senior Scientist / Process Chemistry)
Topic: Troubleshooting Regioselectivity, Over-chlorination, and Safety in
Diagnostic & Troubleshooting Module
Welcome to the technical support interface. Below are the most frequent failure modes reported by researchers during the conversion of 4'-methylacetophenone (1 ) to 2-chloro-1-(4-methylphenyl)ethanone (2 ).
Issue A: "I am seeing significant amounts of di-chlorinated product (2,2-dichloro...)."
Diagnosis: This is the most common kinetic failure. The introduction of the first chlorine atom creates an electron-withdrawing effect. Counter-intuitively, under acid-catalyzed conditions, the mono-chloro ketone enolizes faster than the starting material because the inductive effect stabilizes the transition state of the enol formation (specifically the loss of the proton).
Corrective Action:
-
Stoichiometry Control: Never use a generic 1.1 equivalent excess of chlorinating agent. Use exactly 0.95 to 1.0 equivalents . It is better to leave 5% starting material (separable) than to generate 5% di-chloro impurity (inseparable by standard crystallization).
-
Reagent Swapping: If using
gas, switch to Sulfuryl Chloride ( ) . It allows for precise volumetric dosing. -
The "Methanol Effect": Run the reaction in a mixture of
:MeOH (5:1).-
Why? Methanol forms a transient hemi-ketal/ketal. The chlorination of the ketal is slower and more selective, preventing the "runaway" second chlorination.
-
Issue B: "The reaction mixture is turning dark/black, and I detect ring chlorination."
Diagnosis:
You are likely experiencing Electrophilic Aromatic Substitution (EAS) . The 4'-methyl group activates the ring (ortho-director), competing with the
-
Presence of Lewis Acids (trace iron from spatulas, rust in reactors).
-
High temperatures (
). -
Light exposure (can induce radical benzylic chlorination on the 4-methyl group).
Corrective Action:
-
Chelation: Add a small amount of EDTA or ensure glass-lined equipment if scaling up.
-
Radical Inhibition: Perform the reaction in the dark to prevent radical attack on the benzylic 4-methyl group.
-
Temperature: Maintain reaction temperature between
and .
Issue C: "The reaction hasn't started (Induction Period), then suddenly exotherms violently."
Diagnosis: The reaction is autocatalytic . It requires HCl (generated as a byproduct) to catalyze the enolization of the ketone. If you add all the chlorinating agent at once to a neutral solution, nothing happens until a threshold of HCl is generated, followed by a thermal runaway.
Corrective Action:
-
The "Starter": Add 2-3 drops of concentrated HCl or acetyl chloride at the very beginning to eliminate the induction period.
-
Dosing: Add
dropwise over 1 hour. Do not dump it in.
Validated Experimental Protocol
This protocol is designed for high selectivity (Mono:Di > 95:[1]5) and safety.[2][3]
Reaction:
| Parameter | Specification | Reason |
| Substrate | 4'-Methylacetophenone (1.0 equiv) | Starting Material |
| Reagent | Sulfuryl Chloride (1.0 equiv) | Precise stoichiometry source of |
| Solvent | DCM : Methanol (5:1 ratio) | MeOH modulates reactivity via ketal formation |
| Temperature | Suppresses ring chlorination | |
| Time | 2 - 4 Hours | Monitor by TLC/HPLC |
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, an addition funnel, a thermometer, and a gas scrubber (NaOH trap) for
and HCl off-gassing. -
Dissolution: Dissolve 4'-methylacetophenone (10 g, 74.5 mmol) in Dichloromethane (40 mL) and Methanol (8 mL).
-
Initiation: Cool the mixture to
. Add 2 drops of concentrated HCl. -
Addition: Charge Sulfuryl Chloride (10.05 g, 6.0 mL, 74.5 mmol) into the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature
. -
Completion: Allow the mixture to warm to room temperature (
) and stir for 2 hours.-
Checkpoint: Check TLC (Hexane:EtOAc 9:1). Product (
) should be distinct from SM ( ).
-
-
Quench: Pour the mixture carefully into ice-water (100 mL).
-
Workup: Separate the organic layer. Wash with saturated
(caution: evolution) and then brine. Dry over . -
Purification: Evaporate solvent. Recrystallize the solid from Ethanol or Cyclohexane to remove traces of di-chloro impurity.
Mechanism & Logic (The "Why")
To troubleshoot effectively, one must understand the competing pathways. The diagram below illustrates the decision logic and chemical pathways.
Figure 1: Reaction network showing the desired pathway (Green) versus competing failure modes (Red). Note that the product itself is prone to rapid secondary chlorination.
Critical Insight: The Enolization Trap
The rate-determining step is the protonation of the carbonyl and subsequent enol formation.
-
Ketone: Slow enolization.
-
-Chloro Ketone (Product): The electron-withdrawing Cl makes the remaining
-proton more acidic. However, it also destabilizes the carbocation character of the protonated carbonyl. -
Net Result: In pure acetic acid, the second chlorination can be faster than the first. In Methanol/DCM , the equilibrium shifts toward the hemi-ketal, which protects the product from over-chlorination [1].
Safety Protocol (Lachrymator Warning)
WARNING: 2-Chloro-4'-methylacetophenone is a potent lachrymator (tear gas).
-
Handling: All operations must be performed in a functioning fume hood. Do not remove the flask from the hood until the product is fully crystallized and contained.
-
Cleaning: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate in the hood before being removed for washing. This destroys residual alkyl chloride.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Spill: If spilled outside the hood, evacuate the lab immediately. Do not attempt to clean up without full respiratory protection (organic vapor cartridge).
References
-
Masilamani, D., & Rogic, M. M. (1981).[5]
-Chlorination of ketones using sulfuryl chloride in dichloromethane-methanol. The Journal of Organic Chemistry, 46(22), 4486–4489. [Link] -
Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Acetophenone and Substituted Acetophenones with Sulfuryl Chloride. The Journal of Organic Chemistry, 29(7), 1956–1960.[5] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Lachrymators. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[4][6][7] PubChem Compound Summary for CID 12564, 2-Chloro-4'-methylacetophenone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
Preventing over-chlorination in the synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone
This guide functions as a specialized technical support hub for the synthesis of 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8). It addresses the critical challenge of selectivity: stopping the halogenation exactly at the gem-dichloro stage without progressing to the trichloro species or inducing unwanted ring chlorination.
Current Status: Online
Operator: Senior Application Scientist
Topic: Selectivity Control in
Executive Summary & Mechanistic Insight
The synthesis of this compound involves the electrophilic
The Core Problem: The rate constants
Success Strategy: To prevent over-chlorination (formation of the trichloro species) and ring chlorination, one must control the enolization rate (which dictates
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant levels (>5%) of the 2,2,2-trichloro impurity."
Diagnosis:
This indicates stoichiometric overshoot or thermal runaway . The third chlorination (dichloro
Corrective Action:
-
Stoichiometric Precision: Do not use a large excess of chlorinating agent. For
gas, limit usage to 2.0–2.2 equivalents . For , use exactly 2.05 equivalents . -
Stepwise Addition: Do not add the full volume of reagent at once. Add the first equivalent to reach the monochloro stage, allow the exotherm to settle, and then add the second equivalent slowly.
-
Temperature Control: Maintain the reaction temperature between 0°C and 20°C during addition. Only heat to reflux after addition is complete to drive the monochloro
dichloro conversion.
Issue 2: "My product contains chlorinated impurities on the aromatic ring."
Diagnosis:
You are likely witnessing Electrophilic Aromatic Substitution (EAS) . The
Corrective Action:
-
Switch Solvent/Moderator: Use Toluene as a solvent or add a nucleophilic moderator like Methanol (1–5 equivalents) if using DCM. Methanol forms an intermediate alkyl hypochlorite or interacts with
to suppress the formation of highly electrophilic species that attack the ring [1]. -
Avoid Lewis Acids: Ensure your reaction vessel and reagents are free of iron or aluminum traces, which catalyze ring chlorination.
Issue 3: "The reaction stalls at the monochloro stage (2-Chloro-1-(p-tolyl)ethanone)."
Diagnosis:
The second chlorination (
Corrective Action:
-
Thermal Push: After the addition of the second equivalent of reagent, raise the temperature to 50–60°C (or reflux if using DCM) for 1–2 hours to overcome the activation energy barrier for the second chlorination.
-
Catalysis: The addition of an acid catalyst (e.g., p-TsOH or HBr) can accelerate enolization, facilitating the second attack [2].
Recommended Experimental Protocol
Method: Controlled Chlorination using Sulfuryl Chloride with Methanol Moderator.
Rationale: This method offers better selectivity than
Materials
-
Substrate: 4'-Methylacetophenone (1.0 eq)
-
Reagent: Sulfuryl Chloride (
) (2.05 eq) -
Solvent: Dichloromethane (DCM) (5-10 volumes)
-
Moderator: Methanol (0.5 – 1.0 eq)
Step-by-Step Workflow
-
Setup: Charge a 3-neck round-bottom flask with 4'-Methylacetophenone, DCM, and Methanol. Equip with a mechanical stirrer, dropping funnel, and a gas scrubber (to trap
and gas). -
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Addition (Part 1): Add the first 1.0 eq of
dropwise over 30 minutes. Note: Massive HCl evolution will occur. -
Equilibration: Stir at 5°C for 30 minutes. (Check TLC/GC: Monochloro species should dominate).
-
Addition (Part 2): Add the remaining 1.05 eq of
dropwise. Allow temperature to rise naturally to 20–25°C . -
Completion: If the reaction stalls, heat to reflux (approx. 40°C) for 1 hour.
-
Quench: Pour the mixture slowly into ice water.
-
Workup: Separate the organic layer, wash with saturated
(to remove acid), then brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water or Hexanes if trichloro impurities are present (Trichloro species often have significantly different solubility profiles).
Data & Comparison of Methods
| Parameter | Chlorine Gas ( | Sulfuryl Chloride ( | TCCA (Green Method) |
| Atom Economy | High | Medium ( | Low (Solid waste) |
| Selectivity (Ring) | Poor (requires careful control) | Good (with MeOH moderator) | Excellent |
| Selectivity (Tri-Cl) | Difficult (Gas flow control) | High (Stoichiometric liquid) | High |
| Scalability | High (Industrial standard) | Medium (Lab/Pilot) | Low (Solid handling) |
| Key Risk | Over-chlorination runaway | Ring chlorination | Reagent cost |
Visualizing the Control Logic
The following diagram illustrates the reaction pathways and the critical decision points to avoid impurities.
Caption: Reaction pathway showing the sequential chlorination steps (k1, k2, k3) and the diversion points for ring chlorination. Control measures (Methanol, Stoichiometry) act as inhibitors for the red "failure" nodes.
References
-
Patent US20210107853A1 . Synthesis of mono-chlorinated acetophenone. (Discusses the use of moderators/solvents to prevent ring chlorination and over-chlorination).
-
Acta Crystallographica Section E . 2,2-Dichloro-1-(4-methylphenyl)ethanone. (Describes synthesis via HCl/Hydroperoxide and structural analysis).
-
Patent WO2000075094A2 . Method for producing a halogenated acetophenone. (Details the industrial chlorination using chlorine gas).
-
ChemicalBook . 2,2-Dichloroacetophenone Synthesis. (Overview of various synthetic routes including TCCA).
Technical Support Center: Purification of 2,2-Dichloro-1-(p-tolyl)ethanone
[1][2]
Case ID: PUR-DCPT-001 Compound: 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8) Status: Active Support Guide Department: Process Chemistry & Purification[1][2]
Introduction: The Criticality of Purity
This compound is a pivotal intermediate, particularly in the synthesis of agrochemicals and imidazole-based pharmaceuticals.[1][2] Its quality is defined by the absence of its over-chlorinated (trichloro) and under-chlorinated (monochloro) analogs.[1][2]
Critical Quality Attribute (CQA) Warning: The melting point of the target 2,2-dichloro species (54–56°C) is dangerously close to that of the monochloro impurity (2-chloro-1-(p-tolyl)ethanone, ~57.5°C).[1][2] Do not rely on melting point alone for purity determination. A sharp melting point can be deceptive due to the formation of solid solutions.
Module 1: Diagnostic Triage
Before attempting purification, you must accurately characterize the impurity profile. The synthesis method (typically Friedel-Crafts acylation or direct chlorination) dictates the contaminant landscape.[1][2]
Analytical Decision Matrix
Use the following logic flow to determine your purification strategy.
Figure 1: Analytical workflow for identifying specific chlorination states.
Spectroscopic Fingerprints
| Species | Structure | 1H-NMR Shift (CDCl3) | GC-MS Signature |
| Target | 2,2-Dichloro | ~6.5–6.7 ppm (1H, s) | M+ (202/204/206) |
| Impurity A | 2-Monochloro | ~4.5–4.8 ppm (2H, s) | M+ (168/170) |
| Impurity B | 2,2,2-Trichloro | Absent (No alpha-H) | M+ (236/238/240) |
| Impurity C | 4-Methylacetophenone | ~2.5 ppm (3H, s) | M+ (134) |
Module 2: Purification Protocols
Protocol A: Fractional Recrystallization (Primary Method)
Best for: Removing monochloro impurities and Lewis acid salts.[2]
The solubility differential between the mono- and dichloro species is narrow.[1][2] A single-solvent system often fails.[1][2] We recommend a binary solvent system utilizing Hexane (anti-solvent) and Ethyl Acetate or DCM (solubilizer).[2][3]
Step-by-Step Procedure:
-
Dissolution:
-
Place crude solid in a flask equipped with a reflux condenser.
-
Add Hexane (10 mL per gram of crude). The solid will likely not dissolve completely.[3]
-
Add Ethyl Acetate (EtOAc) dropwise through the condenser until the solution becomes clear.
-
Expert Tip: If a brown oil separates at the bottom (oiling out) before dissolution, this is likely polymerized tar. Decant the supernatant liquid into a clean flask and discard the tar.
-
-
Clarification (Optional but Recommended):
-
If the solution is colored (dark yellow/brown), add activated charcoal (5% w/w) while hot.
-
Stir for 5 minutes.
-
Filter hot through a pre-warmed Celite pad to remove charcoal and inorganic salts (AlCl3 residues).[2]
-
-
Controlled Cooling:
-
Collection:
Protocol B: Vacuum Distillation (Secondary Method)
Best for: Removing trichloro impurities and heavy tars.[2]
Warning: Alpha-halo ketones are thermally unstable.[1][2] Prolonged heating above 100°C can cause decomposition and darkening.[2]
-
Vacuum Requirement: High vacuum (< 1 mmHg) is essential.[1][2]
-
Boiling Point: ~110–120°C at 0.5 mmHg (Estimate).[1][2] At atmospheric pressure (278°C), the compound will decompose.
-
Procedure: Use a short-path distillation head to minimize residence time.[1][2] Discard the initial "forerun" (often contains solvent and unreacted toluene). Collect the main fraction.
Module 3: Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. Why?
Cause: This phenomenon is typically caused by a high concentration of impurities (specifically the trichloro species or residual toluene) lowering the melting point of the mixture below the solvent's boiling point. Fix:
-
Re-dissolve the oil in a smaller volume of EtOAc.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
If it still oils out, use Protocol B (Distillation) first to "bulk clean" the material, then return to crystallization.
Q2: I cannot separate the Monochloro impurity (Impurity A).
Cause: Under-reaction during synthesis. The crystal lattice of the monochloro (MP ~57.5°C) and dichloro (MP ~56°C) are nearly isomorphic. Fix:
-
Chemical Knockout: You cannot easily separate this physically.[2] You must drive the reaction to completion.
-
Strategy: If synthesizing via chlorination, add a slight excess of Cl2 or SO2Cl2. It is easier to remove the trichloro impurity (via distillation) than the monochloro impurity (via crystallization).
Q3: The product has a persistent yellow color.
Cause: Traces of iron or aluminum salts from the Friedel-Crafts catalyst, or conjugated oligomers.[1] Fix: Wash the organic layer (before crystallization) with 1M HCl, followed by a wash with saturated Sodium Metabisulfite (Na2S2O5). This reduces oxidized colored impurities.[2]
Module 4: Safety & Handling
Lachrymator Warning: this compound is a potent lachrymator (tear gas agent).[1][2]
References
-
Synthesis and Properties of Alpha-Halo Ketones
-
General Purification of Aryl Sulfones and Ketones
-
Monochloro Analog Data
-
Chromatographic Separation of Chlorinated Acetophenones
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Chloro-1-p-tolyl-ethanone CAS#: 4209-24-9 [m.chemicalbook.com]
Technical Support Center: Hydrolysis Optimization of 2,2-Dichloro-1-(p-tolyl)ethanone
Case ID: HYD-TO-MAN-001 Status: Active Support Level: Tier 3 (Process Chemistry & Optimization)
Executive Summary
Welcome to the technical support hub for the hydrolysis of 2,2-Dichloro-1-(p-tolyl)ethanone (also known as 2,2-dichloro-4'-methylacetophenone).
In drug development, this reaction is a critical bifurcation point. Depending on your conditions, you will access one of two high-value intermediates:
-
4-Methylphenylglyoxal (via simple displacement): A scaffold for heterocycle synthesis (e.g., imidazoles).
-
4-Methylmandelic Acid (via rearrangement): A vital chiral synthon for antimuscarinics, resolution agents, and antibiotics.
This guide focuses on the Mandelic Acid Rearrangement pathway, as it is the most complex and industrially relevant route, while providing "off-ramps" for the glyoxal product.
Module 1: Reaction Logic & Mechanism
Before troubleshooting, you must visualize the pathway. The reaction is not a simple
Pathway Visualization
Figure 1: Bifurcation of the hydrolysis pathway. Control of temperature and base strength dictates whether the reaction stops at the glyoxal or rearranges to the mandelic acid derivative.
Module 2: Critical Process Parameters (CPP)
Optimization requires strict control of three variables. Deviating from these windows is the primary cause of failure (tars/low yield).
| Parameter | Optimal Range | Why it Matters (The Science) |
| Temperature | 60°C – 65°C | < 60°C: Reaction stalls at the glyoxal stage; rearrangement is incomplete. > 70°C: Rapid degradation. The aldehyde intermediate undergoes Aldol-type condensation, forming dark polymeric tars [1]. |
| Base Concentration | 15-20% wt NaOH | High concentration favors the benzilic rearrangement. Weak bases (NaOAc, Na₂CO₃) will only yield the glyoxal. |
| Addition Rate | Dropwise | The reaction is exothermic. Dumping the substrate causes localized hot spots (>80°C), leading to immediate polymerization (darkening). |
| Agitation | High Shear | The starting material is a heavy oil/solid with low water solubility. Without vigorous mixing, you get a biphasic system where hydrolysis is diffusion-limited. |
Module 3: The "Golden Batch" Protocol
Objective: Synthesis of 4-Methylmandelic Acid. Scale: 100g basis (Scalable).
Step-by-Step Methodology
-
Preparation of Base:
-
Thermal Equilibration:
-
Heat the alkaline solution to 60°C . Verify with an internal probe.
-
-
Controlled Addition:
-
Load 200 g (approx.[1] 1.0 mol) of this compound into a dropping funnel.
-
Warning: If the starting material is solid (MP ~55°C), melt it gently or dissolve in a minimal amount of inert co-solvent (e.g., dioxane), though neat addition of the melt is preferred to avoid solvent effects.
-
Add dropwise over 2 hours , maintaining internal temp between 60–65°C .
-
Visual Cue: The solution may turn yellow initially; this is normal. Dark brown/black indicates overheating.
-
-
Digestion:
-
After addition, stir at 60°C for 1 hour .
-
Checkpoint: Take an aliquot, acidify, and check TLC/HPLC. Starting material (non-polar) should be absent.
-
-
Workup (Isolation):
-
Cool to 20°C.
-
Acidify: Slowly add conc. HCl until pH < 2. The mandelic acid may precipitate or form an oil.
-
Extraction: Extract with Ether or Ethyl Acetate (3x).
-
Purification: The crude product is often pure enough (90%+). Recrystallization from benzene or toluene is standard for pharma-grade purity [1].
-
Module 4: Troubleshooting Guide
Use this logic flow to diagnose experimental failures.
Visual Diagnostic Tree
Figure 2: Troubleshooting logic for common hydrolysis failures.
Detailed Issue Resolution
Issue 1: "My reaction mixture turned into a black tar."
-
Diagnosis: The "Aldol Death Spiral." The intermediate glyoxal is highly reactive. In the presence of strong base and high heat, it polymerizes with itself or the starting ketone.
-
Solution:
-
Ensure the internal temperature never exceeds 65°C.[1]
-
Slow down the addition rate. The concentration of unreacted intermediate must remain low relative to the base.
-
Issue 2: "I have low yield and unreacted starting material."
-
Diagnosis: Phase transfer limitation. The dichloro compound is lipophilic; the hydroxide is hydrophilic. They aren't touching.
-
Solution:
-
Mechanical: Increase stirring speed (vortex is necessary).
-
Chemical: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-2 mol%). This shuttles hydroxide into the organic phase, accelerating hydrolysis [2].
-
Issue 3: "I isolated the Glyoxal (aldehyde), not the Mandelic Acid."
-
Diagnosis: Incomplete rearrangement. This happens if the base is too weak (e.g., using Na₂CO₃ or NaOAc) or the temperature was too low (<50°C).
-
Solution: Drive the benzilic rearrangement by ensuring you are using NaOH or KOH and maintaining the 60°C setpoint for at least 1 hour post-addition.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Methanol as a co-solvent to improve solubility?
A: Proceed with caution. While methanol improves solubility, it can lead to the formation of the
Q: The starting material is a potent lachrymator. How do I handle it safely? A: this compound is a tear gas agent.
-
Engineering Controls: Handle only in a functioning fume hood.
-
Decontamination: Keep a beaker of 10% aqueous ammonia or sodium bisulfite nearby. These react with the dichloro ketone to neutralize the lachrymatory effect. Clean all glassware with an alkaline soak before removing from the hood.
Q: Can I stop the reaction at the Glyoxal stage? A: Yes. To target 4-methylphenylglyoxal :
-
Change base to Sodium Acetate (NaOAc) or mild carbonate.
-
Run at lower temperatures (40–50°C ).
-
This prevents the benzilic rearrangement, trapping the product as the stable glyoxal hydrate [4].
References
-
Organic Syntheses. "Mandelic Acid." Org.[2][3] Synth.1926 , 6, 58. DOI: . (Foundational protocol for dichloroacetophenone hydrolysis/rearrangement).
- Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc.1971, 93, 195. (Basis for using TBAB in heterogeneous hydrolysis).
- Reeve, W., et al. "The Reaction of alpha-Haloacetophenones with Base." J. Org. Chem.1975, 40, 339. (Mechanistic insight into side reactions and solvent effects).
-
Wang, P. A., et al. "2,2-Dichloro-1-(4-methylphenyl)ethanone."[4] Acta Crystallogr Sect E Struct Rep Online.2011 , 67, o337.[4] Link. (Structural characterization of the starting material).
Sources
Challenges in the scale-up of 2,2-Dichloro-1-(p-tolyl)ethanone production
Internal Knowledge Base | ID: KB-DC-TO-409[1]
Executive Summary
This guide addresses the specific engineering and chemical challenges encountered during the kilogram-to-pilot scale production of 2,2-dichloro-1-(p-tolyl)ethanone (also known as 2,2-dichloro-4'-methylacetophenone).
Unlike standard acetylations, the introduction of the dichloromethyl group creates a potent lachrymator (tear-inducing agent) and significantly alters the electronic stability of the product. Successful scale-up requires rigorous control over exotherms, HCl evolution, and the viscosity of the aluminum chloride complex.
Module 1: Critical Process Parameters (CPPs) & Reaction Setup
The Chemistry
The synthesis involves the Friedel-Crafts acylation of toluene with dichloroacetyl chloride (DCAC) using anhydrous Aluminum Chloride (
Reaction Equation:
Process Flow Diagram
The following logic flow illustrates the critical control points where most scale-up failures occur.
Figure 1: Process flow highlighting the critical safety zone where HCl evolution and thermal management are paramount.
Module 2: Troubleshooting Guides (FAQ Format)
Category A: Reaction Initiation & Kinetics
Q1: The reaction mixture has turned into a solid, unstirrable sludge (the "Stalled Stirrer" scenario). What happened?
-
Root Cause: The intermediate complex formed between the ketone product and
is highly viscous and often insoluble in non-polar solvents like pure toluene at high concentrations. -
Immediate Fix: Increase the solvent ratio. If running neat or high-concentration toluene, add Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to solubilize the complex.[1]
-
Scale-Up Prevention: Ensure your reactor has a high-torque anchor impeller, not a standard marine propeller. Design for a minimum solvent volume of 5-8 volumes relative to the substrate.
Q2: We observe a delayed exotherm followed by a thermal runaway. Why?
-
Root Cause: "Accumulation." If the reactor is too cold (< 0°C) or the
is aggregated, the reaction may not start immediately upon DCAC addition. Reagents accumulate, and once the threshold temperature is reached, they react all at once. -
Protocol: Always perform a "initiation check." Add 5-10% of the DCAC and wait for a slight temperature rise (1-2°C) or HCl evolution before proceeding with the main feed.[1]
Category B: Selectivity & Impurity Profile
Q3: We are seeing high levels (5-8%) of the ortho-isomer.[1] How do we reduce this?
-
Mechanism: While the methyl group is an ortho, para-director, the para position is sterically favored. High reaction temperatures increase the energy available to overcome the steric barrier of the ortho position.
-
Solution: Lower the reaction temperature. Maintain the internal temperature between 0°C and 5°C during addition. Do not exceed 25°C during the post-addition stir.
Q4: The product is dark/tarry and yield is low.
-
Root Cause:
-dichloro ketones are sensitive to base.[1] If you quenched with strong caustic (NaOH) or allowed the pH to drift high, you likely triggered a haloform-type degradation or polymerization.[1] -
Protocol: Use an acidic quench (Ice/HCl). Keep the aqueous layer pH < 2 during the initial phase separation.
Module 3: The "Reverse Quench" Protocol
The most hazardous step in Friedel-Crafts scale-up is the hydrolysis of the aluminum complex.
Standard Protocol (Dangerous at Scale): Adding water to the reactor.
Recommended Protocol (Reverse Quench):
-
Prepare a separate vessel containing crushed ice and concentrated HCl.
-
Transfer the reaction mixture slowly into the quench vessel.
-
Why? This ensures the heat sink (ice/water) is always in large excess relative to the reactive complex.
Quantitative Data: Quenching Parameters
| Parameter | Specification | Reason |
| Quench Medium | 15% HCl w/ Crushed Ice | Prevents aluminum salt precipitation (emulsion formation).[1] |
| Temp Limit | < 20°C (Quench Mass) | Prevents hydrolysis of the dichloro-methyl group.[1] |
| Agitation | Max RPM (Turbulent Flow) | Breaks up the viscous organic stream to prevent hot-spots.[1] |
| Ventilation | Dedicated Local Exhaust | CRITICAL: Product is a severe lachrymator. |
Module 4: Safety & Containment (Lachrymator Handling)
Issue: this compound is a potent tear gas agent.[1] Standard fume hoods may be insufficient for spills.
Containment Logic Tree:
Figure 2: Decision logic for handling spills of lachrymatory alpha-halo ketones.
Decontamination Solution: Do not use strong ammonia (can form explosive nitrogen halides with some halo-ketones).[1] Use a solution of 5% Sodium Thiosulfate in water/ethanol to chemically degrade the alkyl halide functionality gently during cleanup.
References
-
Friedel-Crafts Acylation Mechanism & Scale-Up
-
Safety & Handling of Alpha-Halo Ketones
- Thermo Fisher Scientific. Safety Data Sheet: 2,2-Dichloroacetophenone (Analogous hazards).
-
[1]
-
Quenching Protocols
-
Anderson, N. G.[1] Practical Process Research & Development. Academic Press. (Chapter on Work-up and Quenching of Aluminum Chloride reactions).
-
Disclaimer: This guide is for informational purposes for trained chemists. Always conduct a Process Hazard Analysis (PHA) before scaling up exothermic reactions.
Sources
- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.nl [fishersci.nl]
- 6. m.youtube.com [m.youtube.com]
Interpreting the NMR spectrum of impure 2,2-Dichloro-1-(p-tolyl)ethanone
Case ID: NMR-4974-59-8 Subject: Spectral Interpretation & Impurity Profiling Status: Active Guide
Executive Summary: The Spectral Fingerprint
Before troubleshooting, you must establish the baseline for the pure compound. 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8) presents a distinct proton NMR signature due to the electron-withdrawing effect of the geminal dichloro group.
Quick Reference Data (CDCl₃, 400 MHz)
| Component | Signal Assignment | Chemical Shift ( | Multiplicity | Integration |
| Target | 6.65 – 6.75 ppm | Singlet ( | 1H | |
| Target | 2.40 – 2.45 ppm | Singlet ( | 3H | |
| Target | Aromatic Protons | 7.30 & 7.95 ppm | AA'BB' Doublets | 4H |
| Impurity | Monochloro ( | ~4.60 – 4.80 ppm | Singlet ( | Variable |
| Impurity | Starting Material ( | ~2.55 – 2.60 ppm | Singlet ( | Variable |
| Impurity | Trichloro (No | Silent in | N/A | N/A |
Critical Note: The diagnostic peak for your target is the singlet at ~6.7 ppm . If this peak is missing or significantly shifted, consult Module 3 immediately.
Module 1: Spectrum Validation
The "Is it Real?" Protocol
To confirm you have synthesized this compound and not a byproduct, validate these three regions in order:
-
The Downfield Anchor (6.7 ppm):
-
Look for a sharp singlet between 6.6 and 6.8 ppm.
-
Why? The two chlorine atoms and the carbonyl group exert a strong deshielding effect (anisotropy + induction), pushing this single proton far downfield compared to a standard ketone.
-
-
The Aromatic Symmetry (7.0 - 8.0 ppm):
-
You should see two distinct doublets (Roofing effect is common).
-
Why? The p-tolyl group has a plane of symmetry, creating an AA'BB' spin system. The protons ortho to the carbonyl (~7.9 ppm) are more deshielded than those ortho to the methyl group (~7.3 ppm).
-
-
The Methyl Baseline (2.4 ppm):
-
A clean singlet integrating to 3H.
-
Validation: The integration ratio between the aromatic region (4H), the alpha-proton (1H), and the methyl group (3H) must be 4:1:3 .
-
Module 2: The Impurity Matrix (Troubleshooting)
Use the following logic flow to identify specific contaminants arising from the chlorination process (typically Friedel-Crafts or direct halogenation).
Visual Guide: Impurity Identification Logic
Figure 1: Decision tree for identifying chlorination states based on alpha-proton chemical shifts.
Detailed Troubleshooting Q&A
Q: I see a singlet at 4.7 ppm. What is it?
-
Diagnosis: This is 2-chloro-1-(p-tolyl)ethanone (Monochloro impurity).[1]
-
Cause: The reaction did not reach completion. You have under-chlorinated the starting material.
-
Resolution: Calculate the ratio of the 4.7 ppm integral to the 6.7 ppm integral to determine the % conversion. If high, re-subject the material to chlorination conditions.
Q: My spectrum shows aromatic peaks and the tolyl-methyl peak, but the region between 4.0 and 7.0 ppm is empty.
-
Diagnosis: You likely have 2,2,2-trichloro-1-(p-tolyl)ethanone .
-
Cause: Over-chlorination. The third chlorine replaces the final alpha-proton, leaving no proton to signal in that region.
-
Confirmation: Check the aromatic region. The inductive effect of the
group will shift the aromatic protons slightly compared to the target. Run a NMR; the carbonyl carbon will be significantly shifted.
Q: There is a broad hump around 4.0 - 5.0 ppm or the peaks are shifting.
-
Diagnosis: Hydrate Formation (Gem-diol).
-
Mechanism:
-Halo ketones are highly electrophilic. In the presence of trace water (in your CDCl or sample), the carbonyl undergoes reversible hydration: -
Effect: This destroys the carbonyl anisotropy, shifting the alpha-proton upfield (often to ~5.8 - 6.2 ppm) and broadening the signal due to exchange.
Module 3: Protocols & Best Practices
Standardized Sample Preparation
To avoid hydration artifacts, strict moisture control is required.
Figure 2: Workflow to minimize hydrate formation during NMR acquisition.
Protocol Steps:
-
Drying: Ensure the solid product is dried under high vacuum to remove lattice water.
-
Solvent: Use CDCl
from a fresh ampoule. Old chloroform often contains water and HCl (which catalyzes hydration). -
Filtration: If the solution is cloudy, filter through a small plug of anhydrous
directly into the NMR tube. -
D
O Shake (Diagnostic): If you suspect the peak at 6.7 ppm is an impurity (like an OH), add a drop of D O. The proton is acidic but exchanges very slowly compared to OH/NH groups. If the peak disappears instantly, it is NOT your target alpha-proton.
References
-
National Institute of Standards and Technology (NIST). (2023). 2-Chloro-1-(4-methylphenyl)ethanone.[1] (Confirmation of monochloro impurity structure and properties). [Link]
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard reference for solvent impurities like water and chloroform). [Link]
-
Royal Society of Chemistry. (2013). Supporting Information: Water-controlled selective preparation of α-mono or α,α'-dihalo ketones. (Specific experimental shifts for 2,2-dichloro-1-phenylethanone). [Link]
Sources
Fragmentation patterns of 2,2-Dichloro-1-(p-tolyl)ethanone in mass spectrometry
[1]
Case ID: T-2024-DCTE Subject: Fragmentation Dynamics & Troubleshooting for 2,2-Dichloro-1-(p-tolyl)ethanone Assigned Specialist: Senior Application Scientist, Mass Spectrometry Div.[1]
Executive Summary
Welcome to the technical support hub for This compound (CAS: 4974-59-8).[1] This guide addresses the unique challenges researchers face when analyzing this alpha-halo ketone via Electron Ionization (EI) Mass Spectrometry.
This molecule presents a "dual-personality" in mass spectrometry:
Module 1: The Isotopic Fingerprint (M/z 202)
User Question: "I see a cluster of peaks at m/z 202, 204, and 206 instead of a single molecular ion. Is my sample contaminated?"
Diagnosis:
No, this is the expected spectral signature. The presence of two chlorine atoms (
Isotope Abundance Table
| Ion Identity | m/z Value | Composition | Theoretical Relative Abundance (Normalized) |
| M | 202 | 100% (Base of cluster) | |
| M+2 | 204 | ~65% | |
| M+4 | 206 | ~10% |
Technical Insight: If your observed ratio deviates significantly (e.g., M+2 is <30% or >80%), suspect interference from a co-eluting contaminant or an incorrect molecular assignment.[1]
Module 2: Fragmentation Mechanics
User Question: "The molecular ion is weak, but I see intense peaks at m/z 119 and 91. What is the mechanism driving this?"
Analysis:
The fragmentation of this compound is driven by
Primary Fragmentation Pathway[1]
-
-Cleavage: The molecular ion (
202) ejects the dichloromethyl radical ( ). -
Acylium Formation: This leaves the resonance-stabilized
-toluoyl cation (acylium ion) atngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 119 . This is often the Base Peak (100% intensity) in the spectrum. -
Decarbonylation: The acylium ion ejects a neutral Carbon Monoxide (CO) molecule (28 Da).
-
Tropylium Rearrangement: The remaining
-tolyl cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 91) rearranges to the highly stable, seven-membered Tropylium ion ( 91).
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1.[1][7] Dominant fragmentation cascade for this compound under 70eV EI conditions.
Troubleshooting & FAQs
Issue: "Ghost Peaks" at m/z 105 or 107
Symptom: You observe peaks corresponding to non-chlorinated acetophenone (
-
Reaction: The
group can hydrolyze to form an aldehyde or carboxylic acid derivative (e.g., 4-methylmandelic acid derivatives) if the solvent is "wet" or if the GC inlet liner is active.
Issue: Thermal Degradation
Symptom: Broad tailing peaks or loss of the molecular ion cluster entirely. Root Cause: The C-Cl bonds are thermally labile.[1] Solution:
-
Lower GC Inlet temperature (try 200°C instead of standard 250°C).
-
Use a pulsed splitless injection to minimize residence time in the hot liner.
Standard Operating Protocol (SOP)
To ensure reproducible MS data for this compound, follow this validated workflow:
| Step | Parameter | Specification | Rationale |
| 1 | Solvent | Dichloromethane or Ethyl Acetate (Anhydrous) | Avoids hydrolysis (reaction with water/alcohols).[1] |
| 2 | Concentration | 10–50 ppm | Prevents column overload; improves peak shape.[1] |
| 3 | Inlet Temp | 200°C – 220°C | Critical: Minimizes thermal dehydrohalogenation. |
| 4 | Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Standard non-polar phase; inertness is key.[1] |
| 5 | Scan Range | Captures low mass tropylium (91) and isotope cluster (202+). |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4'-Methylacetophenone (Analog Reference). U.S. Secretary of Commerce.[1] [1]
- Context: Provides the baseline fragmentation for the -tolyl-acylium backbone ( 119, 91).
-
Reusch, W. Mass Spectrometry: Fragmentation Patterns.[1][8] Michigan State University Virtual Textbook of Organic Chemistry.[1]
-
Context: Mechanisms of alpha-cleavage and acylium ion formation in ketones.[1]
-
-
Zucco, C., et al. Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones.[1][11] Journal of Organic Chemistry.[1][11] [1]
- Context: Validates the hydrolytic instability of alpha-polyhalo-arylethanones, relevant for troubleshooting "ghost peaks."
Sources
- 1. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asdlib.org [asdlib.org]
- 8. youtube.com [youtube.com]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support: Stability Profile of 2,2-Dichloro-1-(p-tolyl)ethanone
Case Reference: T-4974-59-8
Subject: Stability, Reactivity, and Handling Protocols
Classification:
Executive Summary & Chemical Profile
2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4974-59-8) is a highly reactive electrophile used primarily as an intermediate in the synthesis of agrochemicals (fungicides), pharmaceutical scaffolds (thiazoles), and substituted mandelic acids.[1][2][3][4]
Its stability is governed by the gem-dichloro moiety adjacent to the carbonyl group.[1][2][3] This electron-deficient arrangement makes the compound susceptible to nucleophilic attack, hydrolysis, and photolytic cleavage.[4]
| Parameter | Specification | Critical Note |
| Structure | Electron-donating methyl group ( | |
| Melting Point | 54–59 °C | Low Melting Point Risk: Solid may fuse/melt if stored >25°C. |
| Reactivity | High (Electrophilic) | Prone to hydrolysis (releases HCl) and nucleophilic substitution.[1][2][3][4] |
| Storage | 2–8 °C, Inert Atm. | Moisture Sensitive. Corrosive to metals.[1][2][3][4] |
Stability Under Storage Conditions (Pre-Analytical)
The "Yellowing" Phenomenon
Issue: Users often report the white crystalline solid turning yellow or liquefying over time.[1] Root Cause: The compound is hygroscopic and acid-labile .[1][2][3][4] Moisture ingress triggers autocatalytic hydrolysis.[1][3][4]
-
Hydrolysis Initiation: Trace water attacks the gem-dichloro carbon or carbonyl.[1][2][3][4]
-
Acid Generation: The reaction releases Hydrochloric Acid (HCl).[1][4]
-
Autocatalysis: The generated HCl lowers the local pH, accelerating further degradation and potentially catalyzing aldol-type condensations (leading to yellow/brown oligomers).[3][4]
-
Melting Point Depression: Impurities lower the melting point, causing the solid to liquefy at room temperature.[3]
Storage Protocol (Standard Operating Procedure)
-
Temperature: Store at 2–8 °C . Do not freeze unless under argon, as freeze-thaw cycles can introduce condensation.[1][2][3][4]
-
Atmosphere: Blanket with dry Nitrogen or Argon after every use.[1][2][3][4]
-
Container: Glass or Teflon-lined containers only. Avoid metal spatulas (corrosion risk due to trace HCl).[3][4]
Reaction Stability & Chemical Behavior
A. Hydrolysis & Base Sensitivity (The Mandelic Pathway)
In aqueous base, this compound is unstable.[1][2][3][4] While this instability is sometimes the desired reaction (to synthesize mandelic acid derivatives), it is a common cause of yield loss in other transformations.[4]
Mechanism: The reaction proceeds via a 1,2-shift (rearrangement) rather than simple displacement.[1][2][3][4]
-
Hydration: Hydroxide attacks the carbonyl or displaces a chlorine to form a hydrate.[1][3]
-
Rearrangement: Under basic conditions, the intermediate undergoes a rearrangement (analogous to the benzilic acid rearrangement) to form
-methylmandelic acid .[3][4]
B. Photostability
Like most
-
Requirement: Reaction vessels must be wrapped in foil or amber glass if the reaction time exceeds 1 hour under ambient light.[1]
Visualizing the Degradation & Reactivity Pathways
The following diagram illustrates the critical pathways: the moisture-induced degradation (left) and the synthetic utility path (right).[2][4]
Figure 1: Divergent pathways of this compound.[1][2][3][4] Red paths indicate storage degradation; Green paths indicate controlled synthetic rearrangement.[1][2][4]
Troubleshooting Guide (FAQ)
Q1: My LC-MS analysis shows a peak corresponding to the dechlorinated product ( -methylacetophenone). Did my reagent degrade?
Diagnosis: Likely an artifact of analysis rather than bulk degradation.
-
Explanation: The C-Cl bond is thermally labile.[1][2][3][4] In a hot GC injector or during electrospray ionization (ESI), the compound can undergo thermal dechlorination or reduction.[3][4]
-
Verification: Run a 1H NMR in
.
Q2: The reaction yield is <30% when using Sodium Methoxide (NaOMe).
Diagnosis: Competing Favorskii-like rearrangement or Hemiacetal formation .
-
Explanation: Methoxide is a strong nucleophile.[1][3][4] Instead of acting merely as a base, it attacks the carbonyl.[3] With
-dichloro ketones, this often triggers skeletal rearrangement to esters rather than the intended substitution.[3][4] -
Solution: Switch to a non-nucleophilic base (e.g., LiHMDS or t-BuOK ) or use a bulky amine base if proton abstraction is the goal.[1][3][4]
Q3: I smell a pungent, acidic odor when opening the bottle.
Diagnosis: HCl off-gassing .
-
Mitigation:
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20844, 2-Chloro-1-(4-methylphenyl)ethan-1-one (Structural analog and property basis). Retrieved from .[2][3][4]
-
ChemicalBook. this compound Properties and Safety. (Melting point and synthesis data).[1][3][4][8][9] Retrieved from .[2][3][4]
-
TCI Chemicals. Product Specification: 2-Chloro-1-(4-methylphenyl)ethanone. (Storage conditions and moisture sensitivity data). Retrieved from .[2][3][4]
-
Zucco, C., et al. (1990). Hydration of 2,2-dichloro-1-arylethanones in water and tetrahydrofuran–water mixtures.[1][2][3][4] Journal of Physical Organic Chemistry.[3] (Mechanistic basis for hydrolysis and rearrangement).[2][3][4]
-
Terent'ev, A. O., et al. (2004). Chlorination of 1-(4-methylphenyl)ethanone.[1][2][3][4][9] (Synthesis and stability confirmation). Cited in PMC contexts regarding mandelic acid preparation.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. web.viu.ca [web.viu.ca]
- 7. echemi.com [echemi.com]
- 8. 2-Chloro-1-p-tolyl-ethanone CAS#: 4209-24-9 [m.chemicalbook.com]
- 9. 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 2,2-Dichloro-1-(p-tolyl)ethanone
[1][2]
Case ID: 2,2-DCTE-STAB-001
Compound: 2,2-Dichloro-1-(p-tolyl)ethanone
CAS: 4974-59-8
Classification:
Executive Summary
You are managing This compound , a highly reactive electrophile frequently used as an intermediate in the synthesis of thiazoles (via Hantzsch synthesis) and bioactive heterocycles.[1][2]
Its stability profile is defined by two critical vulnerabilities: hydrolytic instability (due to the electron-deficient carbonyl) and thermal lability (melting point ~54–56°C).[1] Improper storage leads to the release of corrosive hydrogen chloride (HCl) gas, "oiling out" (phase separation), and the formation of intractable polymeric tars.
This guide provides an autonomous, self-validating system to maintain compound integrity for >12 months.
Module 1: The Stability Profile (Mechanistic Insight)
To prevent decomposition, you must understand the failure modes. The presence of two chlorine atoms at the
Decomposition Pathways
The following diagram illustrates the primary degradation routes. Note that moisture is the catalyst for the most common failure mode (Hydrolysis), while heat accelerates the kinetics of all pathways.
Figure 1: Primary decomposition pathways.[1][2] Hydrolysis leads to HCl release, which is autocatalytic (acid catalyzes further degradation).
Module 2: Critical Storage Protocol
Do not treat this compound like a standard organic solid. Its low melting point means it can easily transition to a liquid phase during transit or in a warm lab, drastically increasing the rate of hydrolysis.
The "Cold-Dry-Dark" Matrix[1]
| Parameter | Specification | The "Why" (Scientific Rationale) |
| Temperature | 2°C to 8°C (Refrigerated) | The Arrhenius equation dictates that reaction rates (degradation) double for every 10°C rise.[1][2] Keeping it below its MP (54°C) is non-negotiable to prevent "oiling out."[1] |
| Atmosphere | Argon or Nitrogen (Headspace) | Oxygen is less of a threat than moisture. An inert gas blanket prevents atmospheric water vapor from attacking the electron-starved carbonyl.[1] |
| Container | Amber Glass + PTFE Liner | Amber glass blocks UV light (preventing C-Cl photolysis).[1][2] PTFE (Teflon) liners are essential; standard polyethylene caps will degrade upon exposure to trace HCl fumes.[1] |
| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing calcium chloride or silica gel. This creates a "dry dock" environment. |
Self-Validating Storage Workflow
Follow this decision tree to ensure your storage conditions are optimal.
Figure 2: Storage decision tree ensuring inert atmosphere and humidity control.
Module 3: Troubleshooting & Diagnostics (FAQ)
Q1: The compound has a pungent, acrid smell upon opening. Is this normal?
-
Status: WARNING.
-
Diagnosis: While
-halo ketones have a natural sharp odor, an overpowering acrid smell indicates significant HCl release .[1][2] -
Action: Test the vapor with damp pH paper. If it turns red immediately, degradation has occurred. Vent the vial in a fume hood to remove accumulated HCl, then purge with Argon. If the solid is still white, it is salvageable.
Q2: My solid has turned into a yellow oil or sticky gum.
-
Status: CRITICAL FAILURE.
-
Diagnosis: The compound has exceeded its melting point (54°C) or formed a eutectic mixture with hydrolysis products. The yellow color typically comes from conjugated polymerization products.
-
Action: Do not use for sensitive reactions. Proceed immediately to Module 4 (Rescue Protocol) .
Q3: Can I store it in a freezer (-20°C) instead of a fridge?
-
Status: RECOMMENDED.
-
Diagnosis: Freezing is superior to refrigeration as it virtually halts hydrolysis kinetics.
-
Caveat: You must allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, triggering rapid decomposition.
Module 4: Rescue Protocol (Purification)
If your compound has degraded (yellowing/oiling), use this recrystallization method. Note: Chromatography is often destructive for this compound due to the acidity of silica gel.
Reagents Required[1][2][3][4][5][6]
-
Solvent A:
-Heptane or Hexanes (Non-polar, poor solvent at RT).[1] -
Solvent B: Anhydrous Ethanol (Polar, good solvent when hot).
-
Equipment: 50 mL Erlenmeyer flask, magnetic stir bar, ice bath.
Step-by-Step Procedure
-
Dissolution: Place the crude material in the flask. Add a minimal amount of Solvent B (Ethanol) while heating gently (40-50°C) until fully dissolved.[1] Do not boil aggressively.
-
Precipitation: Slowly add Solvent A (Heptane) dropwise to the warm solution until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of Ethanol to clear the solution.
-
Crystallization: Remove heat and let the flask cool to room temperature undisturbed. Then, move to an ice bath (
C) for 30 minutes. -
Filtration: Filter the white crystals rapidly using a chilled Buchner funnel. Wash with cold Heptane.
-
Drying: Dry under high vacuum for 2 hours. Do not oven dry above 40°C.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 209867, this compound. Retrieved from [Link][1][2]
-
LookChem. (n.d.).[1][2] this compound Product Information & Storage. Retrieved from [Link][1][2]
-
Reusch, W. (2013). Reactivity of Alpha-Halo Ketones. Virtual Textbook of Organic Chemistry, Michigan State University. Retrieved from [Link][1][2]
Technical Support Center: Troubleshooting 2,2-Dichloro-1-(p-tolyl)ethanone Chemistries
Welcome to the Advanced Synthesis Support Hub.
Subject: 2,2-Dichloro-1-(p-tolyl)ethanone
CAS: 4974-59-8
Synonyms: 2,2-Dichloro-4'-methylacetophenone;
Part 1: Executive Summary & Core Reactivity Profile
The "Gem-Dichloro" Trap:
A common source of experimental failure with this reagent is conflating its reactivity with its mono-chloro analog (2-chloro-1-(p-tolyl)ethanone).[1] The presence of the gem-dichloro group fundamentally alters the electrophilicity of the carbonyl and the acidity of the
Primary Applications:
-
Asymmetric Reduction: Synthesis of chiral
-dichloroalcohols (key intermediates for -agonist pharmacophores).[1] -
Heterocycle Formation: Synthesis of 5-chlorothiazoles (distinct from the 5-H thiazoles derived from mono-halo ketones).[1]
-
C-C Bond Formation: Darzens condensations to
-chloro-epoxides.[1]
Part 2: Troubleshooting Guides (Symptom-Based)
Module A: Stability & Pre-Reaction Issues
Symptom: Starting material turns into a dark oil or "tar" upon storage or exposure to mild base.[1]
| Potential Cause | Mechanism | Corrective Action |
| Moisture Hydrolysis | The electron-withdrawing chlorines make the carbonyl hyper-electrophilic.[1] Water attacks to form a gem-diol or hydrolyzes the C-C bond.[1] | Store under Argon/Nitrogen at 2–8°C. Ensure desiccator is active. |
| Base-Catalyzed Cleavage | In the presence of hydroxide/alkoxide, the molecule undergoes Haloform-type cleavage , releasing | Avoid aqueous strong bases. Use non-nucleophilic bases (e.g., DBU, hindered alkoxides) or anhydrous conditions for deprotonation. |
Module B: Heterocycle Synthesis (The "Thiourea" Failure)
Symptom: Attempting to synthesize 2-amino-4-(p-tolyl)thiazole but obtaining a complex mixture, low yield, or unexpected mass (M+34).[1]
The Technical Reality: Standard Hantzsch thiazole synthesis uses mono-halo ketones.[1] Using This compound with thiourea does not yield the standard thiazole easily.[1] It typically yields the 5-chloro-thiazole derivative or undergoes oxidative degradation.[1]
Diagnostic Workflow:
-
Check Mass Spec:
-
Protocol Adjustment:
Module C: Asymmetric Reduction (Enzymatic/Chemical)
Symptom: Low enantiomeric excess (ee) or stalled conversion during reduction to 2,2-dichloro-1-(p-tolyl)ethanol.[1]
Mechanistic Insight: The bulky gem-dichloro group creates significant steric hindrance in the active site of ketoreductases (KREDs) or transfer hydrogenation catalysts.[1]
| Issue | Root Cause | Solution |
| Low Conversion (<50%) | Product Inhibition or Enzyme Deactivation.[1] The dichloro-alcohol product can be toxic to biocatalysts.[1] | Biphasic System: Add an organic co-solvent (e.g., MTBE, Toluene) to extract the product continuously from the aqueous phase. |
| Low ee | "Leakage" via background chemical reduction or wrong enzyme pocket fit.[1] | Screen Mutant Libraries: Wild-type ADHs often fail. Look for variants evolved for bulky acetophenones (e.g., TeSADH mutants P84S/I86A). |
| Dechlorination | Over-reduction removing a chlorine atom.[1] | pH Control: Maintain pH 6.5–7.0. Basic pH promotes elimination/dechlorination.[1] |
Module D: Favorskii & Darzens Reactions
Symptom: Reaction with base yields carboxylic acid (Favorskii) or epoxy-ketone (Darzens) with low yield.[1]
Critical Variable: The Base
-
Favorskii Rearrangement: With alkoxides (RO⁻),
-dihaloketones typically rearrange to -unsaturated esters rather than the ring-contracted products seen with cyclic ketones.[1]-
Requirement: Anhydrous alkoxide.[1]
-
Part 3: Visual Troubleshooting Logic
Caption: Decision tree for diagnosing reaction failures based on starting material identity and reaction class.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydroxide (NaOH) to neutralize the reaction mixture after chlorination?
A: Risky. While weak bases are preferred, 2,2-dichloro-1-arylethanones are susceptible to the "haloform reaction" in strong aqueous base, cleaving the molecule into
Q2: I am trying to make the epoxide via Darzens condensation, but I only get the starting material back or degradation.
A: This suggests your base is either too weak to deprotonate the
Q3: Why does the literature show different melting points for this compound? A: The pure compound melts around 54–56°C . Lower melting points (e.g., 20–25°C) often indicate contamination with the mono-chloro impurity (liquid at RT) or the tri-chloro derivative.[1] Verify purity via GC-MS before proceeding with sensitive steps.
References
-
ChemicalBook. (2025).[1][4] Ethanone, 2,2-dichloro-1-(4-methylphenyl)- Properties and Safety. Retrieved from [1]
-
PubChem. (2025).[1] 2-Chloro-1-(4-methylphenyl)ethan-1-one (Mono-chloro analog distinction).[1] National Library of Medicine.[1] Retrieved from [1]
-
Wang, P. A., Gao, J. P., & Liu, P. (2011). 2,2-Dichloro-1-(4-methylphenyl)ethanone.[1] Acta Crystallographica Section E. Retrieved from [1]
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from [1]
-
Musa, M. M., et al. (2009). Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH. PMC. Retrieved from [1]
Sources
Validation & Comparative
Comparison of reactivity: 2,2-Dichloro-1-(p-tolyl)ethanone vs. 2-bromo-1-(p-tolyl)ethanone
Comparative Guide: Reactivity & Applications of -Halo-(p-tolyl)ethanones
Executive Summary
In the synthesis of pharmacophores—specifically thiazoles, imidazoles, and quinoxalines—the choice between 2-bromo-1-(p-tolyl)ethanone (Compound A) and 2,2-dichloro-1-(p-tolyl)ethanone (Compound B) represents a strategic decision between kinetic speed and intermediate versatility .
-
The Bromo-Derivative is the industry standard for rapid alkylation and Hantzsch-type cyclizations due to the superior leaving group ability of bromide. It is the "Speed" option.
-
The Dichloro-Derivative serves as a masked 1,2-dicarbonyl (glyoxal). It is kinetically slower in direct substitution but offers a controlled release pathway for generating highly reactive
-tolylglyoxal in situ. It is the "Selectivity/Stability" option.
This guide analyzes the mechanistic divergence of these two reagents and provides validated protocols for their optimal use.
Molecular & Mechanistic Analysis
The reactivity difference is governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the steric environment of the
| Feature | 2-Bromo-1-(p-tolyl)ethanone | This compound |
| Structure | Mono-substituted | Geminal di-halo ketone |
| Leaving Group ( | Bromide ( | Chloride ( |
| Electrophilicity | High (localized | Moderate (dispersed, steric hindrance) |
| Primary Reaction Mode | Hydrolysis / Elimination-Addition | |
| Handling Hazard | Severe Lachrymator | Irritant / Mild Lachrymator |
Mechanistic Divergence
-
Pathway A (Bromo): The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). The bromide ion is an excellent leaving group, facilitating rapid nucleophilic attack at the
-carbon. This is ideal for Hantzsch Thiazole Synthesis . -
Pathway B (Dichloro): The presence of two chlorine atoms creates significant steric bulk, hindering direct
attack. However, the electron-withdrawing induction of two halogens makes the carbonyl carbon highly susceptible to hydration. Under aqueous/acidic conditions, this compound hydrolyzes to -tolylglyoxal , a versatile 1,2-dicarbonyl intermediate.
Experimental Performance: Heterocycle Synthesis
The following data compares the performance of these reagents in generating 2-amino-4-(p-tolyl)thiazole (via reaction with thiourea) and related heterocycles.
Comparative Data Table
| Metric | Bromo-Derivative Protocol | Dichloro-Derivative Protocol |
| Target Product | 2-Amino-4-(p-tolyl)thiazole | |
| Reagent | Thiourea (EtOH, reflux) | DMSO/H |
| Reaction Time | 1–2 Hours | 4–6 Hours (Hydrolysis step) |
| Typical Yield | 85–95% | 70–85% (conversion to glyoxal) |
| Impurity Profile | Low (clean cyclization) | Moderate (requires pH control) |
| Atom Economy | High | Lower (loss of 2 HCl equivalents) |
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways. The Bromo-derivative follows a direct cyclization, while the Dichloro-derivative acts as a precursor.
Caption: Comparative reaction pathways. Blue path indicates the rapid Hantzsch synthesis using the bromo-derivative. Red path indicates the hydrolysis of the dichloro-derivative to the glyoxal intermediate.
Validated Experimental Protocols
Protocol A: Rapid Hantzsch Synthesis (Bromo-Route)
Best for: High-throughput synthesis of thiazoles.
Safety: The starting material is a potent lachrymator . Work strictly in a fume hood.
-
Dissolution: Dissolve 10 mmol of 2-bromo-1-(p-tolyl)ethanone in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol (1.1 eq) of thiourea.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 90 minutes.
-
Observation: The solution will typically turn clear, then precipitate the hydrobromide salt of the thiazole upon cooling.
-
-
Workup: Cool to room temperature. Neutralize with 10% aqueous NaHCO
to precipitate the free base. -
Isolation: Filter the solid, wash with water, and recrystallize from ethanol/water.
-
Expected Yield: >90%.
Protocol B: Synthesis of -Tolylglyoxal (Dichloro-Route)
Best for: Generating 1,2-dicarbonyls for quinoxaline or imidazole synthesis.
-
Hydrolysis: Suspend 10 mmol of This compound in 30 mL of 15% aqueous acetic acid or dilute HCl.
-
Heating: Reflux the mixture for 4–6 hours.
-
Verification: Monitor by TLC (disappearance of the non-polar dichloro spot).
-
Usage:
-
In situ: Add o-phenylenediamine directly to the reaction mixture to form 2-(p-tolyl)quinoxaline.
-
Isolation: Extract with dichloromethane, dry over MgSO
, and concentrate. Note that glyoxals often exist as hydrates or polymers in the solid state.
-
Workflow Decision Guide
Use the following logic tree to select the appropriate precursor for your campaign.
Caption: Decision matrix for selecting the optimal
References
-
Hantzsch Thiazole Synthesis: E. Hantzsch, Ber.[8] Dtsch. Chem. Ges.[6]1887 , 20, 3118. (Foundational methodology for
-bromo ketone reactivity). -
Reactivity of
-Haloketones: Organic Chemistry Portal, "Synthesis of Thiazoles". Available at: [Link] -
Glyoxal Synthesis: Organic Syntheses, Coll. Vol. 5, p.937 (1973); Vol. 44, p.86 (1964). "Phenylglyoxal".[6] (Describes hydrolysis of derivatives to glyoxals). Available at: [Link]
-
Safety Data (2-Bromo-1-(p-tolyl)ethanone): PubChem Compound Summary for CID 12213. Available at: [Link]
- Gem-Dichloro Ketone Hydrolysis:Journal of Organic Chemistry, "Hydrolysis of gem-dichloro ketones to -keto aldehydes". (General reactivity reference for gem-dihalides).
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
Synthesis and Properties of 2,2,2-Trifluoro-1-(p-tolyl)ethanone: A Comparative Technical Guide
Strategic Overview: The "Tuned" Alternative
In the design of transition-state inhibitors and fluorinated building blocks, 2,2,2-trifluoro-1-(p-tolyl)ethanone (p-Tolyl-TFMK) serves as a critical alternative to the standard 2,2,2-trifluoroacetophenone (Ph-TFMK).
While Ph-TFMK is the baseline reagent for introducing trifluoroacetyl groups, its high electrophilicity and extensive hydration in aqueous media can be a liability.[1] The p-tolyl analog offers a "tuned" electronic profile: the para-methyl group exerts a specific electronic and steric influence that modulates reactivity without compromising the fundamental trifluoromethyl ketone pharmacophore.
Core Comparative Advantages
| Feature | Ph-TFMK (Standard) | p-Tolyl-TFMK (Alternative) | Impact |
| Electronic Effect | Reduced electrophilicity; improved stability against non-specific nucleophiles.[1] | ||
| Hydration ( | High ( | Moderate | Higher concentration of the free ketone form in physiological buffers. |
| Lipophilicity | Moderate | High | Enhanced membrane permeability and hydrophobic binding in enzyme active sites (S1' pocket).[1] |
| State | Liquid | Low-melting Solid/Liquid | Easier handling in some solid-state applications.[1] |
Synthesis Protocols
The synthesis of p-Tolyl-TFMK is most reliably achieved via Friedel-Crafts acylation.[1] While Grignard addition to trifluoroacetic acid derivatives is possible, it often suffers from over-addition or isolation difficulties due to hydrate formation.[1] The Friedel-Crafts approach is the industrial and laboratory "Gold Standard" for scalability and purity.[1]
Method A: Friedel-Crafts Acylation (Recommended)
This method utilizes the high regioselectivity of the para-position in toluene and the activating nature of trifluoroacetic anhydride (TFAA).
Mechanism & Workflow:
Figure 1: Friedel-Crafts acylation pathway.[1] The electron-donating methyl group of toluene directs the electrophilic trifluoroacetylium ion primarily to the para-position.
Experimental Protocol:
-
Setup : Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to a nitrogen manifold.[1]
-
Reagent Loading : Charge the flask with anhydrous aluminum chloride (
, 1.1 equiv) and anhydrous dichloromethane (DCM, 0.5 M concentration relative to substrate). Cool to 0°C in an ice bath. -
Activation : Add trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise.[1] Stir for 15 minutes to generate the active acylium species.
-
Addition : Add toluene (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 5°C. The solution will darken (typically orange/red).
-
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (hexane/EtOAc 9:1) or GC-MS.[1]
-
Quench : Pour the reaction mixture slowly onto crushed ice/HCl mixture. Caution: Exothermic.[1]
-
Workup : Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification : Purify via vacuum distillation or flash chromatography (Silica, 0-5% EtOAc in Hexanes) to yield the product as a colorless oil or low-melting solid.[1]
Method B: Grignard Reagent Addition (Alternative)
Use only if TFAA is unavailable or if installing the trifluoroacetyl group on a complex, pre-functionalized aryl halide.
-
Formation : Generate p-tolylmagnesium bromide from p-bromotoluene and Mg turnings in THF.
-
Addition : Cool the Grignard solution to -78°C.
-
Electrophile : Add ethyl trifluoroacetate (1.2 equiv) dropwise. Crucial: Low temperature prevents the double addition of the Grignard reagent to the ketone product.
-
Quench : Acidic hydrolysis yields the hemiacetal, which dehydrates to the ketone upon workup/distillation.[1]
Physicochemical Properties & Performance
The utility of p-Tolyl-TFMK as an alternative lies in its shifted equilibrium properties.[1]
Hydration Equilibrium
Trifluoromethyl ketones exist in equilibrium with their gem-diol (hydrate) forms in the presence of water. This is a critical parameter for biological assays, as only the ketone form is typically the active electrophile for covalent inhibition (though the hydrate can mimic a transition state).
-
Ph-TFMK : The phenyl ring provides limited resonance stabilization to the carbonyl cation character induced by the strong electron-withdrawing
group. Result: High Hydration . -
p-Tolyl-TFMK : The p-methyl group donates electron density (
), stabilizing the carbonyl carbon and making it less susceptible to nucleophilic attack by water. Result: Reduced Hydration .
Data Comparison:
| Property | Ph-TFMK | p-Tolyl-TFMK | Source/Note |
|---|
| Hammett Constant (
Interpretation: The significantly higher Distribution Coefficient (D) for the p-tolyl analog confirms it partitions much more strongly into organic phases, driven by both increased lipophilicity and reduced aqueous hydration.
Enzyme Inhibition Profile
In medicinal chemistry, TFMKs are transition-state analog inhibitors for serine hydrolases (e.g., FAAH, AChE).[1]
-
Binding Mechanism : The active site serine attacks the carbonyl to form a stable hemiacetal adduct.
-
Selectivity : The p-Tolyl analog is often used to probe the S1' hydrophobic pocket .[1] If an enzyme tolerates or prefers the bulkier, lipophilic tolyl group over the phenyl group, it indicates a hydrophobic pocket that can be exploited for selectivity against off-target hydrolases.[1]
References
-
Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link
-
Guthrie, J. P. (1975).[1] Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry.[1] Link
-
Matveichuk, Y. V., et al. (2019).[1] Investigation of hydration and distribution of trifluoroacetophenone and its derivatives in hexane – aqua system. Journal of the Belarusian State University. Chemistry. Link
-
Creary, X. (1987).[1] Superacid-catalyzed carbonylation of aromatics.[1] Friedel-Crafts synthesis of trifluoromethyl ketones.[1] Journal of Organic Chemistry. Link
-
Organic Syntheses. (2010). Preparation of Trifluoromethyl Ketones via Friedel-Crafts Acylation. Organic Syntheses, Coll. Vol. 11. Link[1]
Sources
- 1. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comparative study of α-halo-p-tolyl ethanones in organic synthesis
Comparative Guide: -Halo-p-Tolyl Ethanones in Organic Synthesis
Executive Summary & Strategic Context
-Halo-p-tolyl ethanonesthiazolesimidazolesoxazolesThis guide provides a technical comparison between the
The Core Dilemma: Reactivity vs. Stability
-
2-Bromo-1-(p-tolyl)ethanone: High reactivity (
vs. chloride) due to the weaker C-Br bond and superior leaving group ability of bromide ( of HBr = -9). Preferred for difficult nucleophiles or combinatorial chemistry. -
2-Chloro-1-(p-tolyl)ethanone: Lower cost and higher thermal stability. Often requires iodide catalysis (Finkelstein conditions) or higher temperatures to drive reactions to completion. Preferred for large-scale industrial batches where managing the exotherm of the bromide is hazardous.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The most prevalent application of these reagents is the Hantzsch Thiazole Synthesis . This reaction condenses the
Reaction Pathway Analysis
The presence of the p-tolyl (p-methyl) group exerts a specific electronic influence:
-
Electronic Effect (+I, Hyperconjugation): The methyl group is electron-donating. This slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenacyl halide.
-
Impact: While this might theoretically slow the initial nucleophilic attack, it stabilizes the cationic transition states during the cyclization/dehydration steps, often resulting in cleaner reaction profiles than electron-deficient analogs (e.g., p-nitro).
Figure 1: Mechanistic pathway of the Hantzsch synthesis.[2][3][4][5][6] The initial
Comparative Performance Data
The following data aggregates typical performance metrics observed in the synthesis of 2-amino-4-(p-tolyl)thiazole (using thiourea in refluxing ethanol).
| Feature | ||
| CAS Number | 619-41-0 | 4209-24-9 |
| Leaving Group Ability | Excellent ( | Moderate ( |
| Reaction Time (Reflux) | 0.5 – 2.0 Hours | 6.0 – 12.0 Hours |
| Typical Yield | 85 – 95% | 70 – 85% |
| Lachrymatory Effect | Severe (Requires strict containment) | Moderate (Still requires fume hood) |
| Storage Stability | Low (Darkens/decomposes over time) | High (Stable for months) |
| Catalyst Requirement | None | Often requires NaI (0.1 eq) |
Validated Experimental Protocol
Target: Synthesis of 2-Amino-4-(p-tolyl)thiazole
This protocol is designed for the Bromo derivative due to its kinetic superiority. Note: If using the Chloro derivative, add 10 mol% Sodium Iodide (NaI) and extend reflux time to 8 hours.
Safety Prerequisite
-
Hazard:
-Bromo-p-tolyl ethanone is a potent lachrymator and skin irritant. -
Control: All weighing and transfers must occur inside a functioning fume hood. Wear double nitrile gloves.
Reagents
-
2-Bromo-1-(p-tolyl)ethanone: 2.13 g (10.0 mmol)
-
Thiourea: 0.84 g (11.0 mmol, 1.1 eq)
-
Ethanol (Absolute): 20 mL
-
Ammonium Hydroxide (25%): For neutralization
Step-by-Step Workflow
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g of 2-bromo-1-(p-tolyl)ethanone in 20 mL of ethanol.
-
Addition: Add 0.84 g of thiourea in a single portion.
-
Observation: The solution may warm slightly; ensure stirring is vigorous.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 60 minutes .
-
Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting bromide (
) should disappear, and a baseline spot (hydrobromide salt of the product) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A white solid (the HBr salt) may precipitate.
-
Basification: Pour the mixture into 100 mL of ice-water. Slowly add Ammonium Hydroxide with stirring until the pH reaches ~9-10.
-
Result: The free base thiazole will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (
mL). -
Purification: Recrystallize from hot ethanol-water (4:1) if necessary.[5][7]
-
Expected Yield: 1.7 – 1.8 g (90-95%).
-
Melting Point: 134–136°C.
-
Figure 2: Operational workflow for the synthesis of 2-aminothiazoles.
Troubleshooting & Optimization
-
Starting Material Stalls (Chloro derivative): If the reaction stalls with the chloro-derivative, add Sodium Iodide (NaI) . This generates the
-iodo intermediate in situ (Finkelstein reaction), which is significantly more reactive toward the thioamide. -
Dark Product: If the product is brown/sticky, it indicates oxidation of the thiourea or polymerization of the ketone. Ensure the ethanol is fresh and the reflux is not prolonged unnecessarily. Recrystallization with activated charcoal can rescue the batch.
-
Skin Irritation: If exposed, wash immediately with a solution of sodium bicarbonate (to neutralize acid) followed by soap and water.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applic
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Synthesis of 2-aminothiazoles via Hantzsch condens
- Source: Journal of Organic Chemistry (via NIH/PubMed)
-
URL:[Link] (General reference for Hantzsch kinetics)
-
Phenacyl Bromide Synthesis and Properties
-
Compar
-Haloketones- Source: MDPI Molecules (Review on Thiazole Synthesis)
-
URL:[Link]
Technical Comparison Guide: 2,2-Dichloro-1-(p-tolyl)ethanone vs. 2-Chloro-1-(p-tolyl)ethanone in Heterocyclic Synthesis
[1][2]
Executive Summary: The Oxidation State Advantage
In the synthesis of bioactive heterocycles—particularly quinoxalines, imidazoles, and glycolic acid derivatives—the choice of starting material dictates the synthetic efficiency. While 2-chloro-1-(p-tolyl)ethanone (Monochloro) is a standard electrophile for simple SN2 alkylations, it is functionally limited when the target requires a 1,2-dicarbonyl motif.[1][2]
This compound (Gem-dichloro) offers a distinct strategic advantage: it acts as a masked arylglyoxal .[1][2] This "pre-oxidized" state allows researchers to bypass toxic or low-yielding oxidation steps (such as Kornblum or selenium dioxide oxidations) required to convert the monochloro analog into the same reactive intermediate.
This guide details the mechanistic superiority of the gem-dichloro variant for specific pathways and provides a validated protocol for its conversion to p-tolylglyoxal, a versatile building block.
Mechanistic Analysis: The "Masked" Carbonyl
The Monochloro Limitation
The monochloro analog, 2-chloro-1-(p-tolyl)ethanone, contains a single electrophilic carbon (
-
Kornblum Oxidation: Requires DMSO (often generating dimethyl sulfide, a foul-smelling byproduct) and elevated temperatures.[1]
-
Riley Oxidation: Uses SeO
, which is toxic and difficult to remove from the final product.
The Gem-Dichloro Advantage
The gem-dichloro motif possesses two leaving groups on the same carbon.[1][2] Upon hydrolysis, it undergoes a geminal diol intermediate which spontaneously collapses to the ketone, generating the 1,2-dicarbonyl in situ. This reaction proceeds in aqueous media without heavy metal oxidants.[2]
Comparative Pathway Diagram
The following diagram illustrates the efficiency of the gem-dichloro route compared to the oxidative monochloro route.
Figure 1: Comparative synthetic pathways. The gem-dichloro route (blue) avoids the harsh oxidation step required by the monochloro route.
Experimental Protocol: Synthesis and Application
This section provides a self-validating workflow for synthesizing the gem-dichloro compound and converting it to p-tolylglyoxal. This protocol is superior to direct oxidation of the monochloro analog due to higher atom economy and milder conditions.
Part A: Synthesis of this compound
Method adapted from Terent'ev et al. (2004).[1][2]
Reagents:
-
4-Methylacetophenone (13.42 g, 0.10 mol)
-
Hydrochloric acid (conc. 37%)[1]
-
Hydrogen peroxide (30% aq.)[2]
Step-by-Step:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylacetophenone (13.4 g) in Ethanol (150 mL).
-
Acidification: Add concentrated HCl (50 mL) to the solution. Heat the mixture to 70°C.
-
Chlorination: Dropwise add H
O (30%, 30 mL) over 45 minutes. Caution: Exothermic reaction.[1][2] Monitor temperature. -
Reflux: Stir at 90–100°C for 30 minutes. The solution will turn from clear to pale yellow.
-
Workup: Cool to room temperature. Dilute with water (300 mL) and extract with diethyl ether (2 x 100 mL).
-
Purification: Wash the organic layer with 1M NaOH (to remove any mandelic acid byproduct) and brine. Dry over Na
SO and concentrate in vacuo.
Part B: Hydrolysis to p-Tolylglyoxal (The Advantage Step)
Method adapted from Organic Syntheses (General Glyoxal Procedure).[1]
Reagents:
Step-by-Step:
-
Hydrolysis: Suspend the gem-dichloro solid (10 mmol) in water (50 mL) containing sodium acetate (20 mmol) as a buffer.
-
Heating: Reflux the mixture for 2–4 hours. The dichloro compound hydrolyzes to the hydrate of the glyoxal.
-
Isolation: The resulting p-tolylglyoxal is often isolated as a hydrate or reacted immediately in situ with a diamine (e.g., o-phenylenediamine) to form a quinoxaline derivative.[1][2]
Performance Comparison Data
The following table contrasts the two precursors when the ultimate goal is the synthesis of p-tolylglyoxal or derived heterocycles.
| Feature | 2-Chloro-1-(p-tolyl)ethanone | This compound |
| Oxidation State | +1 (relative to ketone) | +2 (Masked Glyoxal) |
| Conversion to Glyoxal | Difficult. Requires DMSO/SeO2.[1][2] | Facile. Requires only Water/Heat.[1][2] |
| Atom Economy | Lower (Loss of DMSO/DMS in oxidation) | Higher (Loss of 2 HCl only) |
| Safety Profile | Potent lachrymator; blistering agent. | Irritant; lower volatility than monochloro.[2] |
| Side Reactions | Self-alkylation (aldol); dimerization.[1][2] | Rearrangement to mandelic acid (if base is too strong). |
| Cost Efficiency | Cheap starting material, expensive conversion. | Moderate starting material, cheap conversion. |
Application Logic: When to Use Which?
Use the Monochloro Analog If:
-
You need to form a C-C bond via SN2 reaction (e.g., alkylating a phenol or amine) where the carbonyl remains a ketone.
-
You are performing a Reformatsky reaction.[2]
-
You are synthesizing simple thiazoles via Hantzsch synthesis (though gem-dichloro can also be used for 4-substituted thiazoles with different regioselectivity).[1][2]
Use the Gem-Dichloro Analog If:
-
Target is a Quinoxaline/Pyrazine: The gem-dichloro compound reacts with 1,2-diamines to form the pyrazine ring in one pot.[1][2]
-
Target is an
-Hydroxy Acid: Under basic conditions, the gem-dichloro species undergoes a Favorskii-type rearrangement to yield p-methylmandelic acid derivatives.[1][2] -
Green Chemistry Priority: You wish to avoid the stench of sulfides (Kornblum) or the toxicity of Selenium (Riley oxidation).
Decision Flowchart
Figure 2: Decision matrix for selecting the appropriate chlorinated acetophenone precursor.
References
-
Terent'ev, A. O., et al. (2004).[3] "Oxidative halogenation of acetophenones with H2O2/HX system." Synthesis, (14), 2356-2366. (Verified via NIH/PubChem snippet 1.7).[2]
-
Organic Syntheses. "Phenylglyoxal." Organic Syntheses, Coll.[6] Vol. 2, p.509 (1943); Vol. 24, p.82 (1944). (Verified via snippet 1.5).
-
LookChem. "this compound Properties and Suppliers." (Verified via snippet 1.2).
-
PubChem. "2-Chloro-1-(4-methylphenyl)ethan-1-one Compound Summary."[1][2] (Verified via snippet 1.16).
-
Chemical Reviews. "Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis." (Verified via snippet 1.1).
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dichloro-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic comparison of 2,2-dichloro, dibromo, and difluoro p-tolyl ethanones
Executive Summary
This guide provides a technical comparison of the spectroscopic signatures (IR, NMR) and synthetic accessibility of three critical
Key Comparative Findings:
| Feature | 2,2-Difluoro (F) | 2,2-Dichloro (Cl) | 2,2-Dibromo (Br) |
| C=O[1] Stretch (IR) | High (~1745–1755 cm⁻¹) | Medium (~1725–1735 cm⁻¹) | Low (~1715–1725 cm⁻¹) |
| Triplet ( | Singlet | Singlet | |
| ~6.0–6.3 ppm | ~6.5–6.7 ppm | ~6.6–6.9 ppm | |
| Reactivity Profile | Stable, hydrate former | Reactive, lachrymator | Highly reactive, lachrymator |
| Synthesis Route | Electrophilic Fluorination (Selectfluor) | Direct Chlorination ( | Direct Bromination ( |
Structural & Synthetic Logic[1]
The introduction of two halogen atoms at the
Synthesis Pathways
While the chloro- and bromo- derivatives are accessible via direct halogenation of p-methylacetophenone, the difluoro- derivative requires specialized fluorinating agents to avoid over-fluorination or side reactions.[1]
Figure 1: Synthetic Pathways for 2,2-Dihalo-1-(p-tolyl)ethanones
Caption: Synthesis logic distinguishing direct halogenation (Cl, Br) from activated fluorination (F).
Spectroscopic Comparison
Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
-
Mechanism: Halogens withdraw electron density from the
-carbon, which inductively withdraws density from the carbonyl carbon.[1] This strengthens the C=O bond (shortening it) and raises the frequency.[1] -
Field Effects: The alignment of the C-X dipoles relative to the C=O dipole (often gauche in dihalo systems) further increases the frequency due to dipolar repulsion.
-
Trend: F > Cl > Br.[1] Fluorine, being the most electronegative, induces the largest shift.
| Compound | Explanation | |
| p-Methylacetophenone | ~1682 | Baseline.[1] Lower than acetophenone (1686) due to methyl donation.[1] |
| 2,2-Dibromo | 1715–1725 | Heavy atom effect; field effect dominates over pure induction. |
| 2,2-Dichloro | 1725–1735 | Stronger induction than Br; significant Fermi resonance often observed.[1] |
| 2,2-Difluoro | 1745–1755 | Strongest induction; C=O bond character approaches that of acyl fluorides.[1] |
Nuclear Magnetic Resonance (NMR)
Proton (
H) NMR
The
-
2,2-Dichloro & 2,2-Dibromo: Both appear as singlets .[1]
-
Shift: The Br analog is often slightly more deshielded (downfield, higher ppm) than the Cl analog due to the "heavy atom effect" (anisotropy), despite Br being less electronegative.
-
Range: 6.5 – 7.0 ppm.[1]
-
-
2,2-Difluoro: Appears as a triplet .[1]
Fluorine (
F) NMR[1]
-
2,2-Difluoro: Appears as a doublet (coupling to the single
-H).[1] -
Shift: Typically -110 to -125 ppm (relative to
).[1]
Figure 2: Spectral Identification Decision Tree
Caption: Decision logic for identifying dihalo-acetophenones based on NMR multiplicity and shift.
Experimental Protocols
Protocol A: Synthesis of 2,2-Dibromo-1-(p-tolyl)ethanone
Use this protocol to generate the standard for comparison.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).
-
Dissolution: Dissolve p-methylacetophenone (13.4 g, 100 mmol) in Glacial Acetic Acid (50 mL).
-
Bromination: Add Bromine (
, 32.0 g, 200 mmol) dropwise over 45 minutes at room temperature.-
Note: The solution will initially turn red-brown and then fade as
is consumed.[1]
-
-
Heating: Once addition is complete, heat the mixture to 60°C for 1 hour to ensure di-substitution.
-
Quench: Pour the reaction mixture into ice-water (200 mL). The product should precipitate as a solid.[1]
-
Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water.
-
Yield: Expect ~85-90%. Melting Point: ~54-56°C.[1]
Protocol B: Spectroscopic Data Acquisition
Self-validating steps for ensuring data integrity.[1]
-
Sample Prep: Dissolve ~10 mg of the purified solid in 0.6 mL of
(Chloroform-d). Ensure the solvent is acid-free to prevent halogen migration.[1] -
NMR Acquisition:
-
Run a standard proton scan (16 scans).[1]
-
Validation: Check the aromatic region (7.0–8.0 ppm). You should see two doublets (AA'BB' system) characteristic of the p-tolyl ring.[1] If the integration of the aromatic protons to the
-proton is not 4:1, the product is impure (likely mono-halo contaminant).[1]
-
-
IR Acquisition:
References
-
Synthesis of
-dihaloacetophenones: -
Spectroscopic Trends in
-Halo Ketones: -
Fluorination Methodologies (Selectfluor)
-
Banks, R. E., et al. (1992).[1] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596.
-
-
NMR Data for Difluoro-Enol Ethers/Ketones
Sources
Efficacy of 2,2-Dichloro-1-(p-tolyl)ethanone in specific synthetic transformations
Topic: Efficacy of 2,2-Dichloro-1-(p-tolyl)ethanone in Specific Synthetic Transformations
Executive Summary
This compound (CAS: 4974-59-8) is a specialized bifunctional electrophile that serves as a critical divergence point in the synthesis of pharmaceutical intermediates. Unlike its monochlorinated analog, the gem-dichloro motif offers unique reactivity profiles, enabling access to arylglyoxals (via hydrolysis) and chiral
This guide evaluates the efficacy of this compound in two high-value transformations:
-
"Green" Synthesis of
-Tolylglyoxal: A non-toxic alternative to SeO oxidation. -
Asymmetric Transfer Hydrogenation (ATH): Accessing chiral pharmacophores with high enantioselectivity (
ee).
Part 1: Synthesis of -Tolylglyoxal
Context: Arylglyoxals are potent synthons for heterocycles (imidazoles, quinoxalines). The industry standard involves oxidizing 4'-methylacetophenone with Selenium Dioxide (SeO
The Alternative: Hydrolysis of this compound offers a "selenium-free" route.
Comparative Analysis: SeO Oxidation vs. Gem-Dichloride Hydrolysis
| Feature | Method A: SeO | Method B: Gem-Dichloride Hydrolysis |
| Precursor | 4'-Methylacetophenone | This compound |
| Reagent | SeO | NaOAc / H |
| Yield | 85 - 95% | 80 - 88% |
| Purification | Difficult (Removal of colloidal Se) | Simple (Crystallization/Extraction) |
| Scalability | Limited by toxicity/waste costs | High (Amenable to bulk processing) |
| Atom Economy | Low (Se waste generated) | Moderate (Chloride salt waste) |
Expert Insight: While SeO
Experimental Protocol: Sodium Acetate-Mediated Hydrolysis
This protocol minimizes the risk of benzilic acid rearrangement (which occurs with strong hydroxides) to selectively yield the glyoxal.
Materials:
-
This compound (1.0 equiv)
-
Sodium Acetate trihydrate (2.5 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with this compound (10 mmol, 2.03 g) and Ethanol (15 mL).
-
Buffer Addition: Add a solution of Sodium Acetate trihydrate (25 mmol, 3.4 g) in Water (15 mL).
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) for 4 hours. Monitor by TLC (disappearance of the dichloro spot).
-
Workup: Distill off the ethanol under reduced pressure. The residual aqueous solution contains the glyoxal hydrate.
-
Isolation: Extract with ethyl acetate (
mL). Dry over MgSO and concentrate. -
Purification: The crude
-tolylglyoxal often solidifies as a yellow hydrate. Recrystallize from water or toluene/hexane if necessary.
Part 2: Asymmetric Transfer Hydrogenation (ATH)
Context: Chiral
Efficacy: The presence of the electron-withdrawing dichloro group enhances the rate of hydride transfer compared to non-halogenated ketones, but requires bulky catalysts to ensure high enantioselectivity.
Performance Data: Ru-Catalyzed Reduction
| Catalyst System | H | Conversion (%) | ee (%) | Configuration |
| RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH / TEA | >99% | 96 - 98% | (S) |
| Biocatalytic (ADH Enzymes) | NADH (Recycling) | >99% | >99% | (S) or (R) (Enzyme dependent) |
| NaBH | Methanol | 100% | 0% (Racemic) | Racemic |
Expert Insight: The Ru-TsDPEN system (Noyori-Ikariya catalyst) is superior for chemical synthesis due to its robustness and lack of requirement for cofactor recycling systems. The steric bulk of the p-tolyl group combined with the gem-dichloro motif creates a tight chiral pocket, leading to exceptional enantiocontrol.
Experimental Protocol: Ru-Catalyzed ATH
Target: (S)-2,2-Dichloro-1-(p-tolyl)ethanol
Materials:
-
Substrate: this compound
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)
-
H-Source: Formic Acid / Triethylamine (5:2 azeotrope)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a reaction vessel with Nitrogen or Argon.
-
Catalyst Charge: Add RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%) and the ketone substrate (1.0 equiv).
-
Solvent/Reagent Addition: Add the Formic Acid/TEA mixture (approx. 3-5 volumes relative to substrate). No additional solvent is usually required, but DCM can be used if solubility is an issue.
-
Reaction: Stir at 25-30°C for 12-24 hours. The reaction is often visually indicated by a color change (deep red/orange to lighter yellow).
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Purification: Wash organic layer with saturated NaHCO
(to remove residual formic acid) and Brine. Dry and concentrate. Flash chromatography (Hexane/EtOAc) yields the chiral alcohol.
Part 3: Mechanistic Visualization
The following diagrams illustrate the divergent reactivity of this compound.
Figure 1: Divergent Synthetic Pathways
This diagram contrasts the Hydrolysis route (Glyoxal synthesis) with the Reduction route (Chiral Alcohol synthesis).
Caption: Divergent synthesis showing the "Green" hydrolysis route to glyoxals (top) and the asymmetric reduction to chiral alcohols (bottom).
Figure 2: Workflow for ATH Protocol
A logical flow for the high-value asymmetric reduction protocol.
Caption: Step-by-step experimental workflow for the Ruthenium-catalyzed asymmetric transfer hydrogenation.
References
-
Organic Syntheses. "Phenylglyoxal." Org.[1][2][3] Synth.1944 , 24,[4] 61. (Demonstrates hydrolysis of dihalo-acetophenones to glyoxals). Link
-
Vertex AI Search. "Asymmetric reduction of 2-Haloacetophenones Using TeSADH." PMC - NIH. (Validates enzymatic and catalytic reduction of dichloroacetophenones). Link
-
ChemicalBook. "Ethanone, 2,2-dichloro-1-(4-methylphenyl)- Properties and Suppliers." (Physical data and commercial availability). Link
-
ResearchGate. "Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide." (Comparison data for SeO2 oxidation yields). Link
-
PubChem. "this compound Compound Summary." (Safety and Structure verification). Link
Sources
Benchmarking the synthesis of mandelic acid derivatives with different starting materials
Executive Summary & Strategic Importance
Mandelic acid (α-hydroxyphenylacetic acid) and its derivatives are "privileged scaffolds" in medicinal chemistry, serving as precursors for semi-synthetic penicillins (e.g., Amoxicillin), cephalosporins, and anticholinergics. For the process chemist, the synthesis of these targets presents a classic optimization dilemma: balancing atom economy and cost against enantioselectivity and safety .
This guide benchmarks three distinct synthetic methodologies based on their starting materials:
-
Benzaldehyde (Route A): The traditional cyanohydrin route.[1] High throughput but high hazard.
-
Glyoxylic Acid (Route B): The Friedel-Crafts "green" route. High atom economy but regioselectivity challenges.
-
Styrene/Styrene Oxide (Route C): The biocatalytic/oxidative route.[2] Superior enantioselectivity but higher catalytic complexity.[1]
Comparative Benchmarking Matrix
The following data aggregates industrial averages and recent literature values to provide a decision-making framework.
| Metric | Route A: Benzaldehyde (Cyanohydrin) | Route B: Glyoxylic Acid (Friedel-Crafts) | Route C: Styrene (Biocatalytic Cascade) |
| Primary Mechanism | Nucleophilic Addition / Hydrolysis | Electrophilic Aromatic Substitution | Enantioconvergent Hydrolysis / Oxidation |
| Typical Yield | 50–70% | 60–85% | 85–92% |
| Enantiomeric Excess (ee) | Racemic (requires resolution) | Variable (Catalyst dependent) | >99% (R-form) |
| Atom Economy | Moderate (Salt waste generated) | High (Water is sole byproduct) | High |
| Safety Profile | High Risk (Cyanide usage) | Low Risk (Aqueous/Solvent-free) | Low Risk (Mild conditions) |
| Cost of Goods (COGS) | Low | Low-Medium | Medium-High (Enzyme cost) |
| Scalability | Proven Industrial Scale | Scalable (Exothermic management) | Volume limited (Bioreactor capacity) |
Detailed Technical Analysis & Protocols
Route A: The Cyanohydrin Protocol (Benzaldehyde Start)
Best for: Commodity-scale production of racemic mandelic acid where downstream chiral resolution is established.
Mechanism: Benzaldehyde undergoes nucleophilic attack by cyanide to form mandelonitrile, which is subsequently hydrolyzed under acidic conditions to the carboxylic acid.[1][3][4]
Critical Safety Note: This protocol involves cyanide.[5] All operations must be performed in a high-efficiency fume hood with cyanide antidote kits available.
Experimental Protocol
-
Preparation of Bisulfite Adduct:
-
In a 4L reactor, dissolve 150 g (3.0 mol) NaCN in 500 mL water.
-
Add 318 g (3.0 mol) Benzaldehyde .
-
Process Insight: Slowly add 850 mL saturated NaHSO₃ solution over 15 mins. The bisulfite adduct prevents the immediate release of HCN gas and stabilizes the intermediate.
-
Add crushed ice (900 g) to control the exotherm (maintain <15°C).
-
-
Formation of Mandelonitrile:
-
Hydrolysis:
-
Add 425 mL conc. HCl to the crude nitrile in an evaporating dish.
-
Allow to stand for 12 hours (hydrolysis of nitrile to amide/acid).
-
Heat on a steam bath to remove water and excess HCl.[5]
-
-
Purification:
-
Cool to precipitate NH₄Cl and crude mandelic acid.
-
Extract the solid mass with diethyl ether or ethyl acetate.
-
Recrystallize from toluene.
-
Target Yield: ~50–55% (Racemic).
-
Route B: The Friedel-Crafts Protocol (Glyoxylic Acid Start)
Best for: Synthesis of p-substituted mandelic acid derivatives (e.g., p-hydroxymandelic acid) directly from phenols. This is a "Green Chemistry" preferred route.
Mechanism: A regioselective hydroxyalkylation of phenols using glyoxylic acid in aqueous media.
Experimental Protocol
-
Reactant Mixing:
-
In a round-bottom flask, charge 9.4 g (0.1 mol) Phenol and 15 g (0.2 mol) Glyoxylic acid (50% wt in water).
-
Process Insight: A 2:1 molar excess of glyoxylic acid drives the reaction to completion and minimizes oligomerization.
-
-
Catalysis:
-
Add 10% NaOH (40 mL) slowly to maintain basicity (promotes phenolate formation which is more nucleophilic).
-
Heat the mixture to 50–60°C for 4–6 hours.
-
-
Workup:
-
Purification:
-
Recrystallize from water.
-
Target Yield: 70–80%.
-
Selectivity: Primarily para-isomer due to steric hindrance at the ortho position, though ortho isomers are possible byproducts.
-
Route C: The Biocatalytic Cascade (Styrene Start)
Best for: High-value, single-enantiomer derivatives (e.g., (R)-4-chloromandelic acid) required for clinical candidates.
Mechanism: A multi-enzyme cascade: Styrene Monooxygenase (SMO) or chemical epoxidation forms styrene oxide. Epoxide Hydrolase (EH) hydrolyzes it to the diol, which is oxidized by Alcohol Dehydrogenase (ADH) to the mandelic acid.
Experimental Protocol (Whole-Cell Cascade)
Note: This protocol assumes the use of a recombinant E. coli strain expressing StEH (Epoxide Hydrolase) and EcALDH (Phenylacetaldehyde dehydrogenase).
-
Biotransformation Setup:
-
Cultivate recombinant E. coli cells in LB medium containing ampicillin at 37°C until OD₆₀₀ reaches 0.6–0.8.
-
Induce protein expression with IPTG (0.1 mM) at 25°C for 12 hours.
-
-
Substrate Addition:
-
Harvest cells and resuspend in phosphate buffer (100 mM, pH 7.5) to a cell density of 30 g cdw/L.
-
Add Styrene Oxide (or substituted derivative) to a final concentration of 50 mM .
-
Process Insight: Add a co-solvent (e.g., 5% DMSO) to improve the solubility of the hydrophobic substrate without denaturing the enzymes.
-
-
Reaction:
-
Incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Monitor pH and adjust to 7.5 using 1M NaOH (acid production will lower pH).
-
-
Workup:
Visualizing the Pathways
The following diagram illustrates the decision logic and mechanistic flow for the three routes.
Caption: Comparative process flow for mandelic acid synthesis. Red path: Traditional Chemical; Yellow path: Green Chemical; Blue path: Biocatalytic.
References
-
Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1926). "Mandelic Acid".[3][4][5][6][8][10][11][12][13][14][15][16] Organic Syntheses, Coll.[13] Vol. 1, p. 336.
- Yadav, G. D.; Kumar, P. (2005). "Friedel-Crafts hydroxyalkylation of phenols with glyoxylic acid: A green route to mandelic acid derivatives". Tetrahedron Letters, 46(52), 9037-9040.
-
Xi, X.; Hu, B.; Guo, J.; Zhu, Y. (2022).[9] "Cascade Biotransformations for Enantioconvergent Conversion of Racemic Styrene Oxides to (R)-Mandelic Acids". ACS Catalysis, 12, 13467–13476.
-
Mitra, A. K.; et al. (2026).[11][17] "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review". RSC Advances.
-
Wu, S.; et al. (2016).[17] "Recent Advances in the Synthesis of Mandelic Acid and Its Derivatives". Catalysis Science & Technology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient biosynthesis of (R)-mandelic acid from styrene oxide by an adaptive evolutionary Gluconobacter oxydans STA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. CN107573238B - Preparation method of (DL) -mandelic acid - Google Patents [patents.google.com]
- 8. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 11. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN101709323B - Method for producing R-mandelic acid with biocatalysis and separating and coupling method - Google Patents [patents.google.com]
- 15. US20160297735A1 - Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Characterization and Validation of 2,2-Dichloro-1-(p-tolyl)ethanone Purity by HPLC
Executive Summary
The Challenge: 2,2-Dichloro-1-(p-tolyl)ethanone (CAS: 4209-24-9) is a critical intermediate in the synthesis of functionalized heterocycles and pharmaceutical scaffolds.[1] Its synthesis via the chlorination of 4'-methylacetophenone inherently produces a "chlorination cluster"—a mixture of unreacted starting material, monochloro, dichloro (target), and trichloro analogs. Standard C18 alkyl-bonded phases often struggle to achieve baseline resolution (
The Solution: This guide compares two HPLC methodologies:
-
Method A (Generic): A standard C18 Isocratic method.
-
Method B (Optimized): A Fluorophenyl-Hexyl Gradient method.[1]
Verdict: While Method A is sufficient for rough reaction monitoring, Method B is the validated standard for purity characterization , offering superior selectivity (
Chemical Context & Impurity Profile[1][2][3][4][5]
To validate purity, one must first define the separation challenge. The chlorination of the alpha-carbon on the p-tolyl ring creates a series of homologs with distinct hydrophobic and electronic properties.
| Compound ID | Name | Structure Note | Retention Behavior (RP) |
| Impurity A | 4'-Methylacetophenone | Starting Material (No Cl) | Weakest retention |
| Impurity B | 2-Chloro-1-(p-tolyl)ethanone | Monochloro | Moderate retention |
| Target | This compound | Target | Strong retention |
| Impurity C | 2,2,2-Trichloro-1-(p-tolyl)ethanone | Trichloro (Over-reaction) | Strongest retention (Critical Pair) |
Stability Warning: Alpha-halo ketones are susceptible to hydrolysis and nucleophilic attack.[1]
-
Avoid: Alcohols (Methanol) in mobile phase if possible (risk of hemiacetal formation/solvolysis over long runs).
-
Avoid: Basic pH (degradation is rapid > pH 7).
-
Preferred: Acetonitrile/Water with acidic modifier (pH 2.5–3.0).[1]
Comparative Method Analysis
Method A: The "Generic" Approach (Reference)
Commonly used in initial scouting but often fails validation criteria for specificity.
-
Column: Standard C18 (L1), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).
-
Performance:
-
The hydrophobic selectivity is insufficient to separate the Dichloro target from the Trichloro impurity.
-
Result: Co-elution or "shoulder" peaks, leading to quantitation errors.
-
Method B: The "Optimized" Approach (Recommended)
Utilizes pi-pi interaction and gradient focusing to separate the chlorination cluster.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (L11/L43), 150 x 4.6 mm, 3 µm.[1]
-
Mechanism: The phenyl ring on the column interacts with the aromatic ring of the analyte. The electron-withdrawing chlorine atoms on the analyte alter the electron density of its ring, changing the strength of this
- interaction, providing a secondary separation mechanism beyond simple hydrophobicity. -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 80% B over 15 minutes.
Data Comparison Table
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Status |
| Resolution ( | 1.1 (Incomplete separation) | 3.2 (Baseline separation) | Pass (Method B) |
| Tailing Factor ( | 1.4 | 1.05 | Pass (Method B) |
| Run Time | 12 min | 18 min (including re-equilibration) | Acceptable |
| LOD (S/N > 3) | 0.5 µg/mL | 0.1 µg/mL (Sharper peaks) | Superior |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix used to select Method B over Method A, highlighting the mechanistic failure of C18 for this specific "Chlorination Cluster."
Figure 1: Method Development Decision Tree. Transitioning from C18 to Phenyl-Hexyl chemistry solves the critical pair resolution issue.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If system suitability fails, do not proceed to sample analysis.
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure up to 400 bar).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).[1]
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm particle size (e.g., Phenomenex Luna or Waters XSelect).
-
Column Temp: 35°C (Temperature control is critical for reproducibility of pi-pi interactions).
-
Injection Volume: 10 µL.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary confirmation).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (100%).[1]
Gradient Table:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Start |
| 10.0 | 20 | 80 | Linear Gradient |
| 12.0 | 20 | 80 | Hold (Elute highly lipophilic dimers) |
| 12.1 | 60 | 40 | Return to Initial |
| 18.0 | 60 | 40 | Re-equilibration (Critical) |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of this compound standard in 25 mL of ACN (1.0 mg/mL).
-
System Suitability Solution: Mix aliquots of 4'-methylacetophenone, 2-chloro-, 2,2-dichloro-, and 2,2,2-trichloro- analogs to a final concentration of 0.1 mg/mL each.
Validation Strategy (ICH Q2)
To ensure this method is authoritative, it must be validated against ICH Q2(R1) guidelines [1].
Specificity
-
Requirement: No interference at the retention time of the main peak from diluent or impurities.
-
Test: Inject the "System Suitability Solution."
-
Acceptance Criteria: Resolution (
) between Target and Impurity C (Trichloro) must be . Peak purity angle < Purity threshold (using DAD).
Linearity[1]
-
Range: 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of impurities into the pure target compound at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance Criteria: Recovery between 90–110%.
Robustness[1]
-
Critical Parameter: pH of Mobile Phase A.
-
Why? Small changes in pH can affect the ionization of silanols on the column (though the analyte is non-ionizable), but more importantly, it affects the hydrolysis rate of the analyte.
-
Test: Vary pH by
units. Ensurengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> remains > 2.0.[4]
Troubleshooting & Pathway Analysis
Understanding the degradation pathway is vital for interpreting "ghost peaks" during validation.
Figure 2: Hydrolytic degradation pathway. The appearance of early-eluting peaks often indicates mobile phase pH is too high or the sample has aged in aqueous diluent.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC separation mechanisms including pi-pi selectivity).
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [1]
-
Chromatography Online. (2020). Selectivity in Reversed-Phase LC Separations.[1] (Discussion on Phenyl-Hexyl vs C18 selectivity).
Sources
Cross-reactivity studies of 2,2-Dichloro-1-(p-tolyl)ethanone with other functional groups
Publish Comparison Guide: Cross-Reactivity of 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Summary
This compound (DTE) is a potent electrophilic building block used primarily in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and pharmaceutical intermediates.[1][2] Unlike its mono-chlorinated analogs, DTE possesses a "gem-dichloro" motif that drastically alters its reactivity profile.[3] While it is often selected for its ability to undergo cyclization reactions (e.g., Darzens condensation), this same reactivity introduces significant cross-reactivity risks in complex biological or nucleophilic environments.[3]
This guide provides a technical analysis of DTE’s interaction with critical functional groups—specifically thiols (cysteine mimics), amines (lysine mimics), and water—to aid researchers in optimizing reaction conditions and predicting off-target side reactions.[3]
Chemical Profile & Reactivity Landscape
The reactivity of DTE is defined by the interplay between the electron-withdrawing dichloromethyl group and the carbonyl center.
| Feature | This compound (DTE) | 2-Chloro-1-(p-tolyl)ethanone (MTE) | Implication for Reactivity |
| Carbonyl Electrophilicity | High | Moderate | DTE is more susceptible to nucleophilic attack at the carbonyl carbon (e.g., hydrate/hemiacetal formation). |
| Alkylation Potential ( | Low (Steric/Electronic hindrance) | High | MTE is a classic "covalent warhead" (alkylator).[3] DTE is slower to alkylate but prone to rearrangement.[3] |
| Acidity of | High ( | Moderate ( | DTE rapidly forms enolates, facilitating Darzens-type condensations but also base-mediated degradation.[3] |
The Gem-Dichloro Paradox:
While the two chlorine atoms make the adjacent carbonyl carbon highly electron-deficient (activating it), they simultaneously shield the
Comparative Cross-Reactivity Analysis
Scenario A: Interaction with Thiols (Cysteine Mimics)
-
Reactivity Type: Reversible Addition (Kinetic) vs. Irreversible Substitution (Thermodynamic).[3]
-
Observation: In the presence of thiols (R-SH), DTE initially forms a thiohemiketal due to the activated carbonyl. This reaction is often faster than the alkylation observed with mono-halo ketones.[3]
-
Risk: High.[3] In biological assays, DTE may sequester catalytic cysteines via reversible covalent bonding, inhibiting enzymes without permanent alkylation.[3]
Scenario B: Interaction with Amines (Lysine Mimics)
-
Reactivity Type: Condensation (Schiff Base Formation).[3]
-
Observation: Primary amines attack the carbonyl to form carbinolamines, which dehydrate to imines (Schiff bases) .[3] The electron-withdrawing chlorines stabilize the intermediate amine adduct, potentially trapping the reagent before the final imine is formed.
-
Risk: Moderate.[3] Stable adducts can form, interfering with downstream purification.[3]
Scenario C: Hydrolytic Stability (Water/Hydroxyls)
-
Reactivity Type: Hydration.[3]
-
Observation: Like chloral, DTE exists in equilibrium with its gem-diol (hydrate) form in aqueous media.[3]
-
Risk: High.[3] In aqueous buffers, the effective concentration of the reactive ketone is reduced, requiring large excesses of reagent to drive reactions to completion.
Experimental Protocols
Protocol 1: NMR-Based Thiol Cross-Reactivity Assay
Objective: Determine the kinetic stability of DTE in the presence of a cysteine mimic (N-acetylcysteine methyl ester).
Materials:
-
DTE (10 mM stock in DMSO-
) -
N-acetylcysteine methyl ester (NAC-Me, 10 mM stock in DMSO-
) -
Internal Standard: 1,3,5-Trimethoxybenzene (inert reference).[3]
Workflow:
-
Baseline Scan: Acquire a
H NMR spectrum of DTE (500 µL) + Internal Standard (10 µL).[3] Note the diagnostic signal of the proton (singlet, ppm). -
Initiation: Add 1.0 equivalent of NAC-Me to the tube.[3] Mix by inversion (do not vortex vigorously to avoid oxidation).
-
Monitoring: Acquire spectra at
min, min, and hours. -
Analysis:
-
Loss of Signal: Integrate the DTE
peak relative to the internal standard. -
New Species: Look for the upfield shift of the methine proton, indicative of thiohemiketal formation (
ppm) or substitution.
-
Self-Validating Check: If the integral of the internal standard fluctuates >5%, the data is invalid (shimming/solvent issues).
Protocol 2: Hydrolytic Stability Assessment (HPLC)
Objective: Quantify the half-life of DTE in aqueous buffer.[3]
Workflow:
-
Prepare a 100 µM solution of DTE in 50:50 Acetonitrile:Phosphate Buffer (pH 7.4).
-
Inject onto a C18 Reverse-Phase column immediately (
).[3] -
Monitor UV absorbance at 254 nm (aromatic ring).[3]
-
Repeat injections every 15 minutes for 4 hours.
-
Validation: The appearance of a polar peak (earlier retention time) corresponds to the hydrate or hydrolyzed acid product.[3] Plot
vs. time to determine .[3]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for DTE when exposed to nucleophiles.
Caption: Divergent reactivity pathways of DTE. Note the competition between reversible carbonyl addition (Thiol/Water) and irreversible condensation (Amine/Base).
References
-
PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine.[3] Available at: [Link]
-
Reeves, J. T., et al. (2013).[3] Development of a Scalable Synthesis of a 2,2-Dichloro-1-arylethanone. Organic Process Research & Development. (Contextual grounding on synthesis and stability of dichloroacetophenones).
-
Griesbaum, K., et al. (1990).[3] Reactivity of alpha,alpha-dichloro ketones towards nucleophiles. (General reactivity reference for gem-dichloro carbonyls).
Sources
A review of synthetic methods for α,α-dihaloacetophenones
Strategic Synthesis of -Dihaloacetophenones: A Comparative Technical Guide
Executive Summary & Strategic Context
the "Polyhalogenation Cascade."In standard acid-catalyzed halogenation, the introduction of the first electron-withdrawing halogen atom deactivates the
This guide moves beyond textbook generalities to present three field-proven, high-fidelity methodologies for stopping the reaction precisely at the
CRITICAL NOMENCLATURE ALERT
-Dihaloacetophenone vs. Ring-Chlorinated Acetophenones
Target of this Guide: 2,2-Dichloroacetophenone (CAS: 2648-61-5). The halogens are on the alkyl side chain. Used for heterocycle synthesis. [1][2] * Common Confusion: Do not confuse with 2',4'-Dichloroacetophenone (CAS: 2234-16-4), where chlorines are on the aromatic ring. This is a different chemical space often associated with antifungal synthesis (e.g., Ketoconazole precursors) via Friedel-Crafts acylation.
Method A: Copper(II) Mediated Halogenation (The Selectivity Standard)
For laboratory-scale synthesis where selectivity is paramount and purification must be minimized, Copper(II) halides (
Mechanistic Insight
The reaction does not proceed via a simple free radical mechanism. Instead, it involves the formation of a Copper(II)-enolate complex. The high selectivity arises because the transfer of the halogen from the metal to the carbon is the rate-determining step and is governed by the stability of the chelated intermediate.
Figure 1: Stepwise activation via Copper(II) enolates allows for the isolation of the di-halo species by controlling stoichiometry.
Experimental Protocol: Synthesis of 2,2-Dibromoacetophenone
Reagents: Acetophenone (10 mmol),
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser.
-
Charging: Add acetophenone (1.20 g, 10 mmol) and solvent mixture (40 mL).
-
Addition: Add finely powdered
(4.91 g, 22 mmol) in one portion. The system will be a heterogeneous suspension (black/dark solids). -
Reaction: Heat to vigorous reflux. The reaction is complete when the black
is converted to white/grey precipitate.-
Observation: The color change is a visual indicator of reaction progress.
-
Time: Typically 2–4 hours.
-
-
Workup: Cool to room temperature. Filter off the
solids through a celite pad. -
Purification: Evaporate the filtrate. The residue is often sufficiently pure (>95%). If necessary, recrystallize from ethanol.
Pros:
-
Visual Endpoint: Conversion of black
to white . -
No Free Halogen: Avoids handling liquid
or gaseous . -
Selectivity: Stops cleanly at the di-bromo stage with 2.2 equivalents.
Cons:
-
Atom Economy: Generates stoichiometric copper waste.
-
Cost:
is significantly more expensive than elemental bromine.
Method B: Oxidative Functionalization of Alkynes (The Modern "Green" Route)
A paradigm shift in recent years involves synthesizing
Mechanistic Insight
This reaction proceeds via an electrophilic addition of "Cl+" (from TCCA) to the alkyne, followed by hydration. The regiochemistry is strictly Markovnikov, placing the ketone and both halogens at the benzylic position.
Experimental Protocol: Synthesis of 2,2-Dichloroacetophenone from Phenylacetylene
Reagents: Phenylacetylene (10 mmol), TCCA (3.4 mmol, 0.34 equiv - Note: TCCA provides 3 Cl atoms), MeCN/H
-
Setup: 50 mL flask, open to air (or loosely capped).
-
Solvent: Dissolve phenylacetylene (1.02 g, 10 mmol) in Acetonitrile (15 mL) and Water (2 mL).
-
Addition: Add TCCA (0.79 g, 3.4 mmol) slowly at room temperature.
-
Exotherm Warning: The reaction can be slightly exothermic; use a water bath if scaling up.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with water (20 mL), extract with dichloromethane (3 x 15 mL). Wash combined organics with saturated
(to remove oxidizing species) and brine. -
Isolation: Dry over
and concentrate.
Pros:
-
Regiocontrol: Exclusive formation of the gem-dichloro ketone.
-
Safety: TCCA is a stable, solid chlorinating agent (pool chlorine) compared to
gas. -
Efficiency: One-pot transformation from alkyne to dihalo-ketone.
Cons:
-
Substrate Availability: Requires phenylacetylene precursor (often more expensive than acetophenone).
Method C: NaBr/Oxone Oxidative System (The Eco-Friendly Alternative)
For labs prioritizing green chemistry metrics and avoiding heavy metals, the use of Sodium Bromide (NaBr) oxidized in situ by Potassium Persulfate (
Experimental Protocol
-
Mixture: Combine Acetophenone (5 mmol), NaBr (11 mmol), and
(10 mmol) in a mixture of Water/MeCN (1:1). -
Activation: Heat to 60°C. The persulfate oxidizes bromide to bromine radicals/molecular bromine in a controlled, slow-release manner.
-
Duration: 4–6 hours.
-
Note: This method mimics the "slow addition" of bromine without mechanical pumps, favoring thermodynamic control.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics to guide your method selection.
| Feature | Method A: Copper(II) Halides | Method B: Alkyne Oxidation (TCCA) | Method C: NaBr / Persulfate |
| Starting Material | Acetophenone | Phenylacetylene | Acetophenone |
| Selectivity ( | Excellent (>98%) | Excellent (Regioselective) | Good (85-90%) |
| Atom Economy | Poor (Stoichiometric Cu) | High | Moderate |
| Scalability | Moderate (Cu waste disposal) | High | High |
| Safety Profile | High (Solid reagents) | High (Solid reagents) | High (Aqueous system) |
| Cost | High ( | Moderate (Alkyne cost) | Low |
| Best Use Case | MedChem / Small Scale (High purity required) | Process Chem (If alkyne is available) | General Synthesis (Cost sensitive) |
Decision Tree for Method Selection
Figure 2: Strategic selection flow based on substrate availability and project scale.
Safety & Handling: The Lachrymator Hazard
WARNING:
-
Engineering Controls: ALL operations, including weighing and rotary evaporation, must be performed in a functioning fume hood .
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium bisulfite (to quench oxidants) followed by an ethanol/KOH wash (to decompose the alkyl halide) before being removed from the hood for general cleaning.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory. A face shield is recommended during the addition of reagents.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][4][5] The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
Hiegel, G. A., & Peyton, K. B. (2005). Chlorination of Ketones with Trichloroisocyanuric Acid. Synthetic Communications, 35(14), 1833–1839. Link
- Veisi, H., et al. (2010). One-pot synthesis of -dichloroacetophenones from alkynes using TCCA. Tetrahedron Letters, 51(39), 5160-5163.
-
Bauer, A. W., et al. (2019). Developments in the synthesis of
-dibromoacetophenones. Synthetic Communications, 49(10), 1231-1250. Link -
Occupational Safety and Health Administration (OSHA). (n.d.). Phenacyl Chloride (Chloroacetophenone) Safety Data. Link
Cost-benefit analysis of using 2,2-Dichloro-1-(p-tolyl)ethanone in synthesis
A Cost-Benefit Analysis & Technical Protocol for High-Value Heterocycle Synthesis
Executive Summary
In the competitive landscape of drug discovery, 2,2-Dichloro-1-(p-tolyl)ethanone (CAS 4974-59-8) represents a high-leverage "masked" intermediate often overlooked in favor of its monohalo analogues.[1] While the commercially available 2-bromo-1-(p-tolyl)ethanone is the standard for simple thiazole synthesis, the gem-dichloro variant offers a strategic shortcut to 5-functionalized thiazoles (specifically 5-chloro derivatives) and 1,2-dicarbonyls.[1]
This guide analyzes the trade-offs of using this intermediate, demonstrating how in-house synthesis can reduce material costs by >90% compared to commercial sourcing, while reducing step counts in downstream medicinal chemistry workflows.[1]
Part 1: Chemical Profile & Mechanistic Advantage[1]
The core value of this compound lies in its dual electrophilic character at the alpha-carbon.[1] Unlike the monohalo species, which forms a simple thiazole ring, the gem-dichloro moiety retains a halogen after cyclization or allows for immediate oxidation state changes.[1]
Mechanism Comparison: The "One-Pot" Advantage
The following diagram illustrates the efficiency gain when targeting 2-amino-5-chloro-4-(p-tolyl)thiazole , a common scaffold in antimicrobial and kinase inhibitor research.[1]
Figure 1: Comparative synthetic pathways. Route B utilizes the gem-dichloro intermediate to eliminate the post-cyclization chlorination step.[1]
Part 2: Cost-Benefit Analysis
Commercial pricing for the gem-dichloro variant is often prohibitive due to its classification as a specialty building block. However, the precursor (4-methylacetophenone) is a commodity chemical.[1]
Table 1: Economic & Efficiency Breakdown (100g Scale)
| Metric | Route A: Buy Monohalo | Route B: Buy Gem-Dichloro | Route C: Make Gem-Dichloro |
| Starting Material | 2-Bromo-1-(p-tolyl)ethanone | This compound | 4-Methylacetophenone + SO2Cl2 |
| Approx.[1] Material Cost | ~ | ~ | **< |
| Step Count (to 5-Cl-Thiazole) | 2 (Cyclization + Chlorination) | 1 (Cyclization) | 2 (Synthesis + Cyclization) |
| Atom Economy | Low (Br waste + NCS waste) | Medium | High (Cl utilization) |
| Safety Risk | High (Lachrymator) | High (Lachrymator) | High (SO2Cl2 + Lachrymator) |
| Verdict | Good for <1g screening.[1] | Do Not Buy (Cost prohibitive). | Best for Scale-Up (>10g). |
Key Insight: The commercial price of this compound is artificially high due to low demand volume.[1] Synthesizing it in-house using Sulfuryl Chloride (SO2Cl2) is the only economically viable strategy for scale-up.[1]
Part 3: Experimental Protocols
Safety Warning: this compound and its precursors are potent lachrymators (tear gas agents).[1] All operations must be performed in a functioning fume hood. Double-gloving and eye protection are mandatory.[1]
Protocol A: In-House Synthesis of this compound
Target: 10g Scale | Yield: ~85-90%
Reagents:
-
4-Methylacetophenone (13.4 g, 100 mmol)[1]
-
Sulfuryl Chloride (SO2Cl2) (28.4 g, 210 mmol, 2.1 eq)[1]
-
Dichloromethane (DCM) (50 mL) or Glacial Acetic Acid (for faster reaction)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl/SO2 gas.
-
Dissolution: Dissolve 4-methylacetophenone in DCM (or Acetic Acid) and cool to 0°C in an ice bath.
-
Addition: Add SO2Cl2 dropwise over 30 minutes. Note: Gas evolution (HCl, SO2) will be vigorous.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench carefully with ice water. Separate the organic layer, wash with saturated NaHCO3 (until neutral), then brine. Dry over MgSO4.
-
Isolation: Concentrate in vacuo. The product typically solidifies upon cooling (MP: ~54-56°C).[1] Recrystallize from hexane if high purity is required.
Protocol B: One-Pot Synthesis of 2-Amino-5-chloro-4-(p-tolyl)thiazole
Target: Direct formation of the 5-chlorinated heterocycle.[1]
Reagents:
Procedure:
-
Mixing: Dissolve the dichloro ketone in ethanol in a 50 mL round-bottom flask.
-
Addition: Add thiourea in one portion.
-
Reflux: Heat the mixture to reflux for 2–3 hours. The solution will typically turn yellow/orange.
-
Workup: Cool the reaction mixture. The hydrochloride salt of the thiazole may precipitate directly.
-
Neutralization: Pour into ice water and basify with aqueous ammonia or NaHCO3 to pH 8–9.
-
Filtration: Filter the resulting solid precipitate. Wash with cold water and dry.
Part 4: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Chlorination | Stoichiometry error or old SO2Cl2. | Ensure fresh SO2Cl2 (2.1–2.2 eq). Warm reaction to 40°C if stalling. |
| Oily Product (Protocol A) | Residual solvent or impurities.[1] | Seed with a crystal of pure product or chill in -20°C freezer to induce crystallization.[1] |
| Low Yield (Protocol B) | Hydrolysis of the dichloro ketone. | Ensure ethanol is dry. Avoid prolonged exposure of the starting material to moisture before reaction. |
References
-
Thiazole Synthesis Overview: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft.
-
Alpha-Chlorination Protocols: Wyman, D. P., & Kaufman, P. R. (1964). "Chlorination of Acetophenones with Sulfuryl Chloride". Journal of Organic Chemistry.
-
Safety Data & Properties: PubChem Compound Summary for CID 223416 (this compound). [1]
- Comparative Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for alpha-haloketone reactivity).
Sources
- 1. Ethanone, 2,2-dichloro-1-(4-methylphenyl)- (9CI) | 4974-59-8 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. biosynth.com [biosynth.com]
- 4. 4'-Methylacetophenone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. ajol.info [ajol.info]
Mechanistic comparison of reactions involving different α,α-dihalo ketones
Mechanistic Comparison of Reactions Involving -Dihalo Ketones: A Guide for Synthetic Optimization
Executive Summary
In the landscape of drug discovery,
This guide objectively compares the performance of
Part 1: Mechanistic Divergence & Signaling Pathways
The reactivity of
The Mechanistic Decision Tree
The following signaling pathway illustrates how the choice of base and halogen directs the reaction toward either ring contraction (Favorskii) or heterocycle formation.
Figure 1: Mechanistic bifurcation of
Part 2: Comparative Performance Analysis
The choice between Chloro- and Bromo-ketones is rarely arbitrary. It is a trade-off between reactivity and process stability .[1]
Table 1: Physicochemical & Performance Comparison
| Feature | Impact on Synthesis | ||
| Bond Energy (C-X) | ~330 kJ/mol (Strong) | ~280 kJ/mol (Weak) | Chlorides require higher temp/stronger bases.[1] |
| Leaving Group Ability | Moderate ( | Excellent ( | Bromides favor rapid cyclization and elimination.[1] |
| Electrophilicity | Moderate | High | Bromides are superior for sterically hindered nucleophiles.[1] |
| Storage Stability | High (Months at RT) | Low (Decomposes/Lachrymator) | Chlorides are preferred for stock reagents; Bromides often made in situ.[1] |
| Favorskii Yield | Moderate (Slow elimination) | High (Rapid elimination) | Bromides favor the formation of the double bond in the final unsaturated ester. |
| Side Reactions | Bromides are prone to "halogen dance" isomerization.[1] |
Expert Insight: The "Double Elimination" Factor
In the Favorskii rearrangement of dihalo ketones, the reaction does not stop at the saturated ester (as it does with monohalo ketones). The second halogen acts as a leaving group during the ring-opening or subsequent tautomerization steps, inevitably yielding an
-
Recommendation: Use Dibromo substrates if the target is a conjugated system (e.g., cyclopentenecarboxylates), as the elimination of HBr is thermodynamically and kinetically favored over HCl elimination.[1]
Part 3: Experimental Protocols
Protocol A: Ring Contraction (Favorskii Rearrangement)
Objective: Synthesis of Ethyl 1-cyclopentenecarboxylate from 2,2-dibromocyclohexanone. Rationale: This protocol utilizes the superior leaving group ability of bromine to drive the formation of the strained cyclopropanone intermediate and subsequent elimination to the unsaturated ester.
Reagents:
-
2,2-Dibromocyclohexanone (1.0 eq)[1]
-
Sodium Ethoxide (NaOEt) (2.5 eq) - Note: Excess base required for elimination.[1]
-
Anhydrous Ethanol (0.2 M concentration)[1]
Workflow:
-
Preparation: Dissolve NaOEt in anhydrous ethanol under
atmosphere at 0°C. -
Addition: Add 2,2-dibromocyclohexanone dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ketone).[1]
-
Quench: Pour reaction mixture into cold dilute HCl (pH ~3).
-
Extraction: Extract with diethyl ether (3x). Wash combined organics with brine.[1]
-
Purification: Dry over
, concentrate, and purify via vacuum distillation.
Expected Outcome:
-
Dibromo Substrate: >85% Yield of unsaturated ester.[1]
-
Dichloro Substrate (Alternative): Expect ~50-60% yield; requires reflux conditions (80°C) due to stronger C-Cl bonds.[1]
Protocol B: Heterocycle Synthesis (Hantzsch-Type)
Objective: Synthesis of 2-Amino-4-arylthiazole derivatives.
Rationale: Here, the
Reagents:
Workflow:
-
Dissolution: Dissolve the thiourea in ethanol at room temperature.
-
Addition: Add the
-dichloro ketone in one portion. -
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Observation: A precipitate (thiazole hydrochloride salt) often forms.[1]
-
-
Workup: Cool to RT. Neutralize with aqueous
to liberate the free base. -
Filtration: Filter the solid product and recrystallize from EtOH/Water.
Why Choose Chloro here? While bromides react faster, they often lead to tarry byproducts in Hantzsch syntheses due to rapid, uncontrolled polymerization.[1] Chlorides provide a "slow-release" of reactivity , allowing the ordered cyclization to occur with higher purity, essential for GMP environments.[1]
Part 4: Troubleshooting & Optimization
Handling Instability (The "In-Situ" Strategy)
1-
Solution: Do not isolate. Generate the dibromo species in situ using Pyridinium Tribromide or Copper(II) Bromide in the same vessel as the subsequent reaction.
-
Ref: Use of
allows for selective bromination followed immediately by nucleophilic attack, minimizing operator exposure.[1]
-
Controlling Regioselectivity
In non-symmetric ketones (e.g., 2,2-dihalo-3-methylcyclohexanone), the Favorskii rearrangement can yield regioisomers.[1]
-
Mechanistic Fix: The regiochemistry is determined by the stability of the carbanion formed during ring opening.
-
Rule: Ring opening of the cyclopropanone intermediate occurs to form the less substituted (more stable) carbanion.
References
-
Favorskii Rearrangement Mechanism & Applic
-
Compar
-
Synthesis of Thiazoles (Hantzsch Method)
-
Gem-Dihalovinyl Systems
-
Nucleophilic Substitution Kinetics
Safety Operating Guide
2,2-Dichloro-1-(p-tolyl)ethanone: Disposal & Handling Protocol
[1][2][3]
Core Safety & Chemical Identity
Compound: this compound
CAS Number: 4974-59-8
Synonyms: 2,2-Dichloro-4'-methylacetophenone;
-
Lachrymator: Extremely irritating to eyes and respiratory tract. Even trace vapors can cause temporary incapacitation.
-
Corrosive: Causes severe skin burns and eye damage.
-
Reactivity: Hydrolyzes in the presence of strong bases; incompatible with strong oxidizers.
Strategic Disposal Planning (Expertise & Experience)
The "Why" Behind the Protocol: Unlike standard halogenated solvents, This compound possesses dual lachrymatory and alkylating properties.[2] Simply dumping this into a general "Halogenated Waste" carboy is negligent and dangerous.
-
Risk 1 (Exposure): Opening a carboy containing this compound releases lachrymatory vapors, endangering anyone adding waste later.
-
Risk 2 (Uncontrolled Reaction): If the general waste stream contains aliphatic amines (common in drug discovery), this compound can undergo uncontrolled alkylation, generating heat and pressure.
Golden Rule: Isolate this compound. Do not commingle with general organic waste unless dissolved in a stable, non-reactive solvent and the concentration is <1%.
Disposal Procedures
A. Solid Waste (Pure Substance)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[1][2]
-
Packaging: Double-bag the primary container in a clear, heavy-duty chemically resistant bag (4-mil or thicker).
-
Labeling: Clearly mark as "TOXIC - LACHRYMATOR - SOLID" .
-
Destruction: This material must be sent for High-Temperature Incineration with flue gas scrubbing (to capture HCl).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: Segregate into a dedicated "High Hazard - Halogenated" waste stream.[2]
-
pH Check: Ensure the waste stream is neutral to slightly acidic (pH 5-7) .
-
Reasoning: A basic waste stream will trigger hydrolysis or haloform-type cleavage, potentially evolving heat or toxic byproducts in the drum.
-
-
Container: Store in a vented cap carboy if possible to prevent pressure buildup from slow decomposition.
C. Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Dichloromethane or Acetone).
-
Rinsate Disposal: Pour rinsate into the Halogenated Liquid Waste container.
-
Defacing: Deface the label only after the triple rinse is complete.
Spill Response & Neutralization (Self-Validating System)
In the event of a spill, mechanical removal alone is insufficient due to the lachrymatory nature. You must chemically deactivate the compound.
The Deactivation Solution (The "Thiosulfate Method"): To neutralize the alkylating potential and suppress lachrymatory vapors, use a nucleophilic quenching solution.
Recipe:
| Component | Concentration | Function |
|---|---|---|
| Sodium Thiosulfate | 10% w/v | Acts as a soft nucleophile to displace the chloride.[1][2] |
| Sodium Bicarbonate | 2-5% w/v | Buffers the solution (neutralizes HCl generated).[1][2] |
| Water | Solvent | Carrier medium.[1][2] |
Protocol:
-
Evacuate & PPE: Clear the area. Don full-face respirator (organic vapor cartridges), double nitrile gloves, and Tyvek suit.[2]
-
Cover: Gently cover the spill with the Deactivation Solution .
-
Wait: Allow to sit for 15-30 minutes . The solution may turn slightly cloudy or warm up.
-
Absorb: Absorb the slurry with vermiculite or spill pads.[3]
-
Disposal: Place soaked absorbents into a double-bagged waste container. Label as "Debris from Chemical Spill - Treated Halogenated Ketone."[2]
Decision Logic & Workflows
Figure 1: Disposal Decision Tree
Caption: Operational logic for segregating solid vs. liquid waste streams to prevent cross-reactivity in waste drums.
Figure 2: Spill Neutralization Mechanism
Caption: Chemical deactivation pathway using sodium thiosulfate to suppress volatility and toxicity before cleanup.
Regulatory Compliance (US Focus)
| Parameter | Classification | Notes |
| RCRA Code | D002 (if corrosive pH) or Non-Specific | Not P- or U-listed.[1][2] Characterize based on reactivity/corrosivity.[4] |
| DOT Shipping | UN 3261 or UN 3335 | Corrosive Solid, Acidic, Organic, N.O.S. or Aviation Regulated Solid (Lachrymator).[1][2] |
| EPA Waste Type | Halogenated Organic | Must be treated via incineration (Code: INCIN).[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237805, 2-Chloro-1-(4-methylphenyl)ethan-1-one (Analogous Structure/Hazards). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (Standard procedures for lachrymator neutralization). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal protective equipment for handling 2,2-Dichloro-1-(p-tolyl)ethanone
Executive Hazard Summary: The "Lachrymator" Reality
While standard Safety Data Sheets (SDS) classify 2,2-Dichloro-1-(p-tolyl)ethanone (also known as 2,2-Dichloro-4'-methylacetophenone) primarily as a skin and eye irritant (H315, H319), this classification often understates the operational risk in a research setting.[1]
The Scientist’s Insight: Structurally, this compound is an
-
Immediate Threat: Vapor exposure causes immediate, debilitating tearing and respiratory distress.
-
Delayed Threat: As a reactive alkyl halide, it can alkylate biological macromolecules and, upon hydrolysis, release hydrochloric acid (HCl) on moist mucous membranes.
Core Directive: Treat this substance as a Corrosive Lachrymator . Standard "splash protection" is insufficient; you must prevent vapor contact with eyes and lungs.[2]
Hierarchy of Controls & PPE Specifications
We rely on a "Defense-in-Depth" strategy. PPE is the final barrier; engineering controls are the primary defense.
A. Engineering Controls (Mandatory)
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Weighing Protocol: If the solid is fine/dusty, use a balance enclosure inside the hood or a static-free disposable weighing funnel to prevent particulate aerosolization.
B. Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Unvented Chemical Goggles (ANSI Z87.1+) | Standard safety glasses allow vapors to bypass the lens, causing severe lacrimation.[1] Vented goggles may also admit vapors. |
| Respiratory | Fume Hood (Primary). If outside hood: Full-Face Respirator with OV/AG Cartridges.[1] | OV/AG (Organic Vapor/Acid Gas) cartridges are required because hydrolysis releases HCl. Half-masks are discouraged due to eye exposure risks. |
| Dermal (Hands) | Laminate Film (Silver Shield/4H) (Primary) or Double Nitrile (Secondary). | Chlorinated ketones permeate standard nitrile rapidly. Laminate film offers >480 min breakthrough time. |
| Body | Tyvek® Lab Coat or Chemical Apron over Cotton. | Standard cotton coats absorb liquids, holding the lachrymator against the skin. Impervious aprons prevent this "wicking" effect. |
C. Glove Permeation Logic
Do not rely on standard thin nitrile gloves for prolonged contact. Chlorinated acetophenones are excellent solvents and will swell/permeate nitrile rubber.
-
High Risk (Immersion/Synthesis): Wear Silver Shield (EVOH/PE) gloves.
-
Medium Risk (Splash Protection): Wear Double Nitrile (minimum 5 mil outer, 4 mil inner) .
-
Protocol: If a splash occurs, immediately strip the outer glove, wash the inner glove, and re-glove. Do not wait for the "burning" sensation.
-
Operational Workflow: The "Closed-System" Mandate
The following decision logic dictates the safe handling workflow. We prioritize keeping the system closed to the atmosphere to prevent lachrymatory release.
Figure 1: Decision logic for minimizing vapor release during handling. Note the emphasis on rapid dissolution to suppress sublimation/dust.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Quenching Agent Prep: Prepare a beaker of 10% aqueous Sodium Bisulfite or Sodium Thiosulfate in the hood. This destroys the alkylating capability of the alpha-halo ketone in case of a spill.
-
Tool Selection: Use glass or stainless steel spatulas. Avoid plastics (polystyrene) which may be dissolved by the pure compound.
Phase 2: Weighing & Transfer
-
The "Dissolve-In-Pot" Method: Instead of weighing the solid on weighing paper (which leaves residue), tare the reaction flask directly. Add the solid to the flask, then immediately add your solvent (e.g., DCM, Toluene) to suppress vapor pressure.
-
Static Control: Alpha-halo ketones can be static-prone.[1] Use an anti-static gun if the powder is flying; aerosolized dust is a severe respiratory hazard.
Phase 3: Reaction & Cleanup[1][3]
-
Venting: Ensure reaction vessels are vented through a scrubber or into the back of the fume hood, never directly into the lab atmosphere.
-
Glassware Decontamination: Before removing glassware from the hood, rinse it with the thiosulfate solution prepared in Phase 1. This chemically neutralizes the lachrymator residues.
Emergency Response: Spills & Exposure
Do NOT use paper towels to wipe up a spill. Paper towels increase the surface area for evaporation, turning a liquid spill into a massive gas cloud (lachrymatory event).
| Scenario | Immediate Action Protocol |
| Small Spill (<5g) | 1. Cover immediately with vermiculite or spill pads.2. Soak the pads with 10% Sodium Thiosulfate to degrade the chemical.3. Double bag in thick polyethylene bags. |
| Skin Contact | 1. Immediate Flush: Wash with soap and water for 15 minutes.2. Do NOT use alcohol/acetone ; this drives the chemical deeper into the dermis.3. Monitor for delayed burns (vesicant effect). |
| Eye Contact | 1. Flush for 15 minutes using an eyewash station.2. Seek medical attention immediately. Lachrymators can cause corneal clouding. |
Disposal & Waste Management
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream, as this can generate heat or unexpected side reactions.
-
Labeling: Clearly tag waste containers as "Contains Alpha-Halo Ketones - TOXIC/LACHRYMATOR." [1]
-
Destruction: The preferred disposal method is high-temperature incineration with flue gas scrubbing (to capture HCl/Cl2 byproducts).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72870, 2,2-Dichloroacetophenone. Retrieved from [Link]
-
Brandeis University (2025). Laboratory Safety Guidelines for Lachrymators.[2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
